Phenyltrimethylammonium
描述
Structure
3D Structure
属性
IUPAC Name |
trimethyl(phenyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEOHLHCKGUAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
138-24-9 (chloride), 16056-11-4 (bromide), 16093-66-6 (benzenesulfonate), 1899-02-1 (hydroxide), 4207-56-1 (tribromide), 51931-01-2 (tosylate), 98-04-4 (iodide) | |
| Record name | Phenyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044016 | |
| Record name | Phenyltrimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3426-74-2 | |
| Record name | Phenyltrimethylammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyltrimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLTRIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N2P1DR953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of phenyltrimethylammonium chloride (PTMAC), a versatile quaternary ammonium (B1175870) compound with significant applications in organic synthesis and pharmaceutical development. This document outlines a common and efficient synthetic protocol, presents key physicochemical and spectral data in a clear, tabular format, and details the analytical methods for its comprehensive characterization.
Synthesis of this compound Chloride
The synthesis of this compound chloride is most commonly achieved through the quaternization of an amine. A widely employed method involves the reaction of N,N-dimethylaniline with a methylating agent, such as methyl chloride. This SN2 reaction results in the formation of the desired quaternary ammonium salt.
Synthesis via Quaternization of N,N-Dimethylaniline
This section details the experimental protocol for the synthesis of this compound chloride from N,N-dimethylaniline and methyl chloride.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser. The condenser outlet should be connected to a gas trap to handle any unreacted methyl chloride.
-
Reactant Charging: Charge the flask with N,N-dimethylaniline and a suitable solvent, such as acetone (B3395972) or acetonitrile.
-
Reaction Initiation: Cool the reaction mixture in an ice bath. Bubble methyl chloride gas through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
Reaction Progression: Continue the addition of methyl chloride until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the N,N-dimethylaniline starting material.
-
Product Isolation: Upon completion, the product, this compound chloride, will precipitate out of the solution as a white solid. The precipitate can be collected by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether.
-
Drying: Dry the purified this compound chloride under vacuum to obtain a white crystalline powder.
Diagram of the Synthesis Workflow:
Caption: Synthesis workflow for this compound chloride.
Characterization of this compound Chloride
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound chloride. This involves a combination of physicochemical property measurements and spectroscopic analysis.
Physicochemical Properties
The fundamental physical and chemical properties of this compound chloride are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline powder[1] |
| Molecular Formula | C₉H₁₄ClN[2] |
| Molecular Weight | 171.67 g/mol [2] |
| Melting Point | 235-243 °C[1] |
| Solubility | Freely soluble in water[1] |
| pH (2% w/v solution) | 4.7-6.8[1] |
| Loss on Drying | Not more than 1.0% w/w[1] |
| Assay | Not less than 99.0% w/w on a dry basis[1] |
Spectroscopic Characterization
Spectroscopic techniques provide detailed structural information and are crucial for the unambiguous identification of this compound chloride.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.5 - 8.0 | Multiplet | Phenyl group (C₆H₅) |
| Methyl Protons | ~3.5 | Singlet | Trimethylammonium (N(CH₃)₃) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~120 - 145 | Phenyl group (C₆H₅) |
| Methyl Carbons | ~55 | Trimethylammonium (N(CH₃)₃) |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3000-3100 | Medium |
| C-H stretch (aliphatic) | ~2850-3000 | Medium |
| C=C stretch (aromatic) | ~1450-1600 | Medium-Strong |
| C-N stretch | ~1200-1350 | Medium |
| C-H bend (out-of-plane, aromatic) | ~690-900 | Strong |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For quaternary ammonium salts, techniques like electrospray ionization (ESI) are typically used. The expected molecular ion peak for the this compound cation [C₆H₅N(CH₃)₃]⁺ would be at m/z = 136.11.
Diagram of the Characterization Workflow:
Caption: Characterization workflow for this compound chloride.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound chloride. The detailed experimental protocol for its synthesis via the quaternization of N,N-dimethylaniline offers a reliable method for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The logical workflows presented as diagrams offer a clear visual representation of the synthesis and characterization processes. This guide is intended to be a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating the efficient and accurate production and analysis of this compound chloride.
References
Phenyltrimethylammonium Tribromide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Phenyltrimethylammonium tribromide (PTT), a versatile and efficient brominating agent, is a staple in many organic synthesis laboratories. Its solid, crystalline nature offers advantages in handling over liquid bromine. However, to ensure its efficacy and safety, a thorough understanding of its stability and proper storage is paramount. This technical guide provides an in-depth overview of the stability profile of this compound tribromide, along with recommended storage and handling conditions.
Core Stability Characteristics
This compound tribromide is a generally stable compound under recommended storage conditions.[1] However, it is susceptible to degradation from heat, light, and moisture.
Thermal Stability
The primary indicator of PTT's thermal stability is its melting point, which is more accurately a decomposition temperature.
| Parameter | Value | Reference |
| Melting/Decomposition Point | 110-115 °C | [2][3][4] |
Exposure to temperatures approaching this range will lead to the breakdown of the compound.
Hygroscopicity
PTT is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This is a critical factor to control, as the presence of water can compromise the reagent's integrity and reactivity.
Photostability
Exposure to light is another factor that can degrade this compound tribromide. Therefore, protection from light is a key storage consideration.
Recommended Storage and Handling Protocols
To maintain the quality and ensure the safety of this compound tribromide, the following storage and handling guidelines should be strictly adhered to.
Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place.[1] For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[6][7] | [1][6][7] |
| Atmosphere | Store in a well-ventilated area.[2] For enhanced stability, storage under an inert gas is recommended.[8] | [2][8] |
| Container | Keep in a tightly closed, original container.[1][2][6] Containers that have been opened must be carefully resealed and kept upright.[6] Avoid using aluminum or galvanized containers.[2] | [1][2][6] |
| Light Exposure | Store in a dark place, protected from light.[7][8] | [7][8] |
| Moisture | Store protected from moisture.[5] Keep away from moist air and steam.[5] | [5] |
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
Handling Precautions
Safe handling is crucial for both personnel safety and maintaining the stability of the compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] In case of dust formation, use an approved respirator.
-
Ventilation: Use in a well-ventilated area.[2][8] Local exhaust ventilation may be required.[2]
-
General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[2]
-
Spills: Clean up spills immediately, avoiding dust generation.[2][5] Place waste in a suitable, labeled container for disposal.[2]
Logical Workflow for Ensuring Stability
The following diagram illustrates the key considerations and steps for maintaining the stability of this compound tribromide.
Experimental Protocols for Stability Assessment
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound tribromide.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound tribromide into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above its decomposition point (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Photostability Assessment (Adapted from ICH Q1B Guidelines)
Objective: To evaluate the impact of light exposure on the stability of this compound tribromide.
Methodology:
-
Prepare two sets of solid this compound tribromide samples in chemically inert, transparent containers.
-
Wrap one set of samples in aluminum foil to serve as dark controls.
-
Expose both sets of samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp.[9]
-
Maintain a constant temperature during the exposure period.
-
At predetermined time intervals, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples for degradation. A potential analytical method could be UV-Vis spectrophotometry to monitor the concentration of the tribromide species, or a chromatographic method (e.g., HPLC) to separate and quantify any degradation products.
-
Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.
Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
Objective: To quantify the moisture absorption characteristics of this compound tribromide.
Methodology:
-
Calibrate the Dynamic Vapor Sorption (DVS) instrument.
-
Place a known mass of this compound tribromide in the DVS sample pan.
-
Subject the sample to a programmed humidity cycle. This typically involves:
-
An initial drying step at 0% relative humidity (RH) to establish the dry mass.
-
A stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH).
-
A stepwise decrease in RH back to 0%.
-
-
At each RH step, allow the sample to equilibrate until a stable mass is recorded.
-
Record the change in mass at each RH level.
-
Plot the percentage change in mass against the relative humidity to generate a sorption/desorption isotherm.
-
From the isotherm, the extent of hygroscopicity can be classified (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).
Hazardous Decomposition
In the event of decomposition, either through thermal stress or reaction with incompatible materials, this compound tribromide can release hazardous substances.
| Decomposition Product | Source |
| Carbon oxides (CO, CO₂) | [2][5] |
| Nitrogen oxides (NOx) | [5] |
| Hydrogen bromide gas | [5] |
| Nitrogen | [5] |
Proper storage and handling are therefore essential to prevent the formation of these hazardous byproducts.
By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can ensure the continued stability, efficacy, and safety of this compound tribromide in their work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound tribromide | 4207-56-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. canadacommons.ca [canadacommons.ca]
- 8. This compound tribromide, 97% | Fisher Scientific [fishersci.ca]
- 9. ema.europa.eu [ema.europa.eu]
Physical and chemical properties of phenyltrimethylammonium hydroxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of phenyltrimethylammonium hydroxide (B78521). It includes key data, detailed experimental protocols, and visualizations to support its application in research and development.
Core Physical and Chemical Properties
This compound hydroxide, also known as trimethylanilinium hydroxide, is a quaternary ammonium (B1175870) salt. It is most commonly supplied as a solution in methanol (B129727) or water due to the stability of the compound in these forms. The properties of the pure compound are not widely reported, as it is challenging to isolate in a pure, stable form. The data presented below is a compilation from various sources, primarily for its solutions.
Physical Properties
The physical characteristics of this compound hydroxide are influenced by the solvent in which it is dissolved. The following table summarizes the available data.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₉H₁₅NO | [1][2] | |
| Molecular Weight | 153.22 g/mol | [1][2] | |
| Appearance | Clear, colorless liquid | In solution (methanol or water) | [1][3] |
| Melting Point | Not available | Data for the pure compound is not readily available. | [3] |
| Boiling Point | ~64-65 °C | For a 0.1M solution in methanol, corresponding to the boiling point of methanol. | [1][4] |
| Flash Point | 10 °C | For solutions in methanol. | [3] |
| Density | ~0.8 g/mL | For a 0.1M solution in methanol. | [1] |
| Solubility | Miscible | In water and alcohols. | [1] |
| Refractive Index | n20/D 1.395 | [3] | |
| Vapor Density | 1.1 | For a 0.1M solution in methanol. | [1] |
Chemical Properties
This compound hydroxide's chemical behavior is characterized by its basicity and its utility as a methylating agent.
| Property | Value/Description | Notes | Source(s) |
| pKa | Not available | As a quaternary ammonium hydroxide, it is a strong base. | |
| Chemical Stability | Stable under normal temperatures and pressures. Air sensitive. | Solutions should be stored under an inert atmosphere. | [1] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Reacts with acids in a typical acid-base neutralization. | [1] |
| Hazardous Decomposition | Upon heating, decomposes to form dimethylaniline and methanol. Also may produce carbon monoxide, carbon dioxide, and nitrogen oxides. | Thermal decomposition is the basis for its use in pyrolysis-GC-MS. | [5] |
Experimental Protocols
Synthesis of this compound Hydroxide
The synthesis of this compound hydroxide is typically a two-step process involving the quaternization of an amine followed by ion exchange. A representative laboratory-scale synthesis is described below, adapted from literature procedures.
Materials:
-
N,N-dimethylaniline
-
Dimethyl sulfate (B86663)
-
Toluene
-
Silver(I) oxide
-
Deionized water
Procedure:
-
Quaternization of N,N-dimethylaniline:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline in toluene.
-
Slowly add an equimolar amount of dimethyl sulfate to the stirred solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic. Maintain the temperature and stir the mixture until the reaction is complete, which can be monitored by the precipitation of the quaternary ammonium salt, this compound methyl sulfate.
-
Filter the precipitate, wash with toluene, and dry under vacuum.
-
-
Ion Exchange to the Hydroxide Form:
-
Dissolve the synthesized this compound methyl sulfate in deionized water.
-
In a separate container, prepare a slurry of silver(I) oxide in deionized water.
-
Slowly add the silver(I) oxide slurry to the stirred solution of the quaternary ammonium salt.
-
A precipitate of silver sulfate will form. Stir the reaction mixture for several hours to ensure complete ion exchange.
-
Filter the mixture to remove the silver sulfate precipitate.
-
The resulting filtrate is an aqueous solution of this compound hydroxide. The concentration can be determined by titration with a standard acid.
-
Derivatization of Fatty Acids for GC-MS Analysis
This compound hydroxide is widely used as a derivatizing agent for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). The process, often referred to as "on-column methylation" or "pyrolytic methylation," involves the thermal decomposition of the this compound salt of the fatty acid in the hot GC inlet to form the fatty acid methyl ester (FAME).
Materials:
-
Sample containing fatty acids (e.g., lipid extract, oil)
-
This compound hydroxide solution (e.g., 0.1 M in methanol)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Solvent for sample dilution (e.g., methanol or toluene)
-
GC vials
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a GC vial.
-
If the sample is not already in solution, dissolve it in a suitable solvent.
-
Add a known amount of the internal standard solution to the sample.
-
-
Derivatization:
-
Add an excess of the this compound hydroxide solution to the GC vial containing the sample.
-
Cap the vial and vortex briefly to ensure thorough mixing. The reaction to form the this compound salt of the fatty acid is typically rapid at room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample directly into the GC-MS system.
-
The high temperature of the GC inlet (typically 250-300 °C) causes the instantaneous thermal decomposition of the this compound salt of the fatty acid.
-
The fatty acid is methylated, and the resulting volatile FAME is separated on the GC column and detected by the mass spectrometer.
-
Typical GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column for FAME analysis (e.g., a polar phase like a wax or a mid-polar phase like a 50% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs.
Visualizations
Reaction Mechanism: Methylation of a Carboxylic Acid
The following diagram illustrates the proposed mechanism for the methylation of a carboxylic acid (R-COOH) using this compound hydroxide in a GC inlet.
Caption: Mechanism of carboxylic acid methylation using this compound hydroxide.
Experimental Workflow: GC-MS Analysis of Fatty Acids
This diagram outlines the typical workflow for the analysis of fatty acids in a biological sample using this compound hydroxide for derivatization.
References
Phenyltrimethylammonium cation structure and reactivity
An In-depth Technical Guide to the Structure and Reactivity of the Phenyltrimethylammonium Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound cation is a quaternary ammonium (B1175870) ion with significant applications in organic synthesis and various industrial processes. Its unique structure, combining a positively charged nitrogen center, three methyl groups, and a phenyl ring, imparts a range of useful chemical properties. This guide provides a comprehensive overview of the cation's structure, physicochemical properties, and diverse reactivity. Key applications, including its role as a phase-transfer catalyst, its utility in forming stable brominating agents, and its function as a selective methylating agent, are discussed in detail. This document also includes structured data tables for easy reference and detailed experimental protocols for the synthesis and application of its derivatives.
Structure and Physicochemical Properties
The this compound cation consists of a central nitrogen atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent positive charge on the nitrogen atom.[1] This quaternary ammonium structure is the foundation of its chemical behavior. The IUPAC name for this cation is trimethyl(phenyl)azanium.[2] It is typically used and supplied as a salt with various counterions, such as chloride, bromide, iodide, or tribromide.
The fundamental structure features a tetrahedral geometry around the central nitrogen atom, as predicted by VSEPR theory, with the four organic groups at the vertices.[3][4][5] The presence of the lipophilic phenyl and methyl groups combined with the hydrophilic charged center allows it to act as a surfactant and phase-transfer catalyst.[6][7]
Physicochemical Data of this compound Salts
The properties of this compound compounds are largely dependent on the associated counterion. A summary of key quantitative data for common salts is presented below.
| Property | This compound Chloride | This compound Bromide | This compound Iodide | This compound Tribromide |
| CAS Number | 138-24-9[8][9] | 16056-11-4[6] | 98-04-4[8] | 4207-56-1[10][11] |
| Molecular Formula | C₉H₁₄ClN[8] | C₉H₁₄BrN[6] | C₉H₁₄IN | C₉H₁₄Br₃N[11] |
| Molecular Weight | 171.67 g/mol [9] | 216.12 g/mol [6] | 263.12 g/mol | 375.93 g/mol [11] |
| Appearance | White crystalline powder[7][8] | White to off-white crystalline solid[6] | Not specified | Orange, crystalline solid[1] |
| Melting Point | 240-244 °C[8] | Not specified | Not specified | 113-115 °C[11][12] |
| Solubility | Freely soluble in water[7] | Soluble in polar solvents (water, alcohols)[6] | Not specified | Soluble in THF (630 g/L at 20°C)[12] |
Reactivity and Synthetic Applications
The reactivity of the this compound cation is multifaceted, stemming from both the charged ammonium center and the aromatic phenyl ring.
Phase-Transfer Catalysis
This compound salts, particularly the chloride (PTMAC), are highly effective phase-transfer catalysts.[1] They facilitate reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).
The mechanism involves the this compound cation pairing with an anionic reactant in the aqueous phase. The resulting ion pair possesses sufficient lipophilicity, conferred by the phenyl and methyl groups, to migrate into the organic phase where the reaction can proceed.[1] This has been shown to be more efficient than catalysis with simple tetraalkylammonium salts for reactions like the alkylation of phenols.[1]
Caption: Mechanism of phase-transfer catalysis by the this compound cation.
Electrophilic Aromatic Substitution
The trimethylammonium group (-N(CH₃)₃⁺) is a powerful electron-withdrawing group due to its positive charge. This has two main consequences for electrophilic substitution on the attached phenyl ring:
-
Deactivation: The group strongly deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene.
-
Meta-Directing: The deactivating effect is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position.[1]
This compound Tribromide (PTT) in Synthesis
One of the most important applications of this cation is as a precursor to this compound tribromide (PTT or PTAB). PTT is a stable, non-volatile, orange crystalline solid that serves as a safe and convenient source of bromine for various chemical transformations.[1][10] It is often preferred over hazardous liquid bromine.
PTT is a versatile and selective reagent for:
-
Selective α-Bromination of Ketones: It can selectively brominate the α-position of aralkyl ketones, whereas molecular bromine might lead to a mixture of products including ring bromination.[12]
-
Oxidation Reactions: PTT is an effective oxidizing agent. It can chemoselectively oxidize secondary alcohols to ketones, sulfides to sulfoxides, and can be used in the oxidative ring-opening of certain furans.[13][14][15]
-
Addition to Alkenes: It performs the 1,2-addition of bromine across double bonds.[10]
-
Other Reactions: PTT also catalyzes the aziridination of alkenes and participates in the coupling reaction of CO₂ and epoxides to form cyclic carbonates.[13][14][15]
Caption: Key synthetic applications of this compound tribromide (PTT).
N-Methylating Agent
Recent studies have highlighted the use of this compound iodide (PhMe₃NI) as a safe, non-toxic, and easy-to-handle solid reagent for the highly selective N-methylation of amides and indoles.[16] This method is noted for its excellent monoselectivity, high yields, and tolerance of various functional groups, making it suitable for late-stage methylation in drug development.[16]
Experimental Protocols
The following protocols are adapted from established procedures and are intended for use by trained professionals in a suitable laboratory setting.
Synthesis of this compound Sulfomethylate
This procedure describes the synthesis of a precursor salt for PTT. Caution: Dimethyl sulfate (B86663) is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
N,N-dimethylaniline (freshly distilled, 0.205 mole)
-
Toluene (dry, 100 mL)
-
Dimethyl sulfate (distilled, 0.20 mole)
Procedure:
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and thermometer, dissolve N,N-dimethylaniline in 100 mL of toluene.
-
Stir the solution and heat to approximately 40°C.
-
Stop heating and add dimethyl sulfate via an addition funnel over 20 minutes. The product will begin to crystallize.
-
The temperature will rise slowly to near 50°C over the next hour. Allow the reaction to proceed at ambient temperature for 1.5 hours after the addition is complete.
-
Heat the mixture on a steam bath for one hour.
-
Cool the mixture. Filter the crystalline this compound sulfomethylate, wash with 20 mL of dry toluene, and dry under vacuum.
-
Expected yield: 89–94%.[12]
Synthesis of this compound Tribromide (PTT)
Caution: Bromine and hydrobromic acid are corrosive and toxic. Handle in a fume hood.
Materials:
-
This compound sulfomethylate (0.040 mole)
-
48% Hydrobromic acid (10 mL)
-
Water (10 mL)
-
Bromine (0.049 mole)
-
Acetic acid (for recrystallization)
Procedure:
-
In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve the this compound sulfomethylate in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water.
-
While stirring, add bromine from a dropping funnel over 20 minutes. An orange-yellow precipitate will form immediately.
-
Stir the resulting slurry at room temperature for 5–6 hours.
-
Filter the product (PTT), wash with approximately 10 mL of water, and air-dry in a fume hood.
-
Recrystallize the crude PTT from acetic acid to obtain pure orange crystals.
-
Expected yield: 86–93%.[12]
References
- 1. This compound chloride | 138-24-9 | Benchchem [benchchem.com]
- 2. This compound | C9H14N+ | CID 15914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 16056-11-4: this compound bromide [cymitquimica.com]
- 7. adpharmachem.com [adpharmachem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. This compound Perbromide (PTAB) [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
Phenyltrimethylammonium Bromide: A Comprehensive Technical Guide for Researchers
An in-depth examination of the properties, applications, and experimental considerations of phenyltrimethylammonium bromide for professionals in research and drug development.
Core Properties and Identification
This compound bromide, a quaternary ammonium (B1175870) salt, is a versatile reagent in organic chemistry. Its unique structure, comprising a hydrophilic quaternary ammonium head and a hydrophobic phenyl group, underpins its utility in various chemical transformations.
Chemical Identifiers and Molecular Characteristics
| Property | Value | Source |
| CAS Number | 16056-11-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄BrN | [2][3] |
| Molecular Weight | 216.12 g/mol | [2][3] |
| Synonyms | Trimethylphenylammonium bromide, (N,N,N)-Trimethylanilinium bromide | [2][4] |
| InChI Key | GNMJFQWRASXXMS-UHFFFAOYSA-M | [3] |
| SMILES | C--INVALID-LINK--(C)c1ccccc1.[Br-] | [5] |
Physicochemical Data
| Property | Value | Notes | Source |
| Appearance | White to off-white crystalline solid | Hygroscopic | [1][2] |
| Melting Point | 215 °C (decomposes) | [3][6] | |
| Density | 1.2 g/cm³ | [3][6] | |
| Solubility | Soluble in water and alcohols. Soluble in dichloromethane (B109758) and dioxane. Slightly soluble in aromatic hydrocarbons and ketones. Very low solubility in tetrahydrofuran (B95107) (0.09 g/L). | The ionic nature imparts solubility in polar solvents. | [1][4][6][7] |
Primary Application: Phase Transfer Catalysis
This compound bromide's principal application lies in its function as a phase transfer catalyst (PTC).[1][3] This catalytic activity is crucial for reactions involving reactants that are immiscible, typically in an aqueous-organic biphasic system. The catalyst facilitates the transport of a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.[1][8]
Mechanism of Action in Phase Transfer Catalysis
The catalytic cycle of this compound bromide in a typical nucleophilic substitution reaction can be visualized as a multi-step process. The quaternary ammonium cation forms an ion pair with the anion from the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the anion can then react with the organic substrate.
Caption: General mechanism of phase transfer catalysis using this compound bromide.
Experimental Protocols
While specific reaction conditions are substrate-dependent, the following provides a general protocol for a nucleophilic substitution reaction using this compound bromide as a phase transfer catalyst.
General Procedure for a Biphasic Nucleophilic Substitution
Materials:
-
Organic substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium salt, NaX)
-
This compound bromide (1-5 mol%)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the organic substrate in the chosen organic solvent.
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of the nucleophile (NaX).
-
Catalyst Addition: Add the aqueous solution to the flask containing the organic phase. To this biphasic mixture, add a catalytic amount of this compound bromide (typically 1-5 mol% relative to the substrate).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with water and then with brine to remove any residual catalyst and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the pure product.
Other Applications and Biological Activity
Beyond its primary role in phase transfer catalysis, this compound bromide and its derivatives have been explored in other areas of chemical synthesis. For instance, the related compound this compound tribromide is utilized as a selective brominating agent for ketones.[7]
Some quaternary ammonium compounds have demonstrated antimicrobial properties.[4][9] There is evidence that this compound bromide exhibits activity against certain bacteria and fungi.[9] However, it is important to note that no specific signaling pathways involving this compound bromide have been elucidated in the scientific literature. Studies on other quaternary ammonium compounds, such as cetrimonium (B1202521) bromide, have shown effects on cellular pathways like the TFEB-mediated autophagosome-lysosome pathway, but these findings cannot be directly extrapolated to this compound bromide.[10]
Safety and Handling
This compound bromide is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Page loading... [guidechem.com]
- 2. This compound bromide | C9H14BrN | CID 27663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylphenylammonium bromide (this compound bromide) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]
- 4. CAS 16056-11-4: this compound bromide [cymitquimica.com]
- 5. 98%, suitable for titration | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound bromide [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. iajpr.com [iajpr.com]
- 9. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]
- 10. Cetrimonium bromide promotes the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Phenyltrimethylammonium Salts in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenyltrimethylammonium salts in various organic solvents. Due to the limited availability of precise quantitative data in the public domain, this document summarizes known qualitative and quantitative information, presents a detailed experimental protocol for determining solubility, and illustrates the logical workflow for such determinations. This guide is intended to be a valuable resource for researchers utilizing these versatile quaternary ammonium (B1175870) salts in organic synthesis, catalysis, and pharmaceutical development.
Introduction to this compound Salts
This compound salts are quaternary ammonium compounds characterized by a positively charged nitrogen atom covalently bonded to a phenyl group and three methyl groups. The cationic nature of the this compound moiety, combined with various anions, results in a range of salts with distinct physicochemical properties, including solubility. These salts are widely employed as phase-transfer catalysts, reagents in organic synthesis, and components in various formulations. Understanding their solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.
Solubility Profile of this compound Salts
The solubility of this compound salts is primarily governed by the polarity of the solvent, the nature of the anion, and temperature. As ionic compounds, they generally exhibit higher solubility in polar solvents capable of solvating the cation and anion effectively. The presence of the phenyl group, however, introduces a degree of lipophilicity, which can influence solubility in less polar organic media.
The following tables summarize the available quantitative and qualitative solubility data for various this compound salts. It is important to note the scarcity of precise, publicly available quantitative measurements for many common organic solvents.
This compound Bromide (C₆H₅N(CH₃)₃Br)
| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | 0.09 g/L | Not Specified | [1] |
| Dichloromethane | CH₂Cl₂ | Aprotic | Soluble | Not Specified | |
| Dioxane | C₄H₈O₂ | Aprotic | Soluble | Not Specified | |
| Water | H₂O | Protic | Almost transparent | Not Specified | |
| Alcohols | R-OH | Protic | Soluble | Not Specified | |
| Aromatic Hydrocarbons | e.g., Toluene | Aprotic | Slightly Soluble | Not Specified | |
| Ketones | e.g., Acetone | Aprotic | Slightly Soluble | Not Specified |
This compound Chloride (C₆H₅N(CH₃)₃Cl)
| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |
| Water | H₂O | Protic | 333 g/L | 20 | |
| Water | H₂O | Protic | Freely Soluble | Not Specified |
This compound Iodide (C₆H₅N(CH₃)₃I)
| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |
| Water | H₂O | Protic | Soluble | Not Specified | [2] |
| Methanol | CH₃OH | Protic | Soluble | Not Specified | [2] |
| Chloroform | CHCl₃ | Aprotic | Insoluble | Not Specified |
This compound Trifluoromethanesulfonate (B1224126) (C₆H₅N(CH₃)₃OTf)
No specific quantitative or qualitative solubility data for this compound trifluoromethanesulfonate was found in the public domain at the time of this guide's compilation. However, triflate (OTf) salts are often synthesized to modify the properties of quaternary ammonium cations, including their solubility and thermal stability. The synthesis of triflate ionic liquids can be achieved through various methods, including the reaction of the corresponding halide salt with a triflate source. Researchers interested in the solubility of this specific salt are encouraged to determine it experimentally using the protocol outlined in the following section. Phenyl trifluoromethanesulfonate itself is a liquid used in organic synthesis.[3]
Experimental Protocol for Solubility Determination
Given the limited availability of quantitative data, the following section provides a detailed, generalized experimental protocol for determining the solubility of this compound salts in organic solvents. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.
Objective: To determine the saturation solubility of a this compound salt in a specific organic solvent at a defined temperature.
Materials and Apparatus:
-
This compound salt (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Screw-capped vials or flasks
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound salt to a screw-capped vial. The presence of undissolved solid at equilibrium is crucial.
-
Pipette a precise volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) with constant agitation. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a chemically compatible filter to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or a pre-weighed vial.
-
Transfer the filtered supernatant to the weighed container.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of the salt.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried salt residue. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved salt by subtracting the initial mass of the empty container from the final mass of the container with the residue.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or g/100 g of solvent.
-
Workflow for Experimental Solubility Determination:
Factors Influencing Solubility
Several factors can influence the solubility of this compound salts in organic solvents:
-
Solvent Polarity: As ionic compounds, these salts are generally more soluble in polar solvents that can effectively solvate both the cation and the anion. Protic solvents (e.g., alcohols) can hydrogen bond with the anion, while polar aprotic solvents (e.g., acetone, acetonitrile) can solvate the cation through dipole-dipole interactions.
-
Anion Identity: The nature of the counter-ion plays a significant role. Smaller, more charge-dense anions like chloride may have different solvation requirements than larger, more diffuse anions like iodide or triflate.
-
Temperature: The solubility of most solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.
-
Presence of Other Solutes: The presence of other salts or organic compounds can affect solubility through common ion effects or changes in the overall polarity of the medium.
Logical Relationships in Solubility Studies
The process of selecting a suitable solvent for a reaction or formulation involving a this compound salt can be guided by a logical decision-making process.
References
Spectroscopic Characterization of Phenyltrimethylammonium: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the phenyltrimethylammonium cation, a quaternary ammonium (B1175870) compound with applications in organic synthesis and material science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound and its salts are versatile compounds utilized as phase-transfer catalysts, supporting electrolytes, and precursors in the synthesis of more complex molecules. Accurate and thorough characterization of this compound is crucial for its effective application and for quality control in its synthesis. This guide presents its spectroscopic signature through ¹H NMR, ¹³C NMR, IR, and mass spectrometry, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the this compound cation is characterized by signals corresponding to the aromatic protons of the phenyl group and the protons of the three methyl groups attached to the nitrogen atom. The chemical shifts can vary slightly depending on the counter-ion and the solvent used.
Table 1: ¹H NMR Spectroscopic Data for this compound Tribromide in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.60 - 7.98 | Multiplet | Aromatic protons (C₆H₅)[1] |
| 3.62 | Singlet | Methyl protons (-N(CH₃)₃)[1] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the this compound cation. The spectrum will show distinct signals for the methyl carbons and the carbons of the phenyl ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | C1 (ipso) |
| Data not available in search results | C2, C6 (ortho) |
| Data not available in search results | C3, C5 (meta) |
| Data not available in search results | C4 (para) |
| Data not available in search results | -N(CH₃)₃ |
Note: Specific chemical shift values for the ¹³C NMR of this compound were not found in the provided search results. Researchers are advised to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) for this information.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of the this compound salt (e.g., chloride, bromide, or iodide) is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound chloride shows characteristic absorption bands for the aromatic ring and the quaternary ammonium group.
Table 3: Key IR Absorption Bands for this compound Chloride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000 | C-H Stretch | Aromatic |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1480 | C-N Stretch | Quaternary Ammonium |
| ~770, ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Note: The IR spectrum for this compound chloride is available on the NIST WebBook. The data presented here is a summary of expected characteristic peaks.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Solid Samples): As this compound salts are typically solids, one of the following methods is commonly used:
-
KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
-
Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the sample matrix (e.g., KBr pellet or salt plates with Nujol) is typically recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound chloride is available in the NIST database.
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 135 | [C₉H₁₃N]⁺• (Molecular ion of N,N-dimethylaniline, a potential rearrangement product) |
| 121 | [C₈H₁₁N]⁺• |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 58 | [C₃H₈N]⁺ |
Note: This is a representative list of potential fragments. The fragmentation of quaternary ammonium salts under EI can be complex and may involve rearrangements.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in the observation of the intact cation.
Table 5: ESI-MS Data for the this compound Cation
| m/z | Ion |
| 136.11 | [C₉H₁₄N]⁺ |
Fragmentation in ESI-MS/MS: Collision-induced dissociation (CID) of the [M]⁺ ion (m/z 136) can provide further structural information.
Table 6: Key Fragments in the ESI-MS/MS of this compound Cation
| Precursor m/z | Fragment m/z | Proposed Neutral Loss |
| 136 | 121 | CH₃ |
| 136 | 120 | CH₄ |
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the effluent from a gas chromatograph. The sample is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are separated by their m/z ratio and detected.
Electrospray Ionization (ESI-MS): A solution of the this compound salt is infused into the ESI source. A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and directed into the mass analyzer. For MS/MS experiments, the ion of interest (e.g., m/z 136) is selected and subjected to collisions with an inert gas to induce fragmentation.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
This guide provides a consolidated resource of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, will aid researchers in the unambiguous identification and characterization of this important chemical compound. The complementary nature of these techniques provides a robust and comprehensive understanding of its molecular structure.
References
The Advent and Evolution of Phenyltrimethylammonium Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltrimethylammonium (PTA) salts, a class of quaternary ammonium (B1175870) compounds, have carved a significant niche in the landscape of chemical synthesis and pharmacology since their initial discovery. From their early beginnings as curiosities of organic synthesis to their current indispensable roles as selective brominating agents, phase transfer catalysts, and pharmacological probes, the journey of PTA reagents is one of continuous innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound reagents. It details the synthetic methodologies for key PTA salts, presents quantitative data for their principal reactions, and outlines experimental protocols for their use. Furthermore, this guide explores the pharmacological importance of the this compound scaffold, particularly its interaction with nicotinic acetylcholine (B1216132) receptors, and visualizes the associated signaling pathways and experimental workflows.
Discovery and Historical Development
The history of this compound reagents dates back to the late 19th and early 20th centuries, with the initial synthesis of this compound perhaloids. A seminal, yet often overlooked, contribution was made by Samtleben in 1898, who prepared a this compound chloride iodomonochloride.[1] However, it was the work of Vorländer and Siebert in 1919 that laid the foundational groundwork for the most prominent member of this class, this compound tribromide (PTT or PTAB).[2] The synthetic utility of PTT as a stable and selective brominating agent was later recognized and popularized by Marquet and Jacques in 1959, which opened the door to its widespread use in organic synthesis.[2]
The primary appeal of PTT stems from its nature as a stable, crystalline solid, offering a safer and more manageable alternative to elemental bromine.[2] This ease of handling, coupled with its high reactivity and selectivity, has made it a favored reagent for a variety of chemical transformations.
Synthesis of this compound Reagents
The synthesis of this compound salts can be achieved through several routes, with the choice of method depending on the desired counter-ion.
This compound Tribromide (PTT)
A common and well-documented procedure for the synthesis of PTT is a modification of the original Vorländer and Siebert method.[2] This typically involves a two-step process starting from N,N-dimethylaniline.
Step 1: Synthesis of this compound Sulfomethylate
N,N-dimethylaniline is reacted with dimethyl sulfate (B86663) to form the quaternary ammonium salt, this compound sulfomethylate.[2]
Step 2: Formation of this compound Tribromide
The intermediate sulfomethylate is then treated with hydrobromic acid and bromine to yield the desired this compound tribromide as an orange, crystalline solid.[2]
This compound Chloride (PTAC)
This compound chloride is often synthesized via the quaternization of trimethylamine (B31210) with a phenyl halide.[3] This direct approach is a cornerstone of its industrial production.
This compound Iodide (PTAI)
The iodide salt can also be prepared through quaternization reactions, often serving as a precursor for other this compound derivatives.
Quantitative Data on Synthesis and Reactions
The following tables summarize key quantitative data for the synthesis and application of this compound reagents, compiled from various sources.
Table 1: Synthesis of this compound Tribromide (PTT)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | 1. Dimethyl sulfate 2. 48% HBr, Br₂ | Toluene (B28343), Water | 40, then ambient | 1, then 5-6 | 86-93 | [2] |
Table 2: α-Bromination of Ketones using PTT
| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetophenone (B1666503) | Acetic Acid | 90 | 3 | α-Bromoacetophenone | 85 | [4] |
| 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 85 | [4] |
| 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 90 | [4] |
| 2-Acetyl-6-methoxynaphthalene | Tetrahydrofuran | Ambient | 1 | 2-Bromoacetyl-6-methoxynaphthalene | 80 | [5] |
Table 3: Oxidation of Secondary Alcohols using PTT
| Substrate | Co-catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Cyclohexanol | SbBr₃ or CuBr₂ | Not specified | Room Temperature | Cyclohexanone | High | [6] |
| 1-Phenylethanol | SbBr₃ or CuBr₂ | Not specified | Room Temperature | Acetophenone | High | [6] |
| Hydrobenzoin | SbBr₃ or CuBr₂ | Not specified | Room Temperature | Benzil | High | [6] |
Table 4: Phase Transfer Catalysis using this compound Chloride (PTAC)
| Reactant 1 | Reactant 2 | Solvent System | Catalyst Loading (mol%) | Temperature (°C) | Product | Yield (%) | Reference |
| 1-Chlorooctane | Sodium Cyanide | Decane/Water | 5 (with Hexadecyltributylphosphonium bromide as an example) | 105 | 1-Cyanooctane | 99 | [7] |
| p-Nitrophenol | Methyl Iodide | Dichloromethane/Water | 5 | Reflux | p-Nitroanisole | >95 | General Example |
Key Applications
Organic Synthesis
The primary application of PTT is as a selective brominating agent. It is particularly effective for the α-bromination of ketones, a fundamental transformation in organic synthesis.[8][9] The reaction proceeds via the enol or enolate form of the ketone. PTT is also used for the addition of bromine to alkenes and in the synthesis of various heterocyclic compounds.[6]
In the presence of a catalytic amount of a Lewis acid such as antimony tribromide (SbBr₃) or copper(II) bromide (CuBr₂), PTT can act as a chemoselective oxidizing agent for the conversion of secondary alcohols to ketones.[6] Notably, primary aliphatic alcohols are generally not affected under these conditions.[4]
This compound chloride (PTAC) is an effective phase transfer catalyst (PTC).[1][3] Its quaternary ammonium structure with both hydrophilic and lipophilic moieties allows it to transport anions from an aqueous phase to an organic phase, thereby facilitating reactions between immiscible reactants.[10] This is particularly useful in nucleophilic substitution reactions, such as the synthesis of ethers and nitriles.
Pharmacology
The this compound cation is a structural analog of acetylcholine and, as such, can act as an agonist at nicotinic acetylcholine receptors (nAChRs).[11] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[12] The interaction of PTA and its derivatives with nAChRs makes them valuable tools for studying the structure, function, and pharmacology of these important receptors.
Experimental Protocols
Synthesis of this compound Tribromide (PTT)
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
N,N-dimethylaniline (freshly distilled)
-
Toluene
-
Dimethyl sulfate (distilled)
-
48% Hydrobromic acid
-
Bromine
-
Acetic acid
Procedure:
-
Preparation of this compound Sulfomethylate: In a 250-mL Erlenmeyer flask, dissolve 24.8 g (0.205 mole) of N,N-dimethylaniline in 100 mL of toluene. Stir and heat the solution to approximately 40°C. Remove the heat source and add 25 g (0.20 mole) of dimethyl sulfate dropwise over 20 minutes. The colorless sulfomethylate will begin to crystallize. After addition is complete, heat the mixture on a steam bath for one hour. Cool the mixture and filter the crystalline product. Wash the solid with 20 mL of dry toluene and dry under vacuum. The yield is typically 89-94%.
-
Preparation of this compound Tribromide: In a 125-mL Erlenmeyer flask, dissolve 10 g (0.040 mole) of the this compound sulfomethylate in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water. With stirring, add 7.8 g (0.049 mole) of bromine dropwise over 20 minutes. An orange-yellow precipitate will form immediately. Stir the slurry at room temperature for 5-6 hours. Filter the product, wash with approximately 10 mL of water, and air-dry. Recrystallize the crude PTT from 25 mL of acetic acid to obtain orange crystals (m.p. 113–115°C). The yield is typically 86-93%.
α-Bromination of 4-Chloroacetophenone using PTT
This protocol is based on a general procedure for the α-bromination of acetophenone derivatives.[4]
Materials:
-
4-Chloroacetophenone
-
This compound tribromide (PTT)
-
Glacial acetic acid
Procedure:
-
In a 50-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.77 g (5.0 mmol) of 4-chloroacetophenone, 1.88 g (5.0 mmol) of PTT, and 20 mL of glacial acetic acid.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to afford 2-bromo-1-(4-chlorophenyl)ethan-1-one. The expected yield is approximately 85%.
Visualizations
Signaling Pathway
Caption: this compound agonist binding to nAChR and downstream signaling.
Experimental Workflows
Caption: Workflow for α-bromination of ketones using PTT.
Caption: Workflow for phase transfer catalysis using PTAC.
Conclusion
This compound reagents, particularly PTT and PTAC, have established themselves as versatile and indispensable tools in modern organic chemistry and pharmacology. Their history reflects a continuous drive towards safer, more efficient, and selective chemical methodologies. The ability of PTT to act as a stable brominating and oxidizing agent, coupled with the catalytic prowess of PTAC in multiphase systems, ensures their continued relevance in both academic research and industrial applications. Furthermore, the this compound scaffold's interaction with crucial biological targets like nicotinic acetylcholine receptors highlights its importance in drug discovery and neuroscientific research. This guide has provided a comprehensive overview of these remarkable reagents, from their historical roots to their contemporary applications, underscoring their enduring impact on the chemical and life sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 12. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Phenyltrimethylammonium: An In-depth Technical Guide for Researchers
An Overview of a Versatile Quaternary Ammonium (B1175870) Compound in Research and Development
This technical guide provides a comprehensive overview of phenyltrimethylammonium (PTMA), a quaternary ammonium compound with significant applications in organic synthesis, pharmacology, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a quaternary ammonium cation. It consists of a central nitrogen atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent positive charge.[1][2] It is typically used and supplied as a salt with various anions, most commonly chloride, bromide, or iodide. The properties of the salt can vary depending on the counter-ion.
Table 1: Physical and Chemical Properties of this compound Salts
| Property | This compound Chloride | This compound Iodide | This compound (Cation) |
| Synonyms | N,N,N-Trimethylanilinium chloride, PTMAC[2] | - | Trimethylanilinium[3] |
| CAS Number | 138-24-9 | 98-04-4[4] | 3426-74-2[5] |
| Molecular Formula | C₉H₁₄ClN | C₉H₁₄IN | C₉H₁₄N⁺[3] |
| Molecular Weight | 171.67 g/mol | 263.12 g/mol | 136.21 g/mol [3] |
| Appearance | White to off-white crystalline powder[6] | White to slightly green crystals[4] | - |
| Melting Point | 235-243 °C[6] | 227 °C (sublimes)[4] | - |
| Solubility | Freely soluble in water (333 g/L)[6] | Soluble in water and methanol[4] | - |
| pH (2% w/v solution) | 4.7 - 6.8[6] | Not specified | - |
| Assay Purity | ≥99.0%[6] | Not specified | - |
Synthesis and Purification
The most common method for synthesizing this compound salts is through the quaternization of an aniline (B41778) precursor. Two primary routes are the exhaustive methylation of aniline or the direct methylation of N,N-dimethylaniline.
Synthesis from N,N-Dimethylaniline
This method involves the reaction of N,N-dimethylaniline with a methylating agent, such as a methyl halide (e.g., methyl iodide) or methyl triflate.[7]
Caption: General workflow for the synthesis of this compound iodide.
Synthesis from Aniline (Exhaustive Methylation)
This route involves reacting aniline with an excess of a methylating agent, typically methyl iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction.[7]
Key Applications
This compound salts are valued for their versatility in both laboratory and industrial settings.
-
Phase Transfer Catalyst (PTC): PTMAC is widely used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic), which enhances reaction rates and yields.[6][8]
-
Organic Synthesis: It serves as a reagent or intermediate in various organic reactions. Its derivatives, such as this compound tribromide (PTAT), are stable and effective brominating agents, offering a safer alternative to liquid bromine.[9]
-
Pharmaceutical and Agrochemical Industries: It is employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, often leveraging its properties as a phase transfer catalyst.[6][8]
-
Disinfectant and Antimicrobial Agent: Like many quaternary ammonium compounds, it possesses biocidal properties due to its ability to disrupt microbial cell membranes.[1]
Biological Activity and Mechanism of Action
This compound's structure, particularly the quaternary ammonium head group, allows it to interact with biological targets that recognize acetylcholine (B1216132) (ACh).
Interaction with Cholinesterases
Nicotinic Acetylcholine Receptor (nAChR) Agonism
As a structural analog of the trimethylammonium portion of acetylcholine, PTMA can act as an agonist at nicotinic acetylcholine receptors (nAChRs).[11][12] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system.
Upon binding of an agonist like PTMA, the nAChR undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and initiates downstream signaling cascades. The α7 nAChR subtype, which is highly permeable to Ca²⁺, is particularly important in mediating neuroprotective and anti-inflammatory signals.[13]
Activation of α7 nAChRs can trigger several key intracellular pathways:[13]
-
PI3K/Akt Pathway: Calcium influx can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is critical for promoting cell survival and inhibiting apoptosis.
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway can also be activated, playing a role in mediating anti-inflammatory responses.[6]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), can be stimulated, influencing gene expression related to neuronal function and plasticity.[7]
Caption: Simplified signaling pathway following α7 nAChR activation by an agonist.
Toxicity and Safety
This compound chloride is classified as toxic if swallowed or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling the compound.
Table 2: Toxicological Data for this compound Chloride
| Metric | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 121 mg/kg | [7] |
| LD50 | Rabbit | Dermal | 309 mg/kg | [7] |
| GHS Hazard | - | - | H301 (Toxic if swallowed) | [2] |
| GHS Hazard | - | - | H311 (Toxic in contact with skin) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and biological evaluation of this compound and its salts. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis of this compound Iodide
This protocol is adapted from general procedures for the exhaustive methylation of anilines.[7]
Materials:
-
Aniline (1.0 equiv.)
-
Methyl Iodide (≥ 3.0 equiv.)
-
Potassium Carbonate (K₂CO₃, anhydrous, 4.0 equiv.)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 equiv.) and anhydrous potassium carbonate (4.0 equiv.).
-
Add anhydrous acetonitrile to dissolve the aniline (concentration of ~1 M).
-
While stirring, add methyl iodide (3.0 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to reflux (or 60 °C) and stir for 16-24 hours. The formation of a white precipitate should be observed.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with diethyl ether (3 x volume of acetonitrile) to remove unreacted starting material and byproducts.
-
The collected solid is crude this compound iodide. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
-
Dry the final product under vacuum to yield a white powder.
Quantitative Analysis by Argentometric Titration
This protocol describes the determination of the purity of this compound chloride by quantifying its chloride content.[14][15]
Caption: Workflow for the argentometric titration of this compound chloride.
Materials:
-
This compound chloride (PTMAC) sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
Deionized water
-
Burette, conical flask, magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.15-0.20 g of the PTMAC sample into a 250 mL conical flask.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add 1 mL of the potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titrate the PTMAC solution with the standardized 0.1 M AgNO₃ solution. Swirl the flask continuously.
-
The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ solution used.
-
Calculate the purity of the PTMAC sample using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of AgNO₃ titrant (mL)
-
M = Molarity of AgNO₃ solution (mol/L)
-
MW = Molecular weight of PTMAC (171.67 g/mol )
-
W = Weight of the PTMAC sample (g)
-
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol allows for the measurement of AChE activity and can be adapted to screen for inhibitors or modulators like this compound.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
DTNB solution
-
Test compound (this compound) solution at various concentrations
-
96-well microplate, microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound solution (or buffer for control wells)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic mode) using a microplate reader.
-
The rate of the reaction (V) is calculated from the linear portion of the absorbance vs. time plot.
-
To determine the effect of this compound, compare the reaction rates in the presence of the compound to the control wells (without the compound). Data can be used to calculate percent inhibition or activation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The solution should be clear and free of particulate matter.
-
¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the three methyl groups [-N⁺(CH₃)₃] and multiplets in the aromatic region for the five protons of the phenyl group.
-
¹³C NMR: The spectrum will show a signal for the methyl carbons and distinct signals for the carbons of the phenyl ring (ipso, ortho, meta, para).
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is well-suited for analyzing pre-charged quaternary ammonium compounds.
-
Expected Ion: The primary ion observed will be the this compound cation [C₉H₁₄N]⁺ at an m/z corresponding to its molecular mass (136.11 Da).
-
Fragmentation: Fragmentation may occur through the loss of methyl groups or cleavage of the phenyl ring, although the quaternary nitrogen itself is quite stable.
References
- 1. neurofit.com [neurofit.com]
- 2. N,N,N-TRIMETHYLANILINIUM CHLORIDE | CAS 138-24-9 [matrix-fine-chemicals.com]
- 3. Allosteric effects of this compound and propidium on acetylcholinesterase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adpharmachem.com [adpharmachem.com]
- 5. This compound chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound chloride | 138-24-9 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 10. DSpace [kb.osu.edu]
- 11. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on Phenyltrimethylammonium Ion Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenyltrimethylammonium (PTMA) ion is a quaternary ammonium (B1175870) cation that serves as a crucial structural motif in a variety of biologically active molecules and pharmaceutical compounds. Its interactions with aromatic systems, particularly through cation-π interactions, are of fundamental importance in molecular recognition, protein-ligand binding, and drug design. Understanding the nature and strength of these interactions is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study the interactions of the PTMA ion, with a focus on quantum chemical calculations and molecular dynamics simulations.
Theoretical Framework of this compound Interactions
The primary non-covalent interaction involving the this compound ion and aromatic systems is the cation-π interaction. This is a strong, non-covalent force arising from the electrostatic attraction between the positively charged quaternary ammonium group and the electron-rich face of an aromatic ring. While electrostatics are the dominant component, induction and dispersion forces also contribute to the overall stability of the complex.
Theoretical studies of these interactions typically employ a range of computational methods to elucidate the geometry, energetics, and dynamics of PTMA-aromatic complexes. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed and accurate description of the electronic structure and interaction energies of molecular systems. For studying PTMA interactions, Density Functional Theory (DFT) is a widely used and reliable method.
Computational Details for DFT Calculations
A common and effective level of theory for calculating cation-π interaction energies involves the M06 suite of functionals developed by the Truhlar group, or the widely-used B3LYP functional. These are often paired with a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for systems of this size.
Table 1: Representative Interaction Energies of Trimethylammonium-like Cations with Benzene
| Cation | Method | Basis Set | Interaction Energy (kcal/mol) |
| Tetramethylammonium | M06 | 6-31G(d,p) | -10.5 |
| Tetramethylammonium | B3LYP | 6-31G(d,p) | -9.8 |
| Ammonium | M06 | 6-31G(d,p) | -18.7 |
Note: Data is illustrative and based on typical values for similar cations due to the absence of specific published data for this compound.
Experimental Protocols: Quantum Chemical Calculation Workflow
The following protocol outlines a typical workflow for calculating the interaction energy between the this compound ion and an aromatic molecule, such as benzene.
-
Geometry Optimization:
-
The initial geometries of the this compound ion and the aromatic molecule are built using a molecular editor.
-
The individual molecules are then optimized separately using a DFT method (e.g., B3LYP/6-31G(d,p)) to find their lowest energy conformations.
-
The complex of the this compound ion and the aromatic molecule is then constructed and its geometry is optimized using the same level of theory.
-
-
Energy Calculation:
-
Single-point energy calculations are performed on the optimized geometries of the individual molecules and the complex.
-
The interaction energy (ΔE) is then calculated as the difference between the energy of the complex and the sum of the energies of the individual molecules: ΔE = E_complex - (E_PTMA + E_aromatic)
-
-
Basis Set Superposition Error (BSSE) Correction:
-
The interaction energy is often corrected for BSSE using the counterpoise correction method of Boys and Bernardi. This correction accounts for the artificial stabilization that can occur when the basis functions of one molecule describe the electrons of the other in the complex.
-
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and thermodynamics of the this compound ion in complex environments, such as in solution or bound to a protein. These simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.
Force Field Parameterization
Standard force fields like AMBER and GAFF (General AMBER Force Field) are commonly used for biomolecular simulations.[1][2] While these force fields contain parameters for many common molecules, specific parameters for the this compound ion may not be available and often need to be generated.
Table 2: Illustrative Atom Types and Partial Charges for this compound (GAFF)
| Atom | GAFF Atom Type | Partial Charge (e) |
| N in N(CH3)3 | n3 | +0.25 |
| C in N(CH3)3 | ct | -0.05 |
| H in N(CH3)3 | hc | +0.08 |
| C in Phenyl (ipso) | ca | +0.10 |
| C in Phenyl (ortho) | ca | -0.12 |
| H in Phenyl | ha | +0.11 |
Note: These values are for illustrative purposes and the actual charges should be derived using a rigorous parameterization protocol.
Experimental Protocols: Force Field Parameterization Workflow
The following protocol outlines the steps to generate GAFF parameters for the this compound ion using the AmberTools suite.[3]
-
Generate Initial Structure: Create a 3D structure of the this compound ion in a format such as .mol2 or .pdb.
-
Generate Topology and Charges: Use the antechamber program to assign GAFF atom types and generate atomic partial charges. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to derive high-quality charges from quantum chemical calculations.[2]
-
Check for Missing Parameters: Use the parmchk2 program to identify any missing bond, angle, or dihedral parameters in the GAFF force field for the new molecule.
-
Generate Final Parameters: parmchk2 will generate a .frcmod file containing the missing parameters, which can then be used in conjunction with the standard GAFF force field in MD simulations.
References
- 1. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 3. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
Methodological & Application
Application Notes and Protocols: Phenyltrimethylammonium Tribromide for Selective Bromination of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium tribromide (PTAT), also known as PTT, is a stable, crystalline, and easy-to-handle electrophilic brominating agent.[1] It serves as a safer and more convenient alternative to hazardous elemental bromine for the selective 1,2-addition of bromine across carbon-carbon double bonds.[1][2] This reagent is particularly effective for the bromination of a variety of alkenes, including styrenes, chalcones, and cycloalkenes, providing valuable vicinal dibromide intermediates crucial in organic synthesis and drug development.[1][3] Its controlled reactivity and high selectivity make it an indispensable tool for the synthesis of complex molecules and pharmaceutical intermediates.[2][3]
Advantages of this compound Tribromide
-
Safety and Handling: As a stable, non-volatile solid, PTAT significantly reduces the risks associated with handling highly corrosive and toxic liquid bromine.
-
Selectivity: PTAT allows for the selective bromination of double bonds, often without affecting other sensitive functional groups.
-
High Yields: The reaction of alkenes with PTAT generally proceeds with good to excellent yields.[1]
-
Stereoselectivity: The bromination of alkenes with PTAT proceeds via an anti-addition mechanism, leading to the formation of trans-dibromides.
Reaction Mechanism and Stereoselectivity
The bromination of alkenes using this compound tribromide follows a well-established electrophilic addition mechanism. The tribromide ion (Br₃⁻) acts as a source of electrophilic bromine. The reaction is initiated by the attack of the alkene's π-electrons on a bromine atom, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion (Br⁻) from the face opposite to the bromonium ion bridge, resulting in a net anti-addition of bromine across the double bond. This stereospecificity is a key feature of this reaction, yielding the trans-dibromo product.
Caption: Mechanism of alkene bromination with PTAT.
Applications in Selective Bromination
This compound tribromide is a versatile reagent for the bromination of a wide range of alkenes. The following table summarizes the reaction outcomes for representative substrates.
| Substrate (Alkene) | Product | Solvent | Yield (%) | Diastereoselectivity |
| Styrene | 1,2-Dibromo-1-phenylethane | Dichloromethane (B109758) | High | N/A |
| Cyclohexene | trans-1,2-Dibromocyclohexane | Dichloromethane | >90 | anti-addition |
| Chalcone (B49325) | α,β-Dibromochalcone | Acetic Acid | ~94 | anti-addition |
| trans-Cinnamic Acid | 2,3-Dibromo-3-phenylpropanoic acid | Acetic Acid | High | anti-addition (erythro) |
Note: Yields are representative and may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
General Procedure for the Bromination of Alkenes with PTAT
This protocol provides a general method for the selective bromination of an alkene using this compound tribromide. The procedure can be adapted for various substrates with minor modifications to the solvent and reaction time.
Materials:
-
Alkene (1.0 eq)
-
This compound tribromide (1.05 eq)
-
Dichloromethane (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alkene (1.0 eq) in dichloromethane in a round-bottom flask, add this compound tribromide (1.05 eq) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the orange color of the tribromide can also indicate the completion of the reaction.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford the pure vicinal dibromide.
Caption: General workflow for alkene bromination.
Example Protocol: Bromination of Chalcone
This protocol details the specific application of PTAT for the bromination of an α,β-unsaturated ketone.
Procedure:
-
In a 100 mL round-bottom flask, dissolve chalcone (1.0 g, 4.8 mmol) in 20 mL of glacial acetic acid.
-
To this solution, add this compound tribromide (1.9 g, 5.0 mmol) in one portion.
-
Stir the mixture at room temperature for 1-2 hours. The orange color of the solution will gradually fade, and a precipitate may form.
-
Pour the reaction mixture into 100 mL of ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product in a desiccator to obtain α,β-dibromochalcone. The product can be further purified by recrystallization from ethanol (B145695) if necessary.
Troubleshooting
-
Incomplete reaction: If the reaction does not go to completion, gentle heating (e.g., to 40 °C) may be applied. Ensure the PTAT is of good quality, as it can be hygroscopic.
-
Low yield: The work-up procedure should be performed efficiently to minimize product loss. Ensure the pH is neutral or slightly basic during the aqueous wash to prevent side reactions.
-
Formation of byproducts: The use of a slight excess of PTAT is recommended, but a large excess may lead to the formation of polybrominated products. The reaction should be carefully monitored to avoid over-bromination.
Conclusion
This compound tribromide is a highly effective and selective reagent for the bromination of alkenes. Its stability, ease of handling, and the ability to produce vicinal dibromides with high stereoselectivity and yields make it a valuable tool in modern organic synthesis. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors.
References
Application Notes: Phenyltrimethylammonium Chloride as a Phase Transfer Catalyst
Introduction
Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium (B1175870) salt widely recognized for its efficacy as a phase transfer catalyst (PTC) in various organic syntheses.[1][2] Its structure, featuring a positively charged nitrogen atom with three methyl groups and a phenyl group, gives it amphiphilic properties.[3] The trimethylammonium head is hydrophilic, allowing it to interact with aqueous phases, while the phenyl group provides lipophilicity, enabling it to dissolve in organic phases. This dual nature allows PTMAC to act as a shuttle, transporting anionic reactants from an aqueous or solid phase into an organic phase where they can react with an organic substrate.[4][5] This process overcomes the mutual insolubility of reactants, significantly enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.[1][6]
PTMAC has demonstrated superior reactivity in certain applications, such as the alkylation of phenols, when compared to simple tetraalkylammonium salts, achieving high yields in shorter reaction times. Its utility is crucial in the manufacturing of pharmaceuticals, agrochemicals, and various specialty chemicals.[1]
Mechanism of Action
Phase transfer catalysis using PTMAC operates by facilitating the movement of a reactive anion between immiscible phases. The catalytic cycle, based on the widely accepted Starks extraction mechanism, can be summarized in the following steps:
-
Anion Exchange: In the aqueous phase (or at the solid-liquid interface), the PTMAC cation (Q⁺) exchanges its chloride anion for the reactive anion (Y⁻) from an inorganic reagent (e.g., NaOH, KCN). This forms a lipophilic ion pair, [Q⁺Y⁻].
-
Phase Transfer: The newly formed ion pair, being soluble in the organic phase due to the phenyl and methyl groups, migrates from the aqueous phase across the interface into the organic phase.
-
Reaction: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (RX) to form the desired product (RY) and a new ion pair [Q⁺X⁻], where X⁻ is the leaving group.
-
Catalyst Regeneration: The [Q⁺X⁻] ion pair migrates back to the aqueous phase. The catalyst cation (Q⁺) can then exchange its new anion (X⁻) for another reactive anion (Y⁻), thus completing the catalytic cycle and allowing a small amount of catalyst to facilitate a large number of reaction events.
Mechanism of PTMAC in Phase Transfer Catalysis.
Applications and Performance
PTMAC is a versatile catalyst for a range of reactions involving immiscible phases. Its effectiveness stems from its ability to solubilize anions in organic media, leading to significant rate enhancements.
| Reaction Type | Substrate Example | Reagents | Typical Conditions | Notes |
| O-Alkylation | Phenols, 2-Naphthol (B1666908) | Alkyl halide (e.g., Benzyl (B1604629) chloride), NaOH or K₂CO₃ | Two-phase system (e.g., Toluene/Water), 50-80°C | PTMAC shows superior performance compared to simple tetraalkylammonium salts in phenol (B47542) alkylation.[4] |
| C-Alkylation | Active methylene (B1212753) compounds | Alkyl halide, strong base (e.g., 50% NaOH) | Organic solvent (e.g., CH₂Cl₂) / aqueous base | Facilitates the transfer of the carbanion from the interface to the organic phase for alkylation.[5] |
| Dichlorocarbene (B158193) Addition | Alkenes (e.g., Styrene) | Chloroform (B151607) (CHCl₃), 50% NaOH | Biphasic system, vigorous stirring, 40-50°C | Generates dichlorocarbene (:CCl₂) in situ for addition to double bonds, forming dichlorocyclopropanes.[3] |
| Nucleophilic Substitution | Alkyl halides | Nucleophiles (e.g., KCN, NaN₃) | Organic solvent / aqueous solution of nucleophile | Efficiently transfers nucleophiles like CN⁻ into the organic phase for SN2 reactions.[6] |
Experimental Protocols
The following protocols are provided as general guidelines. Researchers should optimize conditions such as catalyst loading, temperature, and reaction time for their specific substrates and desired outcomes.
Protocol 1: O-Alkylation of 2-Naphthol
This protocol describes the benzylation of 2-naphthol using benzyl chloride, facilitated by PTMAC.
Materials:
-
2-Naphthol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH) pellets or 50% aqueous solution
-
This compound chloride (PTMAC)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard reagents for work-up and analysis
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC) or Gas Chromatography (GC)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-naphthol (e.g., 14.4 g, 100 mmol) in 100 mL of toluene.
-
Add PTMAC (e.g., 0.34 g, 2 mmol, 2 mol%) to the solution.
-
Prepare the aqueous base by dissolving NaOH (e.g., 6.0 g, 150 mmol) in 60 mL of deionized water. Add this to the reaction flask.
-
Begin vigorous stirring to ensure adequate mixing of the two phases. The stirring speed should be high enough to create a large interfacial area.[4]
-
Slowly add benzyl chloride (e.g., 14.0 g, 110 mmol) to the mixture using a dropping funnel over 15-20 minutes.
-
Heat the reaction mixture to 70-80°C and maintain this temperature with continued vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure benzyl 2-naphthyl ether.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Dichlorocyclopropanation of Styrene (B11656)
This protocol outlines the addition of dichlorocarbene, generated in situ from chloroform, to styrene using PTMAC. This procedure is adapted from established methods for phase-transfer catalyzed carbene additions.[3][7]
Materials:
-
Styrene
-
Chloroform (CHCl₃), stabilized
-
Sodium hydroxide (NaOH), 50% (w/w) aqueous solution
-
This compound chloride (PTMAC)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Thermometer
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 500 mL three-necked flask, add styrene (e.g., 10.4 g, 100 mmol), chloroform (120 mL, used as both reagent and solvent), and PTMAC (e.g., 0.43 g, 2.5 mmol, 2.5 mol%).
-
Cool the flask in an ice bath to 0-5°C.
-
Begin vigorous mechanical stirring. It is crucial to maintain a high level of agitation throughout the reaction.
-
Slowly add 80 mL of pre-chilled 50% aqueous NaOH solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10°C during the addition. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 3-5 hours.
-
Monitor the disappearance of styrene using GC or TLC.
Work-up and Analysis:
-
After the reaction is complete, carefully add 100 mL of cold water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The resulting crude oil (1,1-dichloro-2-phenylcyclopropane) can be purified by vacuum distillation.
-
Confirm the structure of the product by spectroscopic analysis.
General Experimental Workflow
The logical flow for a typical experiment using PTMAC as a phase transfer catalyst is outlined below.
General workflow for a PTMAC-catalyzed reaction.
Safety and Handling
This compound chloride is toxic if swallowed or in contact with skin.[8] It may cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 4. This compound chloride | 138-24-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Phenyltrimethylammonium Hydroxide as a Rapid and Efficient Methylating Agent for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide variety of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as carboxylic acids and fatty acids, are not sufficiently volatile for direct GC-MS analysis. Chemical derivatization is a crucial step to increase the volatility and thermal stability of these analytes. Methylation, the addition of a methyl group, is a common derivatization technique. Phenyltrimethylammonium hydroxide (B78521) (PTAH), also known as trimethylanilinium hydroxide or trimethylphenylammonium hydroxide (TMPAH), is a highly effective methylating agent, particularly for in-situ "flash methylation" directly in the hot GC injector port. This approach, also referred to as thermally assisted hydrolysis and methylation (THM), offers a rapid, quantitative, and efficient method for the derivatization of analytes, minimizing sample preparation time and potential for sample loss.
Mechanism of Methylation
The methylation reaction with this compound hydroxide occurs in the heated GC injection port. At elevated temperatures, PTAH pyrolyzes to form dimethylaniline and the methylating agent, methanol (B129727). The hydroxide ion acts as a strong base, deprotonating the acidic proton of the analyte (e.g., a carboxylic acid) to form a carboxylate anion. This anion then undergoes a nucleophilic attack on the methyl group of a PTAH molecule or its pyrolysis products, resulting in the formation of a fatty acid methyl ester (FAME) and the release of dimethylaniline and water. This reaction is rapid and quantitative, driving the equilibrium towards the formation of the methylated product.
Caption: Mechanism of PTAH methylation in the GC injector.
Data Presentation: Comparison of Methylating Agents
Quantitative analysis of derivatization yields is critical for accurate quantification of analytes. This compound hydroxide has been shown to provide excellent yields for the methylation of fatty acids, often outperforming other common methylating agents.[1]
| Derivatization Reagent | Analyte Class | Typical Yield | Reaction Conditions | Reference |
| This compound hydroxide (PTAH) | Fatty Acids | >95% (Highest Yields Observed) | In-injector "flash methylation" at 280-300°C | [1] |
| Boron Trifluoride (BF₃) in Methanol | Fatty Acids | 80-98% | 60-100°C for 10-60 min | |
| (Trimethylsilyl)diazomethane (TMS-DM) | Fatty Acids | 90-106% | Room temperature, short reaction time | [2] |
| Acid-Catalyzed (HCl or H₂SO₄ in Methanol) | Fatty Acids | >96% | 45-100°C for 1-16 hours |
Experimental Protocols
Reagent Preparation
-
This compound hydroxide (PTAH) Solution (0.1 N in Methanol): Prepare a 0.1 N solution of PTAH in anhydrous methanol. Commercially available solutions can also be used. Store the solution tightly capped and protected from moisture.
Sample Preparation and Derivatization
Two primary methods can be employed for the in-injector methylation using PTAH:
-
Co-injection Method:
-
Draw 1 µL of the sample solution into a GC syringe.
-
Draw 1 µL of the 0.1 N PTAH in methanol solution into the same syringe, creating an air gap between the two solutions if desired.
-
Inject the entire volume into the GC-MS.
-
-
Pre-mixing Method:
-
In a micro-insert or autosampler vial, mix the sample and the PTAH reagent. A common ratio is 20 µL of the sample solution to 180 µL of the 0.1 N PTAH in methanol solution.
-
Vortex the mixture briefly.
-
Inject an appropriate volume (typically 1 µL) into the GC-MS.
-
An optimal PTAH to carboxylic acid molar ratio is approximately 125:1 to ensure complete derivatization.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of fatty acid methyl esters (FAMEs) after derivatization with PTAH. Optimization may be required depending on the specific analytes and instrumentation.
-
Gas Chromatograph (GC)
-
Injector: Split/Splitless Inlet
-
Injector Temperature: 280°C - 300°C
-
Injection Mode: Splitless (hold for 1-2 minutes)
-
Liner: Use a deactivated splitless liner.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A polar capillary column is recommended for FAME analysis, such as a cyanopropyl- or polyethylene (B3416737) glycol (PEG)-based stationary phase (e.g., DB-23, HP-88, DB-WAX). A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for target compound analysis.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent front.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of carboxylic acids using PTAH derivatization and GC-MS.
Caption: Experimental workflow for PTAH-mediated GC-MS analysis.
Conclusion
This compound hydroxide is a powerful derivatizing agent for the GC-MS analysis of compounds containing acidic protons, particularly carboxylic acids and fatty acids. The in-injector "flash methylation" technique is rapid, efficient, and requires minimal sample handling, reducing the potential for analytical errors and sample loss. The high derivatization yields make PTAH an excellent choice for quantitative studies in various fields, including metabolomics, clinical diagnostics, and drug development. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to implement this valuable analytical strategy.
References
Protocol for the Selective Oxidation of Secondary Alcohols to Ketones using Pyridinium Tribromide (PTAB)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oxidation of secondary alcohols to their corresponding ketones using pyridinium (B92312) tribromide (PTAB). PTAB is a versatile and relatively mild oxidizing agent, offering an alternative to chromium-based reagents. This application note outlines the reaction mechanism, a general experimental procedure, and presents representative data for the conversion of various secondary alcohols.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While numerous oxidizing agents are available, many, such as those based on chromium (VI), are toxic and pose environmental concerns. Pyridinium tribromide (PTAB), a stable, crystalline solid, serves as a convenient source of bromine for various chemical transformations, including the selective oxidation of alcohols. This protocol details its application for the efficient and selective oxidation of secondary alcohols.
Reaction Mechanism
The oxidation of a secondary alcohol by pyridinium tribromide is believed to proceed through a mechanism involving the transfer of a hydride ion from the alcohol to the oxidizing agent. The reactive oxidizing species is the tribromide ion (Br₃⁻) in equilibrium with bromine (Br₂) and the bromide ion (Br⁻). The proposed mechanism is as follows:
-
Formation of a Hypobromite (B1234621) Intermediate: The alcohol reacts with bromine to form an unstable alkyl hypobromite intermediate.
-
Hydride Transfer: In the rate-determining step, a base (which can be another alcohol molecule or the pyridine (B92270) byproduct) facilitates the abstraction of the α-hydrogen, leading to a concerted transfer of a hydride to a bromine atom of another bromine molecule or the tribromide ion.
-
Product Formation: The intermediate collapses to form the ketone, hydrogen bromide, and a bromide ion. The pyridine present in the reaction mixture neutralizes the generated HBr.
Experimental Protocol
This protocol provides a general procedure for the oxidation of a secondary alcohol using PTAB. The optimal reaction conditions, such as solvent and temperature, may vary depending on the specific substrate.
Materials:
-
Secondary alcohol
-
Pyridinium tribromide (PTAB)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or glacial acetic acid)
-
Anhydrous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a solution of the secondary alcohol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask, add pyridinium tribromide (1.1-1.5 equivalents) portion-wise with stirring. The reaction is often carried out at room temperature, but for less reactive alcohols, gentle heating may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess bromine (indicated by the disappearance of the orange/brown color).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure ketone.
Data Presentation
The following table summarizes the representative yields for the oxidation of various secondary alcohols to their corresponding ketones using a pyridinium-based bromine reagent under reflux in chloroform.
| Entry | Secondary Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Octanol | 2-Octanone | 24 | ~50 |
| 2 | Cyclohexanol | Cyclohexanone | 24 | ~50 |
| 3 | 4-t-Butylcyclohexanol | 4-t-Butylcyclohexanone | 24 | Moderate |
| 4 | Benzoin | Benzil | 3 | 81[1] |
| 5 | p-Anisyl alcohol | p-Anisaldehyde | 3 | 86[1] |
| 6 | p-Methylbenzyl alcohol | p-Tolualdehyde | 3 | 81[1] |
| 7 | p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 3 | 46[1] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxidation of secondary alcohols with PTAB.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the oxidation of secondary alcohols by PTAB.
References
Application of Phenyltrimethylammonium Salts in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium (PTA) salts are a versatile class of quaternary ammonium (B1175870) compounds that have found significant application in pharmaceutical synthesis. Their utility stems from their roles as efficient phase-transfer catalysts, selective brominating agents, and safe, effective methylating agents. The use of PTA salts can lead to improved reaction yields, milder reaction conditions, and enhanced selectivity, addressing key challenges in the synthesis of complex active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of various this compound salts in key pharmaceutical synthesis transformations.
This compound Iodide (PhMe₃NI) as a Solid Methylating Agent
This compound iodide has emerged as a safe, non-volatile, and easy-to-handle solid methylating agent, providing a valuable alternative to hazardous traditional reagents like methyl iodide or dimethyl sulfate.[1][2][3] Its application is particularly notable in the late-stage methylation of drug candidates, a crucial strategy in drug discovery for modulating a molecule's physicochemical and biological properties, often referred to as the "magic methyl effect".[4]
Application: α-Methylation of Aryl Ketones
The selective introduction of a methyl group at the α-position of a carbonyl group is a common transformation in pharmaceutical synthesis. This compound iodide, in the presence of a base, effectively methylates a wide range of aryl ketones with high regioselectivity and good to excellent yields.[2][5]
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl 4-fluorophenyl ketone | 1-(4-Fluorophenyl)-2-phenylpropan-1-one | 85 |
| 2 | 1,2-Diphenylethan-1-one | 1,2-Diphenylpropan-1-one | 81 |
| 3 | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | 1-(4-Methoxyphenyl)-2-phenylpropan-1-one | 75 |
| 4 | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | 1-(4-(Trifluoromethyl)phenyl)propan-1-one | 68 |
| 5 | 1-(Naphthalen-2-yl)ethan-1-one | 1-(Naphthalen-2-yl)propan-1-one | 72 |
| 6 | Fenbufen | Methyl 4-oxo-4-phenyl-2-([1,1'-biphenyl]-4-yl)butanoate | 65 |
-
To an 8 mL glass vial equipped with a magnetic stirring bar, add the aryl ketone (100 mg, 1 equiv.), this compound iodide (2 equiv.), and powdered potassium hydroxide (B78521) (2 equiv.).
-
Seal the vial with a septum screw cap.
-
Evacuate and backfill the vial with argon three times using a cannula.
-
Add anisole (B1667542) (2 mL, 0.2 M) via syringe.
-
Heat the reaction mixture to 130 °C in a pre-heated oil bath and stir for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add 2 N HCl (2 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers and wash with 2 N HCl (2 x 1 mL) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Application: N-Methylation of Amides and Indoles
The N-methylation of amides and indoles is a crucial transformation in the synthesis of many biologically active compounds. This compound iodide offers a method for highly selective mono-N-methylation, avoiding the over-methylation often observed with other reagents.[6][7] This method is particularly valuable for the late-stage functionalization of complex pharmaceutical molecules.[8]
| Entry | Substrate | Product | Yield (%) |
| 1 | Melatonin | N-Methylmelatonin | 88 |
| 2 | Theophylline | Caffeine | 99 |
| 3 | Indole-3-carboxamide | 1-Methylindole-3-carboxamide | 91 |
| 4 | 4-Fluorobenzamide | N-Methyl-4-fluorobenzamide | 95 |
| 5 | N-Phenylbenzamide | N-Methyl-N-phenylbenzamide | 85 |
| 6 | Isatin | 1-Methylisatin | 92 |
-
In an 8 mL glass vial equipped with a magnetic stirring bar, combine the amide or indole (B1671886) (100 mg, 1 equiv.), this compound iodide (2.5 equiv.), and cesium carbonate (2 equiv.).
-
Seal the vial with a septum screw cap.
-
Evacuate and backfill the vial with argon three times.
-
Add toluene (B28343) (2 mL) via syringe.
-
Heat the reaction mixture to 120 °C in a pre-heated oil bath and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add 2 N HCl until gas evolution ceases (for amides). For indoles, add 2 mL of 2 N HCl.
-
Extract the product with ethyl acetate (3 x 10-15 mL).
-
Combine the organic layers, wash with 2 N HCl (2 x 3 mL) and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
This compound Tribromide (PTAT) as a Selective Brominating Agent
This compound tribromide (PTAT) is a stable, crystalline solid that serves as a safe and selective source of bromine.[4] It is particularly effective for the α-bromination of ketones and the 1,2-addition of bromine to unsaturated compounds, which are key steps in the synthesis of many pharmaceutical intermediates.[9][10]
Application: α-Bromination of Aralkyl Ketones
The selective α-bromination of ketones is a fundamental transformation for introducing a functional handle for further elaboration in drug synthesis. PTAT allows for the controlled bromination of aralkyl ketones without undesired aromatic ring bromination.[9]
| Product | Reagents | Solvent | Yield (%) |
| 2-Bromoacetyl-6-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene (B28280) (1 equiv.), PTAT (1 equiv.) | THF | 79 |
| 2,2-Dibromoacetyl-6-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene (1 equiv.), PTAT (2 equiv.) | THF | 78-87 |
-
In a 125-mL Erlenmeyer flask, dissolve 2-acetyl-6-methoxynaphthalene (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL).
-
Add this compound tribromide (1.88 g, 5.0 mmol) in small portions over a 10-minute period with stirring.
-
A white precipitate of this compound bromide will form, and the orange color of the tribromide will disappear.
-
Stir the mixture for 1 hour at room temperature.
-
Add cold water (50 mL) to the reaction mixture.
-
Filter the crude white product and wash with water (10 mL).
-
Recrystallize the crude product from cyclohexane (B81311) (approx. 32 mL) to yield crystalline 2-bromoacetyl-6-methoxynaphthalene.
This compound Chloride (PTMAC) as a Phase-Transfer Catalyst
This compound chloride is an effective phase-transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[11] This is highly advantageous in pharmaceutical manufacturing as it can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions and less expensive inorganic bases.[12][13][14]
Application: Williamson Ether Synthesis of Pharmaceutical Intermediates
The Williamson ether synthesis is a fundamental reaction for the formation of ethers, which are common structural motifs in a vast array of pharmaceutical compounds. PTMAC can be employed to efficiently catalyze the O-alkylation of phenols and alcohols.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (B47542) or alcohol (1 equiv.) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Add a 50% aqueous solution of sodium hydroxide or solid sodium hydroxide (2-3 equiv.).
-
Add a catalytic amount of this compound chloride (1-5 mol%).
-
Add the alkyl halide (1-1.2 equiv.) to the vigorously stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture to room temperature and add water to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate.
-
Purify the product by distillation or recrystallization.
References
- 1. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. ptfarm.pl [ptfarm.pl]
- 12. iajpr.com [iajpr.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. phasetransfer.com [phasetransfer.com]
Application Notes and Protocols: The Role of Phenyltrimethylammonium as a Surfactant in Formulations
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium (PTMA) salts, such as this compound chloride (PTMAC), are quaternary ammonium (B1175870) compounds characterized by a positively charged nitrogen atom bonded to three methyl groups and a phenyl group.[1] This amphiphilic structure, featuring a hydrophobic phenyl ring and a hydrophilic quaternary ammonium headgroup, imparts cationic surfactant properties.[2][3] PTMA salts are highly versatile, serving not only as surfactants but also as highly effective phase-transfer catalysts (PTCs) in organic synthesis.[4] Their ability to form micelles, reduce surface tension, and facilitate interactions between immiscible phases makes them valuable in a wide range of formulations, including pharmaceuticals, specialty chemicals, and advanced material synthesis.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a surfactant in various scientific and industrial contexts.
Physicochemical and Surfactant Properties
The efficacy of PTMA as a surfactant is rooted in its physicochemical properties. Like other surfactants, its behavior in solution is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[5] The CMC is a crucial parameter, as it indicates the concentration at which the surfactant provides the maximum reduction in surface tension and begins to form aggregates capable of solubilizing other molecules.
Table 1: Physicochemical Properties of this compound Chloride (PTMAC)
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | Trimethylphenylammonium chloride, N,N,N-Trimethylanilinium chloride | [6][7][8] |
| CAS Number | 138-24-9 | [6] |
| Molecular Formula | C₉H₁₄ClN | [6] |
| Molecular Weight | 171.67 g/mol | [6][8] |
| Appearance | White to off-white crystalline solid/powder | - |
| Melting Point | 246-248 °C (decomposes) | [7] |
| Solubility in Water | Freely soluble (e.g., 333 g/L) | |
Table 2: Surfactant Properties and Comparison
| Surfactant | Type | Critical Micelle Concentration (CMC) in Water | Reference(s) |
|---|---|---|---|
| This compound Bromide | Cationic | ~310 mM (0.31 M) | - |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 mM (0.00092 M) | [2][5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 mM (0.0082 M) |[2][5] |
Note: The CMC of this compound salts is significantly higher than that of surfactants with long alkyl chains (like CTAB), indicating that a much higher concentration is needed to form micelles. This is due to the lower hydrophobicity of the phenyl group compared to a long alkyl chain.
Application Note 1: Template for Mesoporous Nanoparticle Synthesis
Application: this compound and its analogs act as structure-directing agents (templates) in the synthesis of mesoporous materials, such as mesoporous silica (B1680970) nanoparticles (MSNs). The surfactant forms micelles in the reaction mixture, around which silica precursors (like TEOS) hydrolyze and condense, forming a solid silica network. Subsequent removal of the surfactant template reveals a highly ordered porous structure.
Mechanism: The process relies on the electrostatic interaction between the cationic headgroup of the PTMA surfactant and the negatively charged silicate (B1173343) species that form during the hydrolysis of the silica precursor under basic conditions. The size and shape of the micelles dictate the resulting pore size and structure of the nanoparticles.
Visualization: Experimental Workflow for MSN Synthesis
Caption: Workflow for the synthesis of Mesoporous Silica Nanoparticles (MSNs).
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs) using a Cationic Surfactant Template
This protocol is a generalized method adapted from procedures using analogous cationic surfactants like CTAB. Researchers should optimize concentrations based on the specific properties of the PTMA salt used.
Materials:
-
This compound salt (e.g., PTMAC or PTMA Bromide)
-
Tetraethyl orthosilicate (B98303) (TEOS, silica precursor)
-
Deionized Water
-
Ethanol (200 proof)
-
Ammonium hydroxide (B78521) solution (NH₄OH, 28-30%)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Centrifuge and appropriate tubes
-
Tube furnace (for calcination)
Procedure:
-
Template Solution Preparation:
-
In the round-bottom flask, dissolve 1.0 g of the this compound salt in 480 mL of deionized water.
-
Add 100 mL of ethanol to the solution.
-
Stir the mixture at 600 rpm until the surfactant is completely dissolved.
-
-
Catalyst Addition:
-
While stirring, add 3.5 mL of ammonium hydroxide solution to the surfactant solution.
-
Raise the temperature of the solution to 80°C and allow it to equilibrate for 30 minutes.
-
-
Silica Source Addition:
-
Slowly add 5.0 mL of TEOS to the reaction mixture dropwise using a syringe pump (at a rate of ~0.3 mL/min).
-
A white precipitate will form upon the addition of TEOS.
-
-
Reaction and Aging:
-
Continue stirring the mixture at 80°C for at least 2 hours to allow for the complete hydrolysis and condensation of TEOS around the surfactant micelles.
-
-
Particle Collection and Washing:
-
Cool the reaction mixture to room temperature.
-
Collect the synthesized nanoparticles by centrifugation at >10,000 x g for 15 minutes.
-
Discard the supernatant and resuspend the particle pellet in deionized water, vortexing or sonicating to disperse. Repeat the centrifugation and washing step two more times.
-
Perform two additional washes using ethanol to remove residual water.
-
-
Template Removal (Calcination):
-
After the final wash, dry the white powder in an oven at 60-80°C overnight.
-
Place the dried powder in a ceramic crucible and heat it in a tube furnace to 550°C (ramp rate of 1-2°C/min) under an air atmosphere.
-
Hold the temperature at 550°C for 5-6 hours to burn off the organic PTMA template.
-
Allow the furnace to cool to room temperature before collecting the final white powder of MSNs.
-
Application Note 2: Phase-Transfer Catalysis
Application: this compound salts are excellent phase-transfer catalysts (PTCs). They facilitate reactions between reactants located in two immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful for reactions where an ionic nucleophile (soluble in water) needs to react with an organic substrate (soluble in an organic solvent).
Mechanism: The cationic headgroup of the PTMA molecule forms an ion pair with the reactant anion in the aqueous phase. The hydrophobic phenyl group of the PTMA molecule allows this ion pair to be extracted into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. The PTMA cation then shuttles back to the aqueous phase to transport another anion, thus completing the catalytic cycle.
Visualization: Mechanism of Phase-Transfer Catalysis
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. This compound chloride [webbook.nist.gov]
- 6. This compound chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound chloride, 98+% | Fisher Scientific [fishersci.ca]
- 8. ache.org.rs [ache.org.rs]
Application Notes and Protocols: Phenyltrimethylammonium in Electrochemical Applications and Electroplating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium (PTMA) salts, belonging to the class of quaternary ammonium (B1175870) compounds, are versatile molecules with applications spanning organic synthesis, phase transfer catalysis, and as surfactants.[1] In the realm of electrochemistry, while direct and extensive literature on the use of this compound salts as primary additives in common electroplating processes such as copper, nickel, or zinc is limited, their structural analogs and the broader class of quaternary ammonium salts are well-documented for their roles as leveling agents, brighteners, and grain refiners.[2][3] This document provides a comprehensive overview of the potential applications of this compound in electroplating, drawing parallels from closely related compounds and established electrochemical principles. The protocols and data presented herein are intended to serve as a foundational guide for researchers looking to explore the utility of this compound salts in their own electrochemical systems.
1. This compound Salts in Electrochemical Applications
This compound salts, including this compound chloride (PTAC), this compound iodide (PTAI), and this compound bromide (PTAB), possess properties that make them suitable for various electrochemical applications. Their primary functions in these contexts are as supporting electrolytes, surfactants, and potentially as electroplating additives.
-
Supporting Electrolytes: Due to their ionic nature and solubility in various solvents, PTMA salts can be used as supporting electrolytes in electrochemical studies. A supporting electrolyte is crucial for increasing the conductivity of the solution and minimizing the iR drop, ensuring that the measured potential accurately reflects the potential at the electrode-solution interface.[4]
-
Surfactants in Electroplating: As surfactants, PTMA salts can influence the electrodeposition process by adsorbing onto the electrode surface. This adsorption can modify the double-layer structure, affect the kinetics of metal deposition, and influence the morphology of the resulting deposit.[2][5] The surfactant properties of this compound chloride, for instance, are leveraged to stabilize emulsions and improve solubility in various formulations.[1]
-
Electroplating Additives: The primary role of quaternary ammonium salts in electroplating is to act as leveling agents and grain refiners. They tend to adsorb preferentially on high-current-density areas (protrusions) of the cathode, inhibiting local deposition and promoting metal deposition in lower-current-density areas (valleys). This differential inhibition leads to a smoother, more level deposit.[6]
2. Application in Electroplating: An Overview
While specific data for this compound is scarce, the behavior of other quaternary ammonium salts provides a strong indication of its potential functions in electroplating baths.
2.1. Role as a Leveling Agent
Leveling agents are crucial for achieving a smooth and bright finish on the plated surface. The proposed mechanism for leveling by quaternary ammonium compounds involves their adsorption at the cathode. The workflow for evaluating a new leveling agent is depicted below.
References
- 1. scilit.com [scilit.com]
- 2. Surface morphology and electrochemical characterization of electrodeposited Ni–Mo nanocomposites as cathodes for hydrogen evolution [cpb.iphy.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]
- 6. ias.ac.in [ias.ac.in]
Phenyltrimethylammonium Salts: Versatile Reagents for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyltrimethylammonium salts are a class of quaternary ammonium (B1175870) compounds that have emerged as highly versatile and effective reagents in modern organic synthesis. Their applications span a wide range of transformations, including phase-transfer catalysis, methylation, bromination, and oxidation reactions. The phenyl group attached to the quaternary nitrogen atom imparts unique solubility and reactivity properties, making these salts valuable tools for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
This document provides detailed application notes and experimental protocols for the use of various this compound salts in key organic transformations.
This compound Chloride as a Phase-Transfer Catalyst
This compound chloride (PTMAC) is an efficient phase-transfer catalyst (PTC) that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] By forming a lipophilic ion pair with an anionic reactant from the aqueous phase, PTMAC transports it into the organic phase where the reaction with the organic substrate occurs. This enhances reaction rates and allows for the use of milder reaction conditions.[1][2]
Application: O-Alkylation of Phenols
A prominent application of PTMAC is in the Williamson ether synthesis, specifically the O-alkylation of phenols. It has demonstrated superior reactivity in the alkylation of phenols compared to simple tetraalkylammonium salts, achieving high yields in shorter reaction times.[3]
Experimental Protocol: O-Alkylation of 2-Naphthol (B1666908) with Benzyl (B1604629) Chloride
This protocol describes the general procedure for the PTMAC-catalyzed benzylation of 2-naphthol.
Materials:
-
2-Naphthol
-
Benzyl chloride
-
This compound chloride (PTMAC)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq) in toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Add this compound chloride (0.05 eq) to the biphasic mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired benzyl 2-naphthyl ether.
Logical Relationship: Phase-Transfer Catalysis Cycle
The following diagram illustrates the catalytic cycle of this compound chloride in the O-alkylation of 2-naphthol.
Caption: Catalytic cycle of PTMAC in O-alkylation.
This compound Tribromide as a Brominating and Oxidizing Agent
This compound tribromide (PTAT), a stable, crystalline solid, serves as a convenient and safer alternative to liquid bromine for various synthetic transformations.[3] It is primarily used as a selective brominating agent and a mild oxidizing agent.
Application 1: Bromination of Alkenes
PTAT is effective for the 1,2-addition of bromine across double bonds in alkenes, including α,β-unsaturated compounds, to furnish vicinal dibromides.[3] This regioselective reaction is fundamental for the synthesis of brominated intermediates.[3]
Experimental Protocol: Bromination of Styrene (B11656)
This protocol outlines a general procedure for the bromination of styrene using PTAT.
Materials:
-
Styrene
-
This compound tribromide (PTAT)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve styrene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound tribromide (1.05 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield (1,2-dibromoethyl)benzene.
Application 2: Oxidation of Alcohols
PTAT can also be employed as a chemoselective oxidizing agent for the conversion of secondary alcohols to the corresponding ketones.[4] This oxidation often proceeds under mild conditions and avoids over-oxidation.[4]
Experimental Protocol: Oxidation of Benzyl Alcohol
This protocol provides a general method for the oxidation of benzyl alcohol to benzaldehyde (B42025) using PTAT.
Materials:
-
Benzyl alcohol
-
This compound tribromide (PTAT)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in dichloromethane.
-
Add this compound tribromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the spent reagent.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain benzaldehyde.
Workflow for PTAT Applications
The following diagram outlines the general experimental workflow for reactions involving this compound tribromide.
Caption: General workflow for PTAT reactions.
This compound Hydroxide for Derivatization in GC-MS Analysis
This compound hydroxide (PTMAH) is a strong organic base used as a methylating agent, particularly for the derivatization of acidic analytes like fatty acids prior to gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization process converts non-volatile fatty acids into their more volatile fatty acid methyl esters (FAMEs), enabling their separation and detection by GC-MS.
Experimental Protocol: Methylation of Palmitic Acid for GC-MS Analysis
This protocol details the derivatization of a standard fatty acid, palmitic acid, using PTMAH.
Materials:
-
Palmitic acid standard
-
This compound hydroxide (PTMAH) solution in methanol (B129727) (e.g., 25% w/w)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a standard solution of palmitic acid in methanol (e.g., 1 mg/mL).
-
Derivatization:
-
In a clean, dry vial, place a small, accurately weighed amount of the palmitic acid standard (e.g., 100 µg).
-
Add a sufficient volume of the this compound hydroxide solution in methanol to ensure a molar excess of the reagent.
-
Tightly cap the vial and heat the mixture at 60 °C for 15 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of dichloromethane and 1 mL of water to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl esters into the organic layer.
-
Centrifuge the vial to ensure phase separation.
-
-
Sample Analysis:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject an aliquot of the organic layer into the GC-MS system.
-
-
GC-MS Conditions (Typical):
-
Injector: Split/splitless, 250 °C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range m/z 50-550.
-
Signaling Pathway: Derivatization and Analysis
The following diagram illustrates the process from derivatization to analysis.
Caption: Fatty acid derivatization and GC-MS analysis.
This compound Iodide as a Methylating Agent
This compound iodide (PhMe₃NI) has been identified as a safe and effective solid methylating agent, offering an alternative to volatile and toxic reagents like methyl iodide.[5] It is particularly useful for the selective α-methylation of aryl ketones.[5]
Application: α-Methylation of Aryl Ketones
This method provides a regioselective introduction of a methyl group at the α-position of a carbonyl group, with yields reaching up to 85%.[6] The reaction is operationally simple and utilizes a green solvent.[7]
Experimental Protocol: α-Methylation of 1-(4-Fluorophenyl)-2-phenylethan-1-one
This protocol is adapted from the work of Templ and Schnürch.[7]
Materials:
-
1-(4-Fluorophenyl)-2-phenylethan-1-one
-
This compound iodide (PhMe₃NI)
-
Potassium hydroxide (KOH)
-
Argon gas
-
Ethyl acetate (B1210297) (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and septum-sealed vial
Procedure:
-
In an 8 mL glass vial equipped with a magnetic stirring bar, combine 1-(4-fluorophenyl)-2-phenylethan-1-one (100 mg, 1 equiv.), this compound iodide (2 equiv.), and potassium hydroxide (2 equiv.).
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with argon three times using a cannula.
-
Add anisole (2 mL, 0.2 M) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 130 °C and stir for 2-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add 2 mL of 2 N HCl to the vial and extract the mixture three times with ethyl acetate (5 mL each).
-
Combine the organic layers and wash them twice with 2 N HCl (1 mL each) and once with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the α-methylated product.
Quantitative Data: α-Methylation of Various Aryl Ketones
The following table summarizes the yields obtained for the α-methylation of a range of aryl ketones using this compound iodide.
| Entry | Substrate | Product | Yield (%)[6][7][8][9] |
| 1 | 1-(4-Fluorophenyl)-2-phenylethan-1-one | 1-(4-Fluorophenyl)-2-phenylpropan-1-one | 85 |
| 2 | 1,2-Diphenylethan-1-one | 1,2-Diphenylpropan-1-one | 81 |
| 3 | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | 1-(4-Methoxyphenyl)-2-phenylpropan-1-one | 75 |
| 4 | 1-(Naphthalen-2-yl)-2-phenylethan-1-one | 1-(Naphthalen-2-yl)-2-phenylpropan-1-one | 80 |
| 5 | 2-Phenyl-1-(p-tolyl)ethan-1-one | 2-Phenyl-1-(p-tolyl)propan-1-one | 78 |
Reaction Mechanism: α-Methylation of an Aryl Ketone
The proposed mechanism involves the deprotonation of the ketone to form an enolate, which then undergoes nucleophilic attack on the methyl group of the this compound iodide.
Caption: Proposed mechanism for α-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Phenyltrimethylammonium Tribromide (PTAT) Bromination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize bromination reactions using phenyltrimethylammonium tribromide (PTAT).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound tribromide (PTAT) over other brominating agents like liquid bromine or N-bromosuccinimide (NBS)?
This compound tribromide (PTAT) is a stable, crystalline, and non-volatile solid, which makes it significantly easier and safer to handle compared to highly corrosive and volatile liquid bromine. It offers high selectivity for certain reactions, such as the α-bromination of ketones, often leading to fewer side products. Compared to NBS, PTAT can sometimes offer better yields and milder reaction conditions for specific substrates.
Q2: What is the general mechanism of bromination using PTAT?
PTAT serves as an electrophilic bromine source. The tribromide ion (Br₃⁻) is in equilibrium with bromine (Br₂) and a bromide ion (Br⁻). The released bromine then acts as the electrophile in the bromination reaction. For instance, in the α-bromination of ketones, the reaction typically proceeds through an enol or enolate intermediate which then attacks the electrophilic bromine.
Q3: How do I remove the this compound bromide byproduct after the reaction is complete?
The this compound bromide byproduct is a water-soluble salt. A standard aqueous workup is typically sufficient for its removal. This involves quenching the reaction mixture, extracting the product with an organic solvent, and then washing the organic layer with water or brine. The salt will partition into the aqueous phase.
Q4: Can PTAT be used for the bromination of both activated and deactivated aromatic rings?
PTAT is most effective for the bromination of activated aromatic systems, such as phenols, anilines, and other electron-rich heterocycles. The bromination of deactivated aromatic rings with PTAT is generally less efficient and may require harsher reaction conditions or the use of a catalyst.
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of my brominated product is consistently low.
Possible Causes & Solutions:
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric amount of PTAT. For some substrates, a slight excess (1.1-1.2 equivalents) may be necessary.
-
Improper Solvent: The choice of solvent can significantly impact the reaction yield. It is crucial to use an appropriate solvent for your specific substrate. For instance, dichloromethane (B109758) has been found to be a suitable solvent for the side-chain bromination of dihydropyrimidines.
-
Low Reaction Temperature: Some bromination reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC.
-
Moisture in the Reaction: PTAT can react with water, which can reduce its effectiveness. Ensure that your glassware is dry and that you are using anhydrous solvents, especially for moisture-sensitive substrates.
-
Product Degradation: The brominated product may be unstable under the reaction or workup conditions. Consider using milder workup procedures and analyze the reaction mixture at different time points to check for product degradation.
Lack of Selectivity (e.g., Polybromination)
Problem: I am observing the formation of di- or poly-brominated products instead of the desired mono-brominated product.
Possible Causes & Solutions:
-
Excess PTAT: Using a large excess of PTAT can lead to over-bromination, especially with highly activated substrates. Use a stoichiometric amount or even a slight sub-stoichiometric amount of PTAT and monitor the reaction closely.
-
High Reaction Temperature: Higher temperatures can sometimes favor polybromination. Try running the reaction at a lower temperature.
-
Slow Addition of PTAT: Instead of adding all the PTAT at once, consider adding it portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent and can improve selectivity for mono-bromination.
-
Protecting Groups: For highly activated substrates like anilines or phenols, consider protecting the activating group to moderate its reactivity before bromination.
Formation of Side Products
Problem: My reaction is producing unexpected side products.
Possible Causes & Solutions:
-
Substrate Decomposition: The substrate itself might be unstable under the reaction conditions. Ensure the chosen solvent and temperature are compatible with your starting material.
-
Reaction with Solvent: Some solvents can react with PTAT or the reaction intermediates. Choose an inert solvent for your reaction.
-
Radical Reactions: Although less common than with NBS, light can sometimes initiate radical side reactions. Consider running the reaction in the dark or wrapping the reaction vessel in aluminum foil.
Data Presentation
Table 1: Effect of Solvent on the Yield of Side-Chain Bromination of 3,4-Dihydropyrimidin-2(1H)-thiones using PTAT
| Entry | Solvent | Yield (%) |
| 1 | CH₃CN | Low |
| 2 | MeOH | Low |
| 3 | CH₃COCH₃ | Low |
| 4 | CH₂Cl₂ | 84 |
Data synthesized from multiple sources.
Experimental Protocols
General Procedure for the α-Bromination of a Ketone (e.g., Acetophenone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1 equivalent) in an appropriate solvent (e.g., anhydrous tetrahydrofuran (B95107) or dichloromethane).
-
Reagent Addition: Add this compound tribromide (1.05 equivalents) to the solution in one portion or portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure α-brominated ketone.
Visualizations
Technical Support Center: Phenyltrimethylammonium Hydroxide in Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using phenyltrimethylammonium hydroxide (B78521) (PTAH) as a methylating agent.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems users might face during methylation experiments with this compound hydroxide.
Issue 1: Low Yield of Methylated Product and Formation of Byproducts
Question: I am observing a low yield of my desired methylated product and the presence of significant byproducts. How can I improve my reaction?
Possible Causes and Solutions:
-
Hofmann Elimination: This is the most common side reaction, especially for substrates with accessible beta-hydrogens. The bulky this compound group favors the formation of the least substituted alkene (Hofmann product).[1][2][3]
-
Troubleshooting:
-
Temperature Control: Elevated temperatures significantly promote Hofmann elimination.[4] It is crucial to carefully control the reaction temperature. For substrates prone to elimination, consider running the reaction at the lowest effective temperature.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time that maximizes the yield of the methylated product while minimizing side reactions.
-
Steric Hindrance: The steric bulk of both the substrate and the leaving group influences the reaction outcome.[2][5] For sterically hindered substrates, methylation might be slower, allowing Hofmann elimination to become a more competitive pathway.
-
-
-
Thermal Decomposition of PTAH: this compound hydroxide can thermally decompose, especially at higher temperatures, to yield N,N-dimethylaniline and methanol. This decomposition reduces the effective concentration of the methylating agent.
-
Troubleshooting:
-
Use Fresh Reagent: Ensure the PTAH solution is fresh, as it can degrade over time.
-
Temperature Management: Avoid unnecessarily high temperatures during the reaction and workup.
-
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are generally preferred for methylation reactions.
-
Troubleshooting:
-
Experiment with different solvents to find the optimal balance between substrate solubility and reaction selectivity. Solvents like DMSO or DMF can be effective.[6]
-
-
Experimental Protocol to Minimize Hofmann Elimination:
This protocol is a general guideline and should be optimized for each specific substrate.
-
Reagent Preparation: Use a fresh, standardized solution of this compound hydroxide.
-
Reaction Setup:
-
Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMSO, DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or even lower, depending on the substrate's reactivity).
-
-
Addition of PTAH: Add the this compound hydroxide solution dropwise to the cooled substrate solution while stirring vigorously.
-
Reaction Monitoring:
-
Maintain the low temperature and monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Aim for the shortest reaction time that provides a reasonable yield of the desired product.
-
-
Quenching and Workup:
-
Once the reaction has reached the desired endpoint, quench it by adding a suitable reagent (e.g., a weak acid like ammonium (B1175870) chloride solution).
-
Perform an appropriate aqueous workup to remove unreacted PTAH and other water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
-
Purification: Purify the product using standard techniques such as column chromatography, recrystallization, or distillation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound hydroxide in methylation?
The primary side reaction is Hofmann elimination , which leads to the formation of an alkene and N,N-dimethylaniline.[1][2][3] This is particularly prevalent with substrates that have beta-hydrogens. Another potential side reaction is the thermal decomposition of PTAH itself into N,N-dimethylaniline and methanol, which becomes more significant at elevated temperatures.
Q2: How can I detect the byproducts of these side reactions?
Byproducts can be identified and quantified using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts like alkenes and N,N-dimethylaniline.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of both the desired product and any isolated byproducts.[10]
-
Thin Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring to visualize the formation of byproducts.
Q3: Are there any alternatives to this compound hydroxide for methylation that are less prone to side reactions?
Yes, several other methylating agents can be considered, especially if Hofmann elimination is a significant issue:
-
Methyl Iodide (CH₃I) with a non-nucleophilic base: This is a classic and effective method for methylation.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent, but it is highly toxic and requires careful handling.
-
Trimethylsilyldiazomethane (TMSCHN₂): A safer alternative to diazomethane (B1218177) for the methylation of carboxylic acids and phenols.
-
Tetramethylammonium (B1211777) Hydroxide (TMAH): Similar to PTAH, but the smaller tetramethylammonium cation can sometimes offer different selectivity.[11][12][13]
Q4: How does the structure of my substrate affect the likelihood of side reactions?
The substrate structure plays a crucial role:
-
Presence of Beta-Hydrogens: Substrates with accessible beta-hydrogens are highly susceptible to Hofmann elimination.
-
Steric Hindrance: Sterically hindered substrates may react more slowly, allowing more time for side reactions to occur.[5][14][15] Conversely, steric hindrance around the beta-hydrogens can disfavor Hofmann elimination.
Section 3: Data and Diagrams
Quantitative Data Summary
| Reaction Parameter | Effect on Methylation Yield | Effect on Hofmann Elimination | Recommendation |
| Temperature | Increases rate | Increases significantly with temperature | Use the lowest effective temperature.[12] |
| Reaction Time | Increases to a maximum, then may decrease | Increases with time | Monitor reaction to find optimal time. |
| Solvent | Polar aprotic solvents generally favor Sₙ2 | Can influence the rate | Screen solvents like DMSO, DMF.[6] |
| Substrate Structure | Steric hindrance can decrease rate | Favored by accessible β-hydrogens | Consider substrate structure when planning.[5] |
Visualizations
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. hofmannrxn [ursula.chem.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. msconsult.dk [msconsult.dk]
- 10. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Phase Transfer Catalysis with Phenyltrimethylammonium Chloride (PTAC): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing reaction conditions for phase transfer catalysis (PTC) using phenyltrimethylammonium chloride (PTAC). Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during experimentation, alongside detailed experimental protocols and data to enhance your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using PTAC in phase transfer catalysis.
Q1: My reaction yield is low. What are the primary factors I should investigate?
A1: Low yields in PTC reactions are common and can often be resolved by systematically evaluating several parameters. Key factors include inefficient phase transfer of the reactant anion, unfavorable reaction equilibrium, and catalyst degradation.
Troubleshooting Steps for Low Yield:
-
Catalyst Concentration: Ensure an optimal amount of PTAC is used. Typically, 1-5 mol% of the catalyst is a good starting point. An insufficient amount may lead to slow reaction rates, while an excess can sometimes lead to the formation of stable emulsions that hinder the reaction.
-
Agitation Speed: The rate of stirring is crucial as it directly impacts the interfacial area between the aqueous and organic phases. If the reaction is mass-transfer limited, increasing the agitation speed can enhance the reaction rate. However, excessively high speeds might promote emulsion formation. It's recommended to stir vigorously to create a good vortex between the two phases.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, PTAC, like other quaternary ammonium (B1175870) salts, can be susceptible to degradation at high temperatures, especially in the presence of strong bases. It is crucial to find an optimal temperature that maximizes the reaction rate while minimizing catalyst decomposition.[1]
-
Solvent Choice: The organic solvent plays a critical role. Non-polar aprotic solvents like toluene (B28343) or heptane (B126788) are often effective. The solvent should provide good solubility for the organic substrate and the PTAC-anion ion pair, but have low miscibility with the aqueous phase.[1][2]
-
Water Content: The amount of water can significantly influence the reaction. In some cases, a higher concentration of the inorganic salt in the aqueous phase (i.e., less water) can drive the equilibrium towards the formation of the catalyst-anion pair in the organic phase.[1]
Q2: I am observing a very slow reaction rate. How can I improve the kinetics?
A2: Slow reaction rates are often due to either a slow mass transfer of the anion into the organic phase or a slow intrinsic reaction rate within the organic phase.
Strategies to Increase Reaction Rate:
-
Increase Temperature: As per the Arrhenius equation, increasing the temperature will increase the rate constant of the intrinsic reaction. Monitor for potential catalyst degradation at higher temperatures.
-
Optimize Catalyst Structure: While you are using PTAC, for some reactions, a more lipophilic catalyst (e.g., Tetrabutylammonium Bromide - TBAB or a bulkier phosphonium (B103445) salt) might be more effective at transferring the anion into the organic phase.[3][4]
-
Solvent Polarity: The polarity of the organic solvent can influence the reactivity of the "naked" anion in the organic phase. A less polar solvent can sometimes lead to a more reactive anion.[5]
-
Concentration of Reactants: Increasing the concentration of the nucleophile in the aqueous phase can increase the rate of its transfer into the organic phase.
Q3: My reaction mixture has formed a stable emulsion that is difficult to separate. What should I do?
A3: Emulsion formation is a common problem in PTC, as the catalyst itself can act as a surfactant.[6]
Techniques for Breaking Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]
-
Filtration through Celite®: Filtering the emulsion through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective method for phase separation.
-
Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
To prevent emulsion formation in future experiments, consider using a lower catalyst concentration, reducing the agitation speed once the reaction is initiated, or changing the organic solvent.[6]
Q4: I suspect my PTAC catalyst is being poisoned or is degrading. What are the signs and how can I address this?
A4: Catalyst poisoning can occur when certain anions, such as iodide or tosylate, preferentially pair with the quaternary ammonium cation and are difficult to displace, effectively taking the catalyst out of the catalytic cycle. Catalyst degradation, often via Hofmann elimination, can occur under strongly basic conditions and at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[1]
Signs of Catalyst Deactivation:
-
A decrease in reaction rate over time.
-
Incomplete conversion even with extended reaction times.
-
The appearance of unexpected byproducts.
Mitigation Strategies:
-
Avoid Poisonous Anions: If possible, use reactants with counter-ions that are less likely to poison the catalyst (e.g., use a bromide instead of an iodide leaving group).
-
Control Temperature and Basicity: To prevent Hofmann elimination, operate at the lowest effective temperature and avoid excessively high concentrations of strong bases.
-
Catalyst Regeneration: In some cases, it may be possible to recover the catalyst from the reaction mixture. One method involves adding water to dissolve the catalyst phase, followed by the addition of a base to cause the dissolved catalyst to separate as a hydroxide (B78521), which can then be isolated.[6]
Data Presentation: Optimizing Reaction Parameters
While extensive quantitative data for PTAC across a wide range of reactions is proprietary or scattered in the literature, the following tables provide a representative summary of the expected effects of key parameters on reaction outcomes based on established PTC principles.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 40 | 12 | Low to Moderate | Reaction may be too slow for practical purposes. |
| 60 | 6 | Moderate to High | A good starting point for many reactions. |
| 80 | 3 | High | Optimal for many reactions, but monitor for catalyst degradation. |
| 100 | 2 | Variable | Potential for high yield, but increased risk of catalyst decomposition and side reactions. |
Note: This is a generalized trend. The optimal temperature is highly dependent on the specific reaction.
Table 2: Effect of Solvent on Reaction Rate
| Solvent | Dielectric Constant (ε) | Expected Relative Rate | General Applicability |
| n-Heptane | 1.9 | Moderate | Good for many PTC reactions due to low water miscibility. |
| Toluene | 2.4 | High | Often an excellent choice, balances polarity and low water miscibility.[1] |
| Dichloromethane | 9.1 | High | Can be very effective but may increase emulsion formation.[1] |
| Acetonitrile | 37.5 | Variable | Higher water miscibility can sometimes hinder phase separation. |
Note: The choice of solvent can also affect the selectivity of the reaction.[7]
Table 3: Comparison of Common Phase Transfer Catalysts
| Catalyst | Structure | Relative Lipophilicity | General Application Notes |
| PTAC | This compound Chloride | Moderate | Effective for a range of reactions; the phenyl group provides some thermal stability. |
| TBAB | Tetrabutylammonium Bromide | High | A very common and effective general-purpose PTC due to its high lipophilicity.[3] |
| Aliquat® 336 | Methyltrioctylammonium Chloride | Very High | Highly lipophilic, often used in industrial applications. Can be more effective for transferring less lipophilic anions. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing a PTAC-Catalyzed Williamson Ether Synthesis
This protocol provides a framework for the O-alkylation of a phenol (B47542) with an alkyl halide using PTAC as the phase transfer catalyst.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., 1-bromobutane)
-
This compound chloride (PTAC)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Organic solvent (e.g., Toluene)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), toluene (5-10 mL per gram of phenol), and an aqueous solution of NaOH or KOH (2.0 - 3.0 eq, typically 20-50% w/w).
-
Catalyst Addition: Add PTAC (1-5 mol% relative to the phenol).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove the catalyst and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Optimization: To optimize the reaction, systematically vary the following parameters:
-
Temperature: Run the reaction at different temperatures (e.g., 40°C, 60°C, 80°C) and compare the reaction times and yields.
-
Catalyst Loading: Perform the reaction with different amounts of PTAC (e.g., 1 mol%, 2 mol%, 5 mol%).
-
Solvent: Compare the reaction in different solvents (e.g., toluene, heptane, xylene).
Visualizations
Caption: The catalytic cycle in phase transfer catalysis.
Caption: A logical workflow for troubleshooting common issues in PTC.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2015033281A1 - Phase transfer catalyst for breaking emulsions of oil in water - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
How to remove phenyltrimethylammonium byproducts from a reaction mixture
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of phenyltrimethylammonium byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are this compound byproducts and why are they difficult to remove?
This compound salts are quaternary ammonium (B1175870) compounds that can form as byproducts in various organic reactions, particularly those involving N,N-dimethylaniline or related starting materials.[1] Their charged nature and resulting high polarity make them challenging to remove from less polar organic products. They are often highly soluble in polar organic solvents and water, but insoluble in nonpolar organic solvents.[2][3]
Q2: What are the common methods for removing this compound byproducts?
Several techniques can be employed, with the choice depending on the properties of the desired product and the specific this compound salt. The most common methods include:
-
Precipitation/Crystallization: Exploiting solubility differences between the product and the byproduct.
-
Liquid-Liquid Extraction: Partitioning the byproduct into an aqueous phase.
-
Solid-Phase Extraction/Scavenging: Using ion-exchange or scavenger resins to bind the charged byproduct.
-
Chromatography: While challenging, certain chromatographic methods can be effective.
Q3: My product is nonpolar. How can I easily remove the this compound byproduct?
For nonpolar products, a straightforward liquid-liquid extraction is often the most effective method. This compound salts are generally soluble in water.[4][5] By dissolving the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate) and washing with water or brine, the polar byproduct can be selectively partitioned into the aqueous layer.
Q4: My product has some polarity. A simple aqueous wash isn't working. What should I try next?
If your product has moderate polarity, it may co-extract with the byproduct into the aqueous phase, or the byproduct may not be fully removed from the organic phase. In this case, consider the following:
-
Precipitation: If your product is soluble in a solvent in which the this compound salt is not, you can attempt to precipitate the byproduct. For example, this compound bromide has very low solubility in tetrahydrofuran (B95107) (THF).[6]
-
Solid-Phase Scavenging: Employing a scavenger resin, such as a strong cation exchange resin (e.g., sulfonic acid-based), can be highly effective.[7] The charged byproduct will bind to the resin, which can then be filtered off.
Q5: Can I use column chromatography to remove this compound byproducts?
Standard silica (B1680970) gel chromatography is often problematic for separating highly polar quaternary ammonium salts due to strong interactions with the stationary phase, which can lead to significant streaking and poor separation.[8] However, alternative chromatographic techniques can be successful:
-
Reverse-Phase Chromatography (C18): This can be effective for separating polar compounds.[8]
-
Alumina (B75360) Chromatography: Using activated alumina with a polar eluent system (e.g., acetonitrile/water) has been reported to be successful for purifying quaternary ammonium salts.[8]
Troubleshooting Guides
Issue: this compound byproduct precipitates with my product during workup.
-
Possible Cause: The solvent system used for precipitation is not selective enough.
-
Solution 1: Solvent Screening: Systematically test different solvent/anti-solvent combinations. The goal is to find a system where your product remains soluble, while the this compound salt crashes out. Refer to the solubility data in Table 1.
-
Solution 2: Temperature Modification: Solubility is temperature-dependent. Try cooling the solution to selectively precipitate the byproduct, or warming it to keep your product in solution while the byproduct remains insoluble.
Issue: The scavenger resin is not effectively removing the byproduct.
-
Possible Cause 1: Insufficient resin capacity or quantity.
-
Solution 1: Increase the amount of scavenger resin used. It is often recommended to use a 2-4 fold excess of the resin's capacity relative to the amount of byproduct.[9]
-
Possible Cause 2: Poor solvent compatibility with the resin.
-
Solution 2: The resin needs to swell properly for effective scavenging. Ensure the solvent used in your reaction mixture is compatible with the resin. Consult the manufacturer's specifications. Solvents like dichloromethane (DCM), THF, and methanol (B129727) are often suitable.[9]
-
Possible Cause 3: Insufficient reaction time.
-
Solution 3: Allow for adequate time for the byproduct to interact with the resin. This can range from a few hours to overnight with gentle agitation.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound Chloride | Water | 333 g/L | |
| This compound Iodide | Water | Soluble | [4] |
| This compound Iodide | Methanol | Soluble | [4] |
| This compound Tribromide | Water | Insoluble | [3] |
| This compound Bromide | Tetrahydrofuran | 0.09 g/L | [6] |
Table 1: Solubility of this compound Salts.
Experimental Protocols
Protocol 1: Removal by Precipitation/Crystallization
This protocol is suitable when the desired product has significantly different solubility characteristics from the this compound byproduct.
-
Solvent Selection: Based on known solubilities (see Table 1) or preliminary tests, select a solvent in which your desired product is soluble but the this compound salt is not. Tetrahydrofuran (THF) is a good starting point for removing bromide salts.[6]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of the chosen solvent. If the product is a solid, gentle warming may be necessary.
-
Precipitation: Stir the solution at room temperature or cool it in an ice bath to induce precipitation of the this compound salt.
-
Filtration: Filter the mixture through a Büchner funnel or a similar filtration setup to remove the solid byproduct.
-
Product Isolation: Wash the collected solid with a small amount of cold solvent to remove any residual dissolved product. The desired product is in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product.
Protocol 2: Removal using a Solid-Supported Scavenger Resin
This method is effective for a wide range of products, including those with some polarity. A strong cation exchange resin (e.g., sulfonic acid functionalized polystyrene) is recommended.[7]
-
Resin Selection and Preparation: Choose a sulfonic acid-based scavenger resin with a suitable particle size and capacity. Pre-swell the resin in the reaction solvent for about 30 minutes before use.
-
Scavenging: Add the swelled resin to the crude reaction mixture. A general guideline is to use a 2-4 molar excess of the resin's functional capacity relative to the estimated amount of the this compound byproduct.
-
Agitation: Gently agitate the mixture using a shaker or stir plate at room temperature. Allow the scavenging to proceed for 2-12 hours.
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the final product.
Visualizations
Caption: Workflow for byproduct removal via precipitation.
Caption: Workflow for byproduct removal using a scavenger resin.
References
- 1. This compound chloride | 138-24-9 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. This compound iodide, 99% | Fisher Scientific [fishersci.ca]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. suprasciences.com [suprasciences.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Troubleshooting low conversion rates in PTAB-mediated oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenyltrimethylammonium Tribromide (PTAB) for the oxidation of alcohols.
Troubleshooting Guide: Low Conversion Rates and Side Reactions
Low conversion rates are a common challenge in PTAB-mediated oxidations. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My starting material is largely unreacted. What are the likely causes?
A1: Low or no conversion in PTAB-mediated oxidations can stem from several factors related to the reagents, reaction conditions, or the substrate itself.
-
Reagent Quality:
-
PTAB Inactivity: this compound Tribromide is a moisture-sensitive reagent.[1] Over time, it can absorb atmospheric moisture, leading to hydrolysis and a reduction in its oxidizing power. Ensure you are using freshly purchased or properly stored PTAB.
-
Solvent Purity: The presence of water or other reactive impurities in your solvent can consume the PTAB before it has a chance to react with your substrate. Always use anhydrous solvents for the best results.
-
-
Reaction Conditions:
-
Insufficient Reaction Time or Temperature: Some oxidations, particularly with sterically hindered alcohols, may require longer reaction times or elevated temperatures to proceed to completion. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Improper Stoichiometry: Ensure that you are using the correct molar equivalents of PTAB. A 1:1 stoichiometry is a good starting point, but some substrates may require a slight excess of the oxidant.
-
-
Substrate Reactivity:
-
Primary Alcohols: PTAB is known to be less reactive towards primary alcohols compared to secondary alcohols, especially in the absence of a catalyst.[2] If you are attempting to oxidize a primary alcohol, you may need to employ more forcing conditions or consider a different oxidizing agent.
-
Q2: My reaction is producing a mixture of products, including my desired oxidized product and a significant amount of a brominated byproduct. How can I improve selectivity?
A2: PTAB is both an oxidizing and a brominating agent. The formation of brominated byproducts is a common side reaction. Here's how to address it:
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired oxidation pathway over bromination. Try running your reaction at 0 °C or even lower to see if selectivity improves.
-
Solvent Choice: The choice of solvent can influence the reaction's outcome. Aprotic solvents are generally preferred for these reactions.
-
Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as Antimony(III) Bromide (SbBr₃) or Copper(II) Bromide (CuBr₂), has been shown to promote the selective oxidation of secondary alcohols with PTAB while minimizing bromination.[2]
-
Alternative Reagents: If bromination remains a persistent issue, you may need to consider an alternative, non-brominating oxidizing agent for your specific substrate.
Q3: I am trying to oxidize a primary alcohol to an aldehyde, but I am seeing either no reaction or over-oxidation to the carboxylic acid. What should I do?
A3: The selective oxidation of primary alcohols to aldehydes using PTAB is challenging.
-
For No Reaction: As mentioned, primary alcohols are less reactive towards PTAB. You may need to screen different Lewis acid catalysts or consider more specialized oxidizing agents designed for this transformation, such as those based on TEMPO.
-
For Over-oxidation: If you are observing the formation of the carboxylic acid, it indicates that the initially formed aldehyde is undergoing further oxidation. This is more likely to occur if water is present in the reaction mixture, as it can lead to the formation of a hydrate (B1144303) intermediate that is readily oxidized.[3] To prevent this:
-
Ensure strictly anhydrous conditions.
-
Consider distilling the aldehyde as it is formed if it has a sufficiently low boiling point.
-
Use a milder, more selective oxidizing agent if over-oxidation persists.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of PTAB-mediated alcohol oxidation?
A: The oxidation of alcohols by PTAB, particularly in the presence of a Lewis acid catalyst, is thought to proceed via a hydride transfer mechanism. The Lewis acid activates the alcohol, making the alpha-hydrogen more susceptible to abstraction by the tribromide ion from PTAB.
Q: How should I store and handle PTAB?
A: PTAB is a corrosive solid that is sensitive to moisture and light.[1][4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4] When handling PTAB, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: How do I quench a reaction containing PTAB?
A: At the end of the reaction, any excess PTAB should be quenched before workup. This is typically done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic orange/yellow color of the tribromide ion disappears.[2] The quenching process can be exothermic, so it is advisable to perform it slowly and with cooling.
Data Presentation
The following table summarizes the yields for the oxidation of various secondary alcohols to their corresponding ketones using PTAB in the presence of a catalytic amount of a Lewis acid.
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenylethanol | SbBr₃ (20) | 2 | 95 | [2] |
| 2 | Diphenylmethanol | SbBr₃ (20) | 3 | 98 | [2] |
| 3 | Cyclohexanol | SbBr₃ (20) | 4 | 85 | [2] |
| 4 | 4-tert-Butylcyclohexanol | SbBr₃ (20) | 5 | 88 | [2] |
| 5 | Borneol | SbBr₃ (20) | 6 | 92 | [2] |
| 6 | 1-Phenylethanol | CuBr₂ (20) | 2 | 93 | [2] |
| 7 | Diphenylmethanol | CuBr₂ (20) | 3 | 96 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone [2]
-
Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) in an appropriate anhydrous solvent (e.g., methanol, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., SbBr₃, 0.2 mmol).
-
Addition of PTAB: To the stirring solution, add this compound Tribromide (PTAB) (1.1 mmol) in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.
-
Workup: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketone.
Visualizations
Caption: Proposed mechanism for PTAB-mediated alcohol oxidation.
Caption: General experimental workflow for PTAB-mediated oxidations.
Caption: Troubleshooting decision tree for low conversion rates.
References
Phenyltrimethylammonium tribromide decomposition and how to prevent it
Technical Support Center: Phenyltrimethylammonium Tribromide (PTT)
Welcome to the technical support center for this compound tribromide (PTT). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and handling of PTT.
Frequently Asked Questions (FAQs)
Q1: What is this compound tribromide (PTT) and what are its primary applications?
A1: this compound tribromide (PTT), also known as PTAT or Trimethylphenylammonium tribromide, is a solid, orange, crystalline compound. It serves as a versatile and stable brominating agent in organic synthesis, offering a safer and easier-to-handle alternative to liquid bromine.[1] Its primary use is for the 1,2-addition of bromine across double bonds, which is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[1][2][3]
Q2: How stable is PTT compared to other brominating agents?
A2: PTT is noted for its high stability, especially when compared to other reagents like pyridine (B92270) hydrobromide perbromide.[4] This stability, combined with its solid nature, makes it a more convenient and safer choice for many bromination reactions.[2] However, like all chemical reagents, it is susceptible to degradation under specific conditions.
Q3: What are the primary causes of PTT decomposition?
A3: The main factors that can induce the decomposition of PTT are:
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis and degradation.[5]
-
Elevated Temperatures: PTT decomposes upon melting, which occurs between 110-115°C.[6][7] Storing at high temperatures will accelerate degradation.
-
Light: Exposure to excess light can contribute to decomposition.
-
Incompatible Materials: Contact with strong oxidizing agents, bases, or reducing agents can cause decomposition.[5]
Q4: What are the hazardous decomposition products of PTT?
A4: When PTT undergoes thermal decomposition, it can release a variety of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas.[8]
Q5: How should PTT be stored to ensure its stability?
A5: To maximize shelf life and maintain purity, PTT should be stored according to the conditions summarized in the table below. The core principles are to keep it cool, dry, dark, and tightly sealed.
Q6: How can I determine if my PTT sample has decomposed?
A6: Visual inspection is the first step. A significant color change from its typical orange crystalline powder to a darker or discolored solid may indicate degradation. For a quantitative assessment, you can determine the "active bromine" content via titration. A value lower than the manufacturer's specification suggests decomposition has occurred.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving PTT.
Issue 1: Inconsistent or low yields in bromination reactions.
-
Possible Cause: Your PTT reagent may have partially decomposed, leading to a lower concentration of active brominating species.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Perform an active bromine titration (see Experimental Protocols section) to confirm the purity of your PTT.
-
Review Storage Conditions: Ensure that your PTT is stored as recommended (see Table 1). If the container has been opened frequently in a humid environment, the reagent may have absorbed moisture.
-
Use a Fresh Batch: If decomposition is suspected, use a new, unopened container of PTT for your reaction.
-
Issue 2: The PTT powder appears clumpy, discolored, or has a strong odor.
-
Possible Cause: This is a strong indicator of significant decomposition, likely due to improper storage and exposure to moisture or heat.
-
Troubleshooting Steps:
-
Do Not Use: Do not use the reagent if it shows these signs of degradation, as it will lead to unreliable experimental results and potential safety hazards.
-
Dispose of Properly: Dispose of the degraded PTT according to your institution's hazardous waste disposal guidelines.
-
Procure New Reagent: Obtain a fresh supply of PTT and strictly adhere to the recommended storage and handling procedures.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting experimental issues with PTT.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Tribromide
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C[3] Long-term (months to years): -20°C | Prevents thermal decomposition. |
| Atmosphere | Store in a tightly closed container.[9] For maximum stability, store under an inert atmosphere (e.g., Argon, Nitrogen). | PTT is hygroscopic and reacts with moisture in the air.[5] An inert atmosphere displaces moisture and oxygen. |
| Light Exposure | Store in a dark place or in an amber/opaque container. | Prevents photolytic decomposition. |
| Container | Use the original manufacturer's container. Ensure it is well-sealed. | Prevents contamination and exposure to air/moisture. |
| Location | A cool, dry, well-ventilated area away from incompatible materials.[10] | Ensures safety and prevents accidental contact with reactive substances. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Active Bromine Content
This protocol allows for the determination of PTT purity by titrating the active bromine.
Objective: To quantify the percentage of active bromine in a PTT sample.
Materials:
-
This compound tribromide (PTT) sample
-
Acetic acid
-
5% (w/v) Potassium iodide (KI) solution in ethanol
-
0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized
-
Starch indicator solution
-
Analytical balance
-
Erlenmeyer flask (250 mL)
-
Buret (50 mL)
-
Graduated cylinders
Procedure:
-
Accurately weigh approximately 300 mg of the PTT sample and record the exact weight.
-
Transfer the weighed sample to a 250 mL Erlenmeyer flask.
-
Add 50 mL of acetic acid to the flask and swirl to dissolve the PTT.
-
Add 10 mL of the 5% potassium iodide solution. The solution will turn a dark brown/red color due to the liberation of iodine (I₂).
-
Reaction: Br₃⁻ + 3I⁻ → 3Br⁻ + I₃⁻
-
-
Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint approaches, the solution color will fade to a pale yellow. At this point, add 2-3 drops of starch indicator. The solution will turn a deep blue/black.
-
Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
Calculation: Percent Active Bromine (%) = (V × N × 79.904 × 100) / (W × 2)
Where:
-
V = Volume of Na₂S₂O₃ solution used (in Liters)
-
N = Normality of the Na₂S₂O₃ solution (in eq/L)
-
79.904 = Atomic weight of Bromine ( g/mol )
-
W = Weight of the PTT sample (in mg)
-
The factor of 2 accounts for the stoichiometry of the reaction (2 moles of thiosulfate react with 1 mole of I₂).
Visualizations
Conceptual Decomposition Pathway
Caption: Factors leading to the decomposition of PTT and its resulting products.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound tribromide, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Enhancing the Efficiency of Phenyltrimethylammonium (PTMA) as a Surfactant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using phenyltrimethylammonium (PTMA) and its salts (e.g., this compound chloride, PTAC) as surfactants.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common experimental issues.
Question 1: Why is my PTMA solution cloudy or showing precipitation?
Answer: Cloudiness or precipitation in your PTMA solution can arise from several factors:
-
Temperature Effects (Krafft Point): Like many ionic surfactants, PTMA has a specific temperature, known as the Krafft temperature, below which the surfactant's solubility is limited, and it may precipitate out of solution. If your working temperature is below the Krafft point of the specific PTMA salt and concentration you are using, warming the solution gently may resolve the issue.
-
Contaminants or Counter-ions: The presence of certain counter-ions in your system can lead to the formation of less soluble salts, causing precipitation. Ensure all glassware is scrupulously clean and that other components in your formulation are compatible with a cationic surfactant.
-
High Concentration: You may be exceeding the solubility limit of PTMA in your specific solvent system. Try reducing the concentration or adding a co-solvent if your experimental design permits.
Question 2: I am observing low surface activity or my CMC value is higher than expected.
Answer: Lower-than-expected surface activity is a common issue that can often be traced back to the purity of the system or the experimental setup.
-
Purity of PTMA: Impurities in the PTMA salt can significantly interfere with its surface-active properties and micelle formation. Ensure you are using a high-purity grade of the surfactant.
-
Presence of Impurities in Solvent: Even small amounts of organic impurities in the water or buffer used can affect the surface tension and lead to erroneous CMC values. Use high-purity water (e.g., Milli-Q or equivalent).
-
pH of the Solution: The pH of the aqueous solution can influence the behavior of the surfactant. While PTMA is a quaternary ammonium (B1175870) salt and remains charged over a wide pH range, extreme pH values can affect the overall formulation stability.[1][2] It is advisable to control and report the pH in your experiments.
-
Inaccurate Concentration: Ensure that your stock solution was prepared accurately and that serial dilutions are correct. Any errors in concentration will directly impact the CMC determination.
Question 3: My experimental results for PTMA's efficiency are not reproducible.
Answer: Lack of reproducibility is often due to subtle variations in experimental conditions.
-
Temperature Control: Surfactant micellization is a temperature-dependent process. Ensure that all solutions and measurement instruments are maintained at a constant and recorded temperature throughout the experiment.
-
Equilibration Time: After preparing dilutions, allow sufficient time for the solution to equilibrate and for the surfactant molecules to adsorb at the air-water interface before taking measurements.
-
Inconsistent Mixing: When preparing solutions, use a consistent mixing method to avoid introducing excessive air bubbles, which can interfere with surface tension measurements.[3]
-
Cleanliness of Equipment: Residual contaminants on glassware or on the measurement probe (e.g., Du Noüy ring or Wilhelmy plate) can drastically alter surface tension readings. Follow a rigorous cleaning protocol.
Question 4: The emulsion or nanoparticle suspension stabilized by PTMA is unstable and shows aggregation.
Answer: Instability in colloidal systems stabilized by PTMA can be due to several factors related to the formulation.
-
Insufficient Surfactant Concentration: The concentration of PTMA may be too low to provide adequate steric or electrostatic stabilization to the dispersed phase. Ensure the concentration is above the CMC to ensure a stable system.
-
High Electrolyte Concentration: While some salt can enhance PTMA efficiency by reducing the CMC, excessively high concentrations can compress the electrical double layer around the particles, leading to reduced electrostatic repulsion and aggregation.
-
Incompatibility with Other Components: If your formulation contains anionic polymers or other negatively charged molecules, they can interact with the cationic PTMA, leading to complexation and instability.[4]
-
pH-Related Effects: Changes in pH can alter the surface charge of the particles you are trying to stabilize, affecting their interaction with the cationic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for PTMA?
A1: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which individual molecules (monomers) in a solution begin to self-assemble into aggregates called micelles.[5][6][7] Below the CMC, PTMA primarily exists as monomers, and adding more surfactant significantly lowers the surface tension of the solution. Above the CMC, the surface is saturated with monomers, and additional PTMA molecules form micelles in the bulk of the solution; at this point, the surface tension remains relatively constant.[5][7] The CMC is a critical measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to achieve micellization and maximum surface tension reduction.
Q2: How do factors like temperature and the presence of electrolytes affect the CMC of PTMA?
A2: Both temperature and electrolytes significantly influence the micellization of ionic surfactants like PTMA.
-
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, as the temperature increases, the CMC initially decreases to a minimum and then increases. The initial decrease is due to the dehydration of the hydrophilic head groups, which favors micellization.
-
Electrolytes: The addition of electrolytes (salts) to a solution of PTMA generally lowers its CMC.[8] The added ions shield the electrostatic repulsion between the positively charged head groups of the PTMA molecules, making it easier for them to pack together and form micelles at a lower concentration.[8]
Q3: What are the primary applications of PTMA as a surfactant in research and drug development?
A3: PTMA's properties as a cationic surfactant make it valuable in several areas:
-
Phase Transfer Catalysis: It is widely used as a phase transfer catalyst to facilitate reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase), which is crucial in the synthesis of many pharmaceuticals and specialty chemicals.[2][9][10]
-
Formulation of Drug Delivery Systems: As a surfactant, it can be used to stabilize emulsions and to formulate polymeric nanoparticles for drug delivery.[9][11][12] Its positive charge can facilitate interaction with negatively charged biological membranes.[13][14]
-
Antimicrobial Agent: Like other quaternary ammonium compounds, PTMA possesses biocidal properties and can be used in the formulation of disinfectants and antimicrobial agents.[9][15]
Q4: Is PTMA stable in solution, and what are its potential degradation pathways?
A4: this compound salts are generally stable under normal storage conditions (room temperature, protected from light).[2] However, at elevated temperatures and in highly alkaline (basic) conditions, quaternary ammonium cations can undergo degradation.[16] Potential degradation pathways include Hofmann elimination and nucleophilic substitution by hydroxide (B78521) ions.[16][17] For most laboratory applications at neutral or acidic pH, degradation is not a significant concern.
Quantitative Data
The efficiency of a surfactant is critically defined by its CMC. Below is a summary of CMC values for surfactants structurally similar to PTMA to provide a comparative reference.
Table 1: Critical Micelle Concentration (CMC) of Various Quaternary Ammonium Surfactants
| Surfactant | Temperature (°C) | CMC (mM) | Method of Determination | Reference |
| Dodecyltrimethylammonium Bromide | 25 | 16 | Surface Tension | [5] |
| Tetradecyltrimethylammonium Bromide | Not Specified | 2.1 - 2.32 | Contact Angle | [18] |
| Hexadecyltrimethylammonium Bromide | 25 | 0.92 | Surface Tension | [5] |
Note: Specific CMC data for this compound salts can vary based on the counter-ion (chloride, bromide, etc.) and experimental conditions. The trend generally shows that increasing the hydrophobicity of the tail group (e.g., longer alkyl chains) decreases the CMC.
Experimental Protocols
Protocol 1: Determination of CMC using Surface Tension Measurement (Du Noüy Ring Method)
This protocol outlines the steps to determine the CMC of PTMA by measuring the change in surface tension as a function of concentration.
Materials:
-
High-purity this compound salt (e.g., PTAC)
-
High-purity water (e.g., Milli-Q)
-
Calibrated tensiometer with a platinum Du Noüy ring
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Glass sample vessels
-
Thermostatic water bath
Procedure:
-
Cleaning: Thoroughly clean all glassware with a suitable cleaning agent (e.g., chromic acid or piranha solution, with extreme caution), followed by copious rinsing with tap water and then high-purity water. Clean the platinum ring by rinsing with solvent (e.g., ethanol) and then flaming it to red heat with a Bunsen burner.
-
Prepare Stock Solution: Accurately weigh a precise amount of PTMA and dissolve it in high-purity water in a volumetric flask to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 50 mM).
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution. A geometric progression of concentrations is often effective. Ensure each solution is thoroughly mixed.
-
Temperature Equilibration: Place the sample vessel containing the lowest concentration solution in a thermostatic bath to bring it to the desired experimental temperature (e.g., 25°C). Allow at least 15-20 minutes for thermal equilibrium.
-
Measure Surface Tension:
-
Calibrate the tensiometer with high-purity water at the experimental temperature.
-
Immerse the clean platinum ring into the sample solution.
-
Measure the surface tension according to the instrument's instructions.
-
Repeat the measurement at least three times for each solution and calculate the average.
-
-
Repeat for all Concentrations: Repeat steps 4 and 5 for each dilution, moving from the lowest to the highest concentration.
-
Data Analysis:
-
Plot the average surface tension (γ) as a function of the logarithm of the PTMA concentration (log C).
-
The resulting plot should show two distinct linear regions. The first region shows a steep decline in surface tension with increasing concentration. The second region (above the CMC) shows a plateau where the surface tension is relatively constant.[5][19]
-
Determine the intersection point of the two lines fitted to these regions. The concentration at this intersection point is the CMC.[7][19]
-
Visualizations
References
- 1. rahn-group.com [rahn-group.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 4. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. nanoscience.com [nanoscience.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application | MDPI [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric nanoparticles—Promising carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activated Charge-Reversal Polymeric Nano-System: The Promising Strategy in Drug Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Technical Support Center: Overcoming Solubility Challenges of Phenyltrimethylammonium Salts in Nonpolar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with phenyltrimethylammonium salts in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt not dissolving in my nonpolar solvent?
This compound salts are quaternary ammonium (B1175870) compounds, which are ionic in nature. The strong electrostatic interactions between the positively charged quaternary ammonium cation and the negatively charged counter-ion (e.g., chloride, bromide, iodide) make them readily soluble in polar solvents like water and methanol (B129727).[1][2][3][4][5][6][7] However, nonpolar solvents do not effectively solvate these charged species, leading to poor solubility. The phenyl group provides some lipophilicity, but the ionic character of the trimethylammonium head group dominates, making dissolution in nonpolar environments challenging.[8]
Q2: What are the general strategies to improve the solubility of this compound salts in nonpolar solvents?
There are three primary strategies to overcome this solubility issue:
-
Counter-ion Exchange: Replacing the halide anion with a larger, more lipophilic ("fat-loving") anion can significantly increase solubility in organic media.
-
Use of Additives: Incorporating solubilizing agents like crown ethers can help to shuttle the ionic salt into the nonpolar phase.
-
Structural Modification: Synthesizing a modified version of the this compound cation with increased lipophilicity, for instance, by replacing the methyl groups with longer alkyl chains.
Q3: At what point should I consider these strategies?
If you observe that your this compound salt remains as a solid precipitate in your nonpolar solvent even after vigorous stirring and gentle heating, it is appropriate to consider these solubility enhancement techniques.
Troubleshooting Guide
Issue 1: this compound Salt Insoluble in Aromatic Hydrocarbons (e.g., Toluene, Benzene)
If you are encountering poor solubility of this compound salts in aromatic hydrocarbons, consider the following troubleshooting steps. This compound bromide, for instance, is only slightly soluble in aromatic hydrocarbons.[9]
Solution 1: Counter-Ion Exchange
Exchanging the halide for a larger, less coordinating anion can dramatically improve solubility. Anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) are excellent candidates.
-
Experimental Protocol: A detailed procedure for anion exchange using an anion exchange resin in non-aqueous media can be found in the Experimental Protocols section below.[10]
Solution 2: Utilize a Crown Ether
Crown ethers are cyclic polyethers that can encapsulate the quaternary ammonium cation, creating a lipophilic complex that is soluble in nonpolar solvents. For a this compound cation, 18-crown-6 (B118740) is an effective choice.
-
Experimental Protocol: A step-by-step guide for using 18-crown-6 to facilitate dissolution is provided in the Experimental Protocols section.
Issue 2: this compound Salt Insoluble in Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane)
Aliphatic hydrocarbons are even less polar than aromatic hydrocarbons, making solubilization of ionic salts extremely challenging.
Solution 1: Structural Modification of the Cation
For applications in highly nonpolar media, modifying the structure of the this compound salt itself is often the most effective approach. Synthesizing a derivative with longer alkyl chains, such as a phenyltri-n-butylammonium salt, will significantly enhance its solubility in aliphatic solvents.
-
Experimental Protocol: A general procedure for the synthesis of a more lipophilic this compound derivative is outlined in the Experimental Protocols section.
Quantitative Solubility Data
Precise quantitative solubility data for this compound salts in nonpolar solvents is sparse in the literature. The following table provides a summary of available qualitative and quantitative data to guide solvent selection.
| Salt | Solvent | Solubility |
| This compound Bromide | Dichloromethane | Soluble[9] |
| This compound Bromide | Dioxane | Soluble[9] |
| This compound Bromide | Aromatic Hydrocarbons | Slightly Soluble[9] |
| This compound Bromide | Tetrahydrofuran | 0.09 g/L[11] |
| This compound Iodide | Water (pH 7.4) | >39.5 µg/mL[12] |
| This compound Chloride | Water | Freely Soluble[13] |
Experimental Protocols
Protocol 1: Counter-Ion Exchange Using an Anion Exchange Resin
This protocol describes a general method for exchanging the halide anion of a this compound salt for a more lipophilic anion.[10]
Materials:
-
This compound halide (e.g., chloride, bromide)
-
Strongly basic anion exchange resin (e.g., Amberlite IRA-400)
-
Sodium or potassium salt of the desired lipophilic anion (e.g., NaBF₄, KPF₆)
-
Methanol
-
Nonpolar solvent of choice (e.g., toluene)
-
Glass column
-
Rotary evaporator
Procedure:
-
Resin Preparation:
-
Pack a glass column with the anion exchange resin.
-
Wash the resin thoroughly with methanol.
-
Prepare a concentrated solution of the sodium or potassium salt of the desired lipophilic anion in methanol.
-
Slowly pass this solution through the resin column to exchange the original counter-ion on the resin with the new lipophilic anion.
-
Wash the resin with fresh methanol to remove any excess salt.
-
-
Anion Exchange:
-
Dissolve the this compound halide in a minimal amount of methanol.
-
Pass the solution through the prepared anion exchange resin column.
-
Collect the eluent, which now contains the this compound salt with the new lipophilic counter-ion.
-
-
Isolation:
-
Remove the methanol from the eluent using a rotary evaporator.
-
The resulting solid is the this compound salt with the exchanged anion, which should now exhibit improved solubility in nonpolar solvents.
-
Protocol 2: Solubilization Using a Crown Ether
This protocol provides a general guideline for using 18-crown-6 to dissolve a this compound salt in a nonpolar solvent.
Materials:
-
This compound salt
-
18-crown-6
-
Nonpolar solvent (e.g., toluene, benzene)
-
Stir plate and stir bar
Procedure:
-
To a flask containing the nonpolar solvent, add the this compound salt.
-
Add 1 to 1.2 molar equivalents of 18-crown-6 relative to the this compound salt.
-
Stir the mixture at room temperature. Dissolution may take some time. Gentle warming can be applied if necessary, but monitor for any potential decomposition.
-
The formation of a clear solution indicates the successful encapsulation of the cation by the crown ether and its solubilization in the nonpolar medium.
Protocol 3: Synthesis of a Lipophilic this compound Derivative (N-Phenyl-N,N,N-tri-n-butylammonium Bromide)
This protocol describes a two-step synthesis to create a more lipophilic version of a this compound salt.
Step 1: Synthesis of N,N-di-n-butylaniline
Materials:
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve aniline and 2.5 equivalents of 1-bromobutane in DMF.
-
Add 3 equivalents of potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude N,N-di-n-butylaniline.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Quaternization to form N-Phenyl-N,N,N-tri-n-butylammonium Bromide
Materials:
-
N,N-di-n-butylaniline
-
1-Bromobutane
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the purified N,N-di-n-butylaniline in acetonitrile.
-
Add 1.5 equivalents of 1-bromobutane.
-
Reflux the mixture overnight.
-
Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the quaternary ammonium salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield N-phenyl-N,N,N-tri-n-butylammonium bromide.
Visualizations
References
- 1. CAS 16056-11-4: this compound bromide [cymitquimica.com]
- 2. This compound iodide | 98-04-4 [chemicalbook.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. This compound chloride, 98+% | Fisher Scientific [fishersci.ca]
- 7. This compound iodide, 99% | Fisher Scientific [fishersci.ca]
- 8. This compound chloride | 138-24-9 | Benchchem [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. adpharmachem.com [adpharmachem.com]
Technical Support Center: Refining Purification Methods for Products Synthesized with Phenyltrimethylammonium Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using phenyltrimethylammonium salts, such as this compound tribromide (PTAT), this compound chloride, and this compound iodide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of compounds synthesized with this compound reagents.
Q1: My crude product is a sticky oil instead of a solid. How can I purify it?
A1: "Oiling out" is a common problem when purifying polar, ionic compounds.[1][2] This often happens during crystallization when the compound's melting point is lower than the boiling point of the solvent, or when there are significant impurities.[2]
Troubleshooting Steps:
-
Solvent Manipulation: Try precipitating the product by adding a non-polar "anti-solvent" in which your product is insoluble but the impurities are soluble.[3] Common choices include diethyl ether or hexanes.[1][3] Add the anti-solvent slowly to a solution of your crude product in a minimal amount of a more polar solvent (like dichloromethane (B109758) or acetone) until precipitation occurs.[1]
-
Trituration: If the oil is persistent, try repeatedly washing it with a solvent in which the desired product is insoluble. This can sometimes induce solidification.
-
Chromatography: If precipitation fails, column chromatography is a reliable alternative. Due to the polar nature of the product, you might need to explore different stationary and mobile phases (see Q3).
Q2: I'm seeing significant streaking on my TLC plate. What does this mean and how can I fix it?
A2: Streaking on a TLC plate for quaternary ammonium (B1175870) compounds is very common and usually indicates strong interaction with the stationary phase (typically silica (B1680970) gel) or overloading of the sample.[1][4][5]
Troubleshooting Steps:
-
Reduce Sample Concentration: The simplest solution is to dilute your sample before spotting it on the TLC plate.[4][6]
-
Modify the Mobile Phase: To reduce the strong interactions between your polar compound and the silica gel, you can add a small amount of a polar modifier or a competing base/acid to your eluent.[4]
-
For basic compounds, adding 0.1–2.0% triethylamine (B128534) (TEA) or a small amount of ammonia (B1221849) in methanol (B129727) can help.[4][5]
-
For acidic impurities, adding 0.1–2.0% acetic or formic acid might improve the spot shape.[4][5]
-
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, consider using a different stationary phase for your TLC. Options include alumina (B75360) plates or reversed-phase (C18) plates.[1][4]
Q3: My compound won't move off the baseline in my silica gel column. What should I do?
A3: This is a common issue with highly polar quaternary ammonium salts on silica gel. The strong positive charge leads to very strong adsorption to the acidic silica.
Troubleshooting Steps:
-
Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. A common solvent system for these compounds is a gradient of methanol in dichloromethane (DCM), for example, starting from 2% MeOH and gradually increasing to 10-20%.[1]
-
Use a Different Stationary Phase:
-
Alumina: Alumina is less acidic than silica and can be a better choice for purifying basic compounds.[1]
-
Reversed-Phase (C18): For very polar compounds, reversed-phase chromatography can be highly effective. The stationary phase is non-polar, and you would use polar solvents like acetonitrile (B52724) and water as the mobile phase.[1]
-
-
Ion-Exchange Chromatography: This technique is specifically designed for charged molecules. A cation-exchange resin can be used to capture the positively charged this compound product, which is then eluted by increasing the salt concentration or changing the pH.[1][7]
Q4: After my bromination reaction with this compound tribromide (PTAT), I have multiple products. How do I remove the byproducts?
A4: The primary byproducts in PTAT brominations are often over-brominated compounds or, in some cases, products of ring bromination.[8][9][10] The purification strategy will depend on the polarity differences between your desired product and the byproducts.
Troubleshooting Steps:
-
Recrystallization: If there is a sufficient difference in solubility, recrystallization can be very effective. You may need to screen several solvents to find one that selectively dissolves the desired product or the byproducts at high temperatures.[11][12]
-
Column Chromatography: This is the most common method for separating products with similar functionalities. A carefully selected solvent gradient can effectively separate mono-, di-, and other brominated species. Monitor the fractions closely with TLC to identify the desired product.
Data Presentation: Purification Method Comparison
The following table summarizes common purification techniques and their typical parameters for products synthesized with this compound reagents. Note that these are starting points and may require optimization for your specific compound.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization | N/A | Ethanol, Methanol, Acetic Acid, or a mixture with an anti-solvent like diethyl ether or hexanes.[10] | 50-90 | >98 | Best for crystalline solids. Solvent choice is critical.[11] |
| Precipitation | N/A | Dissolve in a minimal amount of a polar solvent (e.g., DCM, acetone) and add a non-polar anti-solvent (e.g., diethyl ether, hexanes).[3] | 60-95 | >95 | A quick and effective method for removing non-polar impurities.[3] |
| Normal-Phase Column Chromatography | Silica Gel or Alumina | Gradient of Methanol in Dichloromethane (e.g., 2-20%). May require additives like 0.5% TEA.[4] | 40-80 | >99 | Alumina can be better for basic compounds. Streaking is a common issue.[1] |
| Reversed-Phase Column Chromatography | C18 Silica | Gradient of Acetonitrile in Water. May require additives like 0.1% TFA or formic acid. | 50-85 | >99 | Excellent for very polar and water-soluble compounds.[1] |
| Ion-Exchange Chromatography | Cation-Exchange Resin (e.g., Sulfopropyl)[13] | 1. Binding Buffer (low salt). 2. Elution Buffer (increasing salt gradient, e.g., 0-1M NaCl).[7] | 60-90 | >99 | Highly specific for charged molecules. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for purifying a solid product.
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the product when hot but not when cold.[11][12] Common solvents to test include ethanol, methanol, isopropanol, and acetone. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography (Silica Gel)
This protocol is designed for separating a product from less polar impurities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of approximately 0.2-0.4. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the solvent until it is level with the top of the silica.[16]
-
Add another thin layer of sand on top of the silica gel.[16]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or the eluent).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compounds.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Ion-Exchange Chromatography
This protocol is for purifying a positively charged product.
-
Resin Selection and Equilibration:
-
Choose a strong or weak cation-exchange resin (e.g., with sulfopropyl functional groups).[13]
-
Pack the resin into a column.
-
Equilibrate the column by washing it with several column volumes of a low-salt binding buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).[7]
-
-
Sample Loading:
-
Dissolve your crude product in the binding buffer.
-
Load the sample onto the column. The positively charged product will bind to the negatively charged resin.
-
-
Washing: Wash the column with the binding buffer to remove any unbound, neutral, or negatively charged impurities.[7]
-
Elution: Elute the bound product by passing a buffer with a gradually increasing salt concentration (e.g., a linear gradient of 0 to 1 M NaCl in the binding buffer) through the column.[7] The salt ions will compete with your product for binding to the resin, causing it to elute.
-
Analysis and Desalting:
-
Collect fractions and analyze them to identify those containing the product.
-
Combine the pure fractions. The product will now be in a high-salt solution. Desalting can be achieved through dialysis, diafiltration, or reversed-phase chromatography.
-
Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. chembam.com [chembam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. conductscience.com [conductscience.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mt.com [mt.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. purolite.com [purolite.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Thermal Stability of Phenyltrimethylammonium Reagents in High-Temperature Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyltrimethylammonium reagents in high-temperature reactions. The information is designed to help you anticipate and manage challenges related to the thermal stability of these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the thermal decomposition of this compound salts?
The primary thermal degradation pathway for this compound salts is a retro-Menshutkin reaction. This is an Sɴ2-type process where a nucleophilic counter-anion attacks one of the methyl groups on the quaternary ammonium (B1175870) cation. This results in the formation of N,N-dimethylaniline and the corresponding methyl-anion product (e.g., methyl iodide from this compound iodide).
Q2: How does the counter-anion affect the thermal stability of this compound reagents?
The nature of the counter-anion plays a critical role in the thermal stability of this compound salts. Non-nucleophilic, weakly coordinating anions significantly enhance thermal stability by suppressing the retro-Menshutkin reaction. In contrast, nucleophilic anions like halides (I⁻, Br⁻, Cl⁻) facilitate decomposition at lower temperatures.
Q3: At what temperatures do this compound salts typically start to decompose?
The decomposition temperature is highly dependent on the counter-anion. Salts with halide anions can start to decompose at temperatures relevant for many cross-coupling reactions (e.g., >100 °C). This compound tribromide, for instance, has a reported decomposition point of 110-115 °C.[1] Salts with more stable, non-nucleophilic anions like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) are stable at significantly higher temperatures.
Q4: Can the solvent choice influence the thermal stability of my this compound reagent?
Yes, the choice of solvent can impact the thermal stability of quaternary ammonium salts. Polar aprotic solvents are commonly used. The stability can be influenced by the solvent's ability to solvate the ions and its own reactivity at high temperatures. It is crucial to use anhydrous and high-purity solvents, as impurities can sometimes catalyze decomposition.
Troubleshooting Guide: High-Temperature Reactions
Problem: My high-temperature reaction (e.g., Heck, Suzuki coupling) is giving low yields or failing completely when using a this compound salt.
This could be due to the thermal decomposition of your reagent. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Assess the Thermal Stability of Your Reagent
-
Check the anion: Are you using a salt with a nucleophilic anion like a halide (Cl⁻, Br⁻, I⁻)? If so, and your reaction temperature is high (e.g., >100-120 °C), decomposition is a likely culprit.
-
Consult the data: Refer to the thermal stability data for your specific reagent (see Table 1). If your reaction temperature is approaching the decomposition temperature, you will likely encounter problems.
Step 2: Look for Visual Indicators of Decomposition
-
Color change: The formation of N,N-dimethylaniline as a byproduct can sometimes lead to a yellowish or brownish discoloration of the reaction mixture.
-
Inconsistent results: If you are getting variable yields between runs, it could be due to slight variations in heating profiles leading to different extents of decomposition.
Step 3: Implement Mitigation Strategies
-
Switch to a more stable salt: If possible, replace your current reagent with a this compound salt that has a non-nucleophilic counter-anion such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻). This is the most effective way to improve thermal stability.
-
Optimize reaction temperature: Carefully screen reaction temperatures. It's possible that a lower temperature, perhaps with a longer reaction time or a more active catalyst, could achieve the desired transformation without significant reagent decomposition.
-
Use of additives: While less common for stabilizing the this compound cation itself, ensuring the overall reaction environment is free of species that could promote decomposition is important. For instance, using anhydrous conditions can prevent side reactions that might be catalyzed by water at high temperatures.
Step 4: Analyze for Decomposition Byproducts
-
If your reaction fails, consider analyzing the crude reaction mixture by techniques like GC-MS or LC-MS to look for the presence of N,N-dimethylaniline, which is a key indicator of decomposition.
Data Presentation
Table 1: Comparative Thermal Stability of Quaternary Ammonium Salts
| Cation | Anion | Onset Decomposition Temperature (°C) | Notes |
| This compound | Tribromide (Br₃⁻) | ~110-115 | Decomposes at a relatively low temperature.[1] |
| This compound | Iodide (I⁻) | Sublimes at 227 °C | While sublimation is noted, thermal decomposition can occur at lower temperatures, especially in solution.[2] |
| This compound | Chloride (Cl⁻) | ~246-248 (decomposes) | More stable than the tribromide, but still susceptible to decomposition at higher reaction temperatures.[3][4] |
| This compound | Hydroxide (OH⁻) | Decomposes in solution at 100-120 °C | The rate of decomposition is significant at these temperatures. |
| This compound | Triflate (OTf⁻) | > 200 (Estimated) | Generally high thermal stability due to the non-nucleophilic nature of the triflate anion. |
| Tetrabutylammonium (B224687) | Tetrafluoroborate (BF₄⁻) | ~350 | Data for the tetrabutylammonium salt is shown to illustrate the high stability imparted by the BF₄⁻ anion. |
| Tetrabutylammonium | Hexafluorophosphate (PF₆⁻) | ~380 | Data for the tetrabutylammonium salt demonstrates the exceptional thermal stability provided by the PF₆⁻ anion. |
Note: The thermal stability of this compound salts with tetrafluoroborate and hexafluorophosphate anions is expected to be significantly higher than their halide counterparts, following the trend observed with other quaternary ammonium salts.
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA) of a this compound Salt
This protocol outlines the general procedure for determining the thermal stability of a this compound salt using TGA.
-
Sample Preparation: Ensure the salt is pure and dry. Dry the sample under vacuum at a temperature well below its expected decomposition point (e.g., 60-80 °C) for several hours to remove any residual solvent or moisture.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Sample Loading: Accurately weigh 5-10 mg of the dried sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the instrument with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample mass as a function of temperature.
-
Determine the onset decomposition temperature (T_onset) as the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline tangent and the tangent of the decomposition curve.
-
The peak decomposition temperature can be identified from the derivative of the TGA curve (DTG).
-
Example High-Temperature Reaction Protocol: Suzuki-Miyaura Coupling Using this compound Triflate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
This compound triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound triflate, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Retro-Menshutkin decomposition of this compound Iodide.
References
Validation & Comparative
A Comparative Guide to Brominating Agents: Phenyltrimethylammonium Tribromide vs. N-Bromosuccinimide for Allylic Bromination
For researchers, scientists, and drug development professionals, the selective functionalization of organic molecules is a cornerstone of synthetic chemistry. Allylic bromination, the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom, is a critical transformation that introduces a versatile synthetic handle for further molecular elaboration. The choice of brominating agent is paramount for achieving high yield and selectivity. This guide provides an objective comparison of two brominating agents: Phenyltrimethylammonium tribromide (PTAT) and N-bromosuccinimide (NBS), with a focus on their application in allylic bromination, supported by experimental data and detailed methodologies.
Executive Summary
N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination, operating through a well-established free-radical chain mechanism that ensures high selectivity for the allylic position. In contrast, this compound tribromide (PTAT) is a stable, crystalline, and versatile brominating agent, but its primary applications lie in the α-bromination of ketones and the bromination of electron-rich aromatic and heteroaromatic compounds, which typically proceed via an ionic mechanism. The available scientific literature does not support the use of PTAT as an efficient or selective reagent for the allylic bromination of simple alkenes. This guide will detail the performance of NBS for allylic bromination and provide a comparative analysis of PTAT to elucidate why it is not a suitable alternative for this specific transformation.
N-Bromosuccinimide (NBS): The Gold Standard for Allylic Bromination
N-Bromosuccinimide is a convenient and highly selective reagent for introducing bromine at the allylic position of alkenes. Its efficacy stems from its ability to provide a low, constant concentration of bromine radicals in the reaction mixture, which favors radical substitution over competing ionic addition reactions to the double bond.
Mechanism of Action
The allylic bromination with NBS proceeds through a radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination. The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[1]
Caption: Radical chain mechanism of NBS-mediated allylic bromination.
Performance Data
The performance of NBS in allylic bromination is well-documented across a wide range of substrates. The yield and regioselectivity can be influenced by the substrate structure, reaction conditions, and the potential for allylic rearrangement.
| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Cyclohexene (B86901) | NBS, Benzoyl Peroxide, CCl₄, reflux | 3-Bromocyclohexene (B24779) | 70 | [2] |
| 1-Hexene | NBS, 60W LED lamp, Cyclohexane (B81311), reflux | 1-Bromo-2-hexene (E/Z) and 3-Bromo-1-hexene | 56 and 10 | [2] |
| trans-2-Hexene | NBS, 60W LED lamp, Cyclohexane, reflux | 4-Bromo-2-hexene and 2-Bromo-3-hexene | 50 and 32 | [2] |
Experimental Protocols
Allylic Bromination of Cyclohexene with NBS [2]
-
Materials: Cyclohexene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a mixture of cyclohexene (35 g, 0.43 mol) and N-bromosuccinimide (24.9 g, 0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g).
-
Stir the mixture for 2 hours at room temperature.
-
Slowly heat the mixture to reflux and maintain for 3.5 hours.
-
Cool the reaction mixture, filter to remove succinimide (B58015), and concentrate the filtrate under reduced pressure.
-
Distill the residue under reduced pressure (b.p. 61 °C @ 12 mmHg) to yield 3-bromocyclohexene as a colorless oil.
-
Allylic Bromination of Hexenes with NBS [2]
-
Materials: 1-Hexene or trans-2-Hexene, N-Bromosuccinimide (NBS), Cyclohexane.
-
Procedure:
-
In a 5 mL round-bottom flask equipped with an air-cooled reflux condenser, combine the hexene (0.5 mL) and NBS (0.48 g, 1.5 equiv) in cyclohexane (3.0 mL).
-
Heat the mixture at reflux under irradiation from a 60W LED lamp.
-
After the reaction is complete (monitored by GC-MS), cool the mixture and remove the solid succinimide by vacuum filtration.
-
The filtrate containing the product mixture is then analyzed.
-
This compound Tribromide (PTAT): A Powerful Reagent for Ionic Bromination
This compound tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[3] It is highly effective for the bromination of substrates that are susceptible to electrophilic attack.
Primary Applications and Mechanism
The primary utility of PTAT lies in the α-bromination of ketones and the bromination of activated aromatic compounds such as phenols and anilines.[4][5] The reaction mechanism is generally considered to be ionic, involving the delivery of an electrophilic bromine species to the substrate.[5] For ketone bromination, the reaction proceeds through an enol or enolate intermediate.
Caption: Typical ionic bromination reactions using PTAT.
Suitability for Allylic Bromination: A Comparative Analysis
There is a lack of evidence in the scientific literature for the successful use of PTAT in the free-radical mediated allylic bromination of simple alkenes. The fundamental difference in the reaction mechanisms of PTAT and NBS explains this disparity:
-
NBS is designed to initiate and sustain a radical chain reaction . The succinimidyl radical is relatively stable, and the reaction conditions (non-polar solvent, radical initiator) are optimized for radical processes. This leads to the selective abstraction of the weaker allylic C-H bond.
-
PTAT , on the other hand, acts as a source of electrophilic bromine . In the presence of a double bond, it is more likely to engage in an electrophilic addition reaction, leading to the formation of a dibromoalkane, rather than abstracting an allylic hydrogen. While radical reactions involving PTAT are not entirely unknown, they are not its primary or efficient mode of action for this type of transformation.
Therefore, for a researcher aiming to perform an allylic bromination, PTAT would not be a suitable choice. The use of PTAT would likely result in a complex mixture of products, with the desired allylic bromide being a minor component, if formed at all.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals seeking a reliable and selective method for allylic bromination, N-Bromosuccinimide (NBS) is the unequivocally recommended reagent. Its efficacy is well-established, and the underlying free-radical mechanism ensures high selectivity for the allylic position, minimizing the formation of undesired byproducts.
This compound tribromide (PTAT) is a valuable reagent in the synthetic chemist's toolkit, offering a safe and effective means for the α-bromination of ketones and the bromination of electron-rich aromatic systems . However, due to its predominantly ionic mechanism of action, it is not a suitable or recommended reagent for the allylic bromination of alkenes.
The selection of the appropriate brominating agent is critical to the success of a synthetic step. Understanding the mechanistic underpinnings of each reagent allows for a rational choice that maximizes the yield of the desired product while minimizing the formation of impurities. For allylic bromination, NBS remains the superior and standard choice.
References
A Comparative Guide to Phenyltrimethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase transfer catalyst (PTC) is a critical decision in the optimization of biphasic organic reactions. The catalyst's structure, lipophilicity, and interaction with reactants can significantly influence reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of two commonly employed quaternary ammonium (B1175870) salt catalysts: Phenyltrimethylammonium Chloride (PTMAC) and Tetrabutylammonium (B224687) Bromide (TBAB). The comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic applications.
Physicochemical Properties
The fundamental characteristics of a phase transfer catalyst dictate its behavior and efficacy in a given reaction system. The lipophilicity of the cation, in particular, governs its ability to transport anions from the aqueous phase to the organic phase.
| Property | This compound Chloride (PTMAC) | Tetrabutylammonium Bromide (TBAB) |
| CAS Number | 138-24-9 | 1643-19-2 |
| Molecular Formula | C₉H₁₄ClN | C₁₆H₃₆BrN |
| Molecular Weight | 171.67 g/mol | 322.37 g/mol |
| Appearance | White to off-white crystalline powder[1] | White crystalline solid[2] |
| Melting Point | 235-243 °C (decomposes)[1] | 102-106 °C[2] |
| Solubility | Freely soluble in water[1]. Soluble in water (333 g/L)[3]. | Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene[2]. |
| Thermal Stability | Decomposes at high temperatures[1]. | Decomposes at 133 °C[2]. |
Catalytic Performance in Nucleophilic Substitution Reactions
Direct, side-by-side experimental comparisons of PTMAC and TBAB under identical conditions are limited in published literature. However, their performance in representative SN2 reactions, such as the Williamson ether synthesis, can be evaluated from separate studies. It has been noted that PTMAC can exhibit superior reactivity in the alkylation of phenols compared to simple tetraalkylammonium salts, achieving high yields in shorter reaction times.
The following table summarizes performance data from various studies on etherification and other nucleophilic substitution reactions.
Disclaimer: The following data is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under the same experimental conditions.
| Reaction Parameter | This compound Chloride (PTMAC) Analog | Tetrabutylammonium Bromide (TBAB) |
| Reaction | N-Alkylation of Indole with Benzyl Chloride | O-Alkylation of 2-Naphthol with Benzyl Chloride[1] |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | Tetrabutylammonium bromide (TBAB)[1] |
| Substrate | Indole | 2-Naphthol[1] |
| Alkylating Agent | Benzyl Chloride | Benzyl Chloride[1] |
| Solvent System | Toluene (B28343) / 50% aq. NaOH | Dichloromethane/Water[1] |
| Temperature | Not specified | 40 °C[1] |
| Reaction Time | Not specified | 2 hours[1] |
| Yield | ~73% (average) | 98%[1] |
| Reference | [4] | [1] |
| Reaction | Synthesis of n-Butyl Phenyl Ether | Synthesis of Phenylbutyl Ether[5] |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | Tetrabutylammonium bromide (TBAB)[5] |
| Substrate | Sodium Phenoxide | Sodium Phenoxide[5] |
| Alkylating Agent | n-Butyl Bromide | n-Butyl Bromide[5] |
| Solvent System | Not specified | Toluene/Water[5] |
| Temperature | Not specified | 70 °C[5] |
| Reaction Time | Not specified | 4 hours[5] |
| Yield | >95% | 78% (at 0.001 mol catalyst concentration) |
| Reference | [5] |
Mechanistic Insights
The fundamental principle of phase transfer catalysis involves the transport of a reactive anion from an aqueous or solid phase into an organic phase where the reaction occurs. Both PTMAC and TBAB operate via this mechanism, though their structural differences can influence the efficiency of this transfer.
The catalytic cycle can be visualized as follows:
Caption: Generalized mechanism of phase transfer catalysis.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for Williamson ether synthesis, a common application of phase transfer catalysis.
Protocol 1: Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBAB) (0.003 mol)
-
Toluene (25 mL)
-
Water (20 mL)
Procedure:
-
A reaction vessel is charged with sodium phenoxide, n-butyl bromide, and tetrabutylammonium bromide.
-
A biphasic solvent system consisting of toluene and water is added to the vessel.
-
The heterogeneous mixture is heated to 70°C and stirred vigorously for 4 hours to ensure adequate mixing between the aqueous and organic phases.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield n-butyl phenyl ether.
Protocol 2: General Procedure for C-Alkylation using a this compound Chloride Analog
Materials:
-
Active methylene (B1212753) compound (e.g., diethyl malonate) (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
Triethylmethylammonium chloride (a PTMAC analog) (0.05-0.1 eq.)
-
Anhydrous potassium carbonate (2.0-4.0 eq.)
-
Aprotic solvent (e.g., toluene)
Procedure:
-
In a flask, combine the active methylene compound, triethylmethylammonium chloride, and anhydrous potassium carbonate.
-
Add the aprotic solvent (optional, for solvent-free conditions, omit this step).
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solvent was used, filter the inorganic salts and concentrate the filtrate. If solvent-free, partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a phase-transfer catalyzed C-alkylation.
Conclusion
Both this compound Chloride and Tetrabutylammonium Bromide are effective phase transfer catalysts for a variety of organic transformations. The choice between them may depend on the specific requirements of the reaction, including the nature of the reactants, the solvent system, and economic considerations.
-
Tetrabutylammonium Bromide (TBAB) is a versatile and widely studied catalyst with a significant body of literature supporting its application in various reactions. Its high lipophilicity, conferred by the four butyl groups, generally ensures efficient transfer of anions into the organic phase.
-
This compound Chloride (PTMAC) , with its aromatic ring, offers different steric and electronic properties. While direct comparative data is scarce, there are indications that it may offer advantages in specific applications, such as the alkylation of phenols.
For optimal results, it is recommended that researchers screen both catalysts under their specific reaction conditions to determine the most effective and efficient option for their synthetic goals.
References
A Comparative Guide: Phenyltrimethylammonium Hydroxide vs. Diazomethane for Methylation
For researchers, scientists, and drug development professionals, the efficient and safe methylation of acidic functional groups, such as carboxylic acids and phenols, is a critical step in chemical analysis and synthesis. For decades, diazomethane (B1218177) has been a go-to reagent for this purpose, prized for its high reactivity and clean reaction profile. However, its extreme toxicity and explosive nature have driven the search for safer, more practical alternatives.
This guide provides an objective comparison between the traditional reagent, diazomethane, and a modern alternative, phenyltrimethylammonium hydroxide (B78521) (PTMAH), often used in a technique called Thermally Assisted Hydrolysis and Methylation (THM), also known as "flash methylation." We will delve into the significant advantages PTMAH offers in terms of safety and workflow efficiency, supported by experimental data and detailed protocols.
Key Advantage: Enhanced Safety Profile
The most compelling argument for replacing diazomethane is the significant reduction in laboratory hazards. Diazomethane is a highly toxic, carcinogenic, and explosive gas that requires specialized handling procedures and glassware.[1][2] Its precursors are also often carcinogenic.[3] In stark contrast, PTMAH is a non-volatile salt, typically supplied as a stable solution in methanol, which poses substantially lower risks.
A comparative hazard analysis highlights the differences:
Advantage in Simplicity: Experimental Workflow
The operational differences between using diazomethane and PTMAH are profound. Diazomethane methylation is a multi-step process involving the careful, in-situ generation of the reagent immediately prior to its use. The on-column, or "flash," methylation technique with PTMAH simplifies this to a single "mix and inject" step for Gas Chromatography (GC) analysis, drastically reducing sample preparation time and potential for error.
The following diagram illustrates the contrasting workflows for derivatizing a fatty acid sample for GC-MS analysis.
Quantitative Data Summary
While diazomethane is known for its high, often quantitative, reaction yields at room temperature[2], PTMAH provides comparable efficiency for many compound classes under pyrolytic conditions.[4][5] Studies on thermally assisted hydrolysis and methylation (THM) with quaternary ammonium (B1175870) hydroxides show that PTMAH (also referred to as trimethylphenylammonium hydroxide, TMPAH) can provide the highest yields of fatty acid methyl esters (FAMEs) compared to other THM reagents.[4]
However, a critical consideration is the stability of the analyte. The strong alkalinity of reagents like tetramethylammonium (B1211777) hydroxide (TMAH), a close analog of PTMAH, can cause isomerization or degradation of polyunsaturated fatty acids (PUFAs).[5] Diazomethane, reacting under milder conditions, generally avoids this issue.
| Analyte Class | Reagent | Reported Yield / Efficiency | Key Considerations | Source(s) |
| Aromatic Carboxylic Acids | Diazomethane | 88-90% (for Benzoic Acid) | Highly efficient and clean reaction. | [2] |
| PTMAH (THM) | High/Quantitative | Effective for GC-based analysis. | [4] | |
| Saturated Fatty Acids | Diazomethane | Quantitative | Standard, reliable method. | [2] |
| PTMAH (THM) | Quantitative | Excellent for rapid GC analysis. | [5] | |
| Monounsaturated Fatty Acids | Diazomethane | Quantitative | Standard, reliable method. | [2] |
| PTMAH (THM) | Quantitative | Excellent for rapid GC analysis. | [5] | |
| Polyunsaturated Fatty Acids | Diazomethane | Quantitative | Preserves double bond geometry. | [6] |
| PTMAH (THM) | Variable | Potential for isomerization/degradation due to high alkalinity. | [5] |
This table is a synthesis of data from multiple sources. Direct side-by-side comparative studies are limited. Yields are highly dependent on specific substrate and reaction conditions.
Experimental Protocols
To provide a practical comparison, below are representative protocols for the methylation of fatty acids using both methods for subsequent GC analysis.
Protocol 1: On-Column Methylation with this compound Hydroxide (PTMAH)
This protocol is adapted for the rapid derivatization of free fatty acids directly in the GC injection port.
Materials:
-
Sample containing fatty acids (e.g., lipid extract).
-
This compound hydroxide (PTMAH) solution, 0.1-0.2 M in methanol.
-
Appropriate solvent (e.g., hexane, methanol).
-
GC autosampler vials with micro-inserts.
-
Gas Chromatograph with a hot split/splitless injector and appropriate column (e.g., polar capillary column for FAMEs).
Methodology:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent. If the sample is aqueous, it can often be added directly.[7]
-
Reagent Addition: In an autosampler vial (typically with a micro-insert), combine the sample solution with the PTMAH reagent. A common ratio is 1:1 by volume (e.g., 1 µL of sample and 1 µL of reagent), but this can be optimized.[7] Alternatively, for dilute samples, a larger volume of reagent can be used (e.g., 20 µL of sample and 180 µL of reagent).
-
GC Injection: Immediately inject the mixture into the GC. The derivatization reaction occurs instantaneously ("flash methylation") in the hot injector.
-
Analysis: Run the appropriate GC temperature program to separate the resulting fatty acid methyl esters (FAMEs).
Protocol 2: Methylation with In-Situ Generated Diazomethane
This protocol describes a common lab-scale procedure for generating and using diazomethane. Warning: This procedure must be performed by trained personnel in a certified fume hood behind a blast shield, using specialized, scratch-free glassware with ground-glass joints.
Materials:
-
Sample containing fatty acids, dissolved in diethyl ether.
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).
-
Potassium hydroxide (KOH).
-
Diethyl ether (anhydrous).
-
Methanol.
-
Diazomethane generation apparatus (specialized glassware).
Methodology:
-
Apparatus Setup: Assemble the diazomethane generation kit as per the manufacturer's instructions in a fume hood. Ensure all glass joints are smooth and properly lubricated.
-
Reagent Preparation:
-
In the reaction flask, dissolve Diazald® in diethyl ether.
-
In the addition funnel, prepare a solution of KOH in aqueous ethanol.
-
-
Diazomethane Generation: Slowly add the KOH solution from the addition funnel to the stirring Diazald® solution. A yellow gas (diazomethane) will begin to co-distill with the ether. Collect the yellow ethereal diazomethane solution in a receiving flask cooled in an ice bath. Do not distill to dryness, as this can cause a violent explosion.
-
Sample Methylation:
-
To the sample solution (fatty acids in diethyl ether containing ~10% methanol), add the prepared ethereal diazomethane solution dropwise until the yellow color persists, indicating the reaction is complete.[2] The reaction is instantaneous.
-
A gentle stream of nitrogen gas (N₂) will evolve; ensure the reaction vessel is not sealed.
-
-
Quenching and Analysis:
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution containing the FAMEs can now be concentrated and analyzed by GC.
-
Conclusion
For methylation of carboxylic acids and other acidic compounds, this compound hydroxide offers a compelling alternative to diazomethane. Its primary advantages are a vastly superior safety profile and a significantly simplified experimental workflow, particularly for GC-based analysis. The "mix and inject" protocol for on-column methylation saves considerable time and reduces exposure to hazardous materials.
While diazomethane remains a highly effective reagent that provides quantitative yields under mild conditions, its extreme hazards make it unsuitable for high-throughput applications and a significant risk in any laboratory. For many common applications, especially the routine analysis of fatty acids, the safety and efficiency gains offered by PTMAH make it the superior choice for the modern research environment.
References
- 1. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
Comparative study of different oxidizing agents vs. PTAB for alcohol oxidation
The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in academic and industrial research, particularly in drug development. The choice of an oxidizing agent is critical, as it dictates the reaction's efficiency, selectivity, functional group tolerance, and environmental impact.
This guide provides a comparative analysis of Pyridinium Tribromide (PTAB), a halogen-based oxidant, against three of the most prevalent classes of reagents in modern organic chemistry: Pyridinium Chlorochromate (PCC), Swern Oxidation, and Dess-Martin Periodinane (DMP).
General Comparison of Oxidizing Agents
The selection of an oxidant is often a trade-off between reactivity, selectivity, cost, safety, and ease of use. While chromium-based reagents like PCC were once ubiquitous, concerns over their toxicity have driven the development of milder and more environmentally benign alternatives like Swern and DMP oxidations.[1][2] PTAB and its related compounds offer a metal-free alternative, operating through a proposed hydride transfer mechanism.
Table 1: General Comparison of Oxidizing Agents
| Feature | Pyridinium Tribromide (PTAB) | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Active Species | Pyridinium ion and tribromide anion | Cr(VI) complex | Electrophilic sulfur species (e.g., chlorosulfonium salt) | Hypervalent Iodine(V) |
| Typical Solvents | Chloroform (B151607), Acetic Acid | Dichloromethane (B109758) (DCM)[3] | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform[4] |
| Temperature | Room Temp. to Reflux[5] | Room Temperature[6] | Cryogenic (-78 °C) | Room Temperature[4] |
| Advantages | - Metal-free- Relatively stable solid | - Readily available and inexpensive[6]- Effective for primary alcohols to aldehydes[1] | - Very mild conditions, excellent for sensitive substrates- High yields- Avoids toxic heavy metals[7] | - Very mild conditions- High selectivity & functional group tolerance- Fast reaction times- Avoids toxic heavy metals[4] |
| Disadvantages | - Can lead to bromination side products- Less common for oxidation than other agents | - Highly Toxic (Cr(VI) is a carcinogen)- Acidic conditions (not for acid-labile substrates)[3]- Difficult workup (tar-like byproducts)[1] | - Requires cryogenic temperatures- Foul-smelling byproduct (dimethyl sulfide)- Generates CO and CO₂ gas | - Potential explosive hazard (hypervalent iodine)- Relatively expensive- Byproduct (acetic acid) may require buffering[4] |
Performance Data for the Oxidation of Representative Alcohols
Direct, side-by-side comparative studies are often limited in the literature. However, by compiling data from various sources on common substrates like benzyl (B1604629) alcohol (a primary benzylic alcohol) and 1-octanol (B28484) (a simple primary aliphatic alcohol), a performance profile for each reagent can be established.
Table 2: Performance Data for the Oxidation of Representative Alcohols
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Benzyl Alcohol | Benzaldehyde | Pyridinium Bromochromate (PBC) | Chloroform, Reflux, 3h | 85 | [5] |
| Benzyl Alcohol | Benzaldehyde | PCC | DCM, RT | 92 | [6] |
| Benzyl Alcohol | Benzaldehyde | Swern Oxidation | DCM, -78 °C to RT | 97 | N/A** |
| Benzyl Alcohol | Benzaldehyde | Dess-Martin Periodinane | DCM, RT | 99 | |
| 1-Octanol | 1-Octanal | PCC | DCM, RT, 1.5h | 92 | [6] |
| 1-Octanol | 1-Octanal | TsNBr₂ (N-bromo reagent) | MeCN, RT, 1h | 80 | |
| Cyclohexanol | Cyclohexanone | Pyridinium Bromochromate (PBC) | Chloroform, Reflux, 4h | 82 | [5] |
| Cyclohexanol | Cyclohexanone | PCC | DCM, RT, 2h | 91 | [6] |
*Note: Data for Pyridinium Bromochromate (PBC) is used as a close analogue for PTAB.[5] **Note: Yields for Swern oxidation are consistently reported as very high for simple alcohols, often >95%.
Experimental Workflow
Choosing the correct oxidizing agent depends heavily on the substrate's properties. The following workflow provides a logical guide for reagent selection.
Caption: Logical workflow for selecting an appropriate oxidizing agent.
Experimental Protocols
Oxidation using Pyridinium Bromochromate (PBC) (PTAB Analogue)
This protocol is adapted for PBC, a close analogue of PTAB.[5]
-
To a suspension of Pyridinium Bromochromate (1.2 equivalents) in purified chloroform (2 mL per mmol of alcohol), add the alcohol (1.0 equivalent) dissolved in a minimal amount of chloroform.
-
Heat the reaction mixture to reflux with magnetic stirring. To prevent potential photochemical side reactions, it is advisable to cover the flask with aluminum foil.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of silica (B1680970) gel to remove chromium salts and the reagent.
-
Wash the silica pad with additional dichloromethane or ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude carbonyl compound, which can be further purified by column chromatography or distillation.
Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a general procedure adapted from Corey and Suggs.[6]
-
Suspend PCC (1.5 equivalents) in dichloromethane (DCM, approx. 4 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar. Adding Celite or molecular sieves can prevent the formation of tar-like residues.[1]
-
Add the alcohol (1.0 equivalent), either neat or as a solution in DCM, to the stirred suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a short plug of silica gel or Florisil, washing thoroughly with diethyl ether to elute all the product.
-
Concentrate the filtrate under reduced pressure to obtain the carbonyl compound.
Swern Oxidation
This is a standard procedure for the Swern oxidation.
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (approx. 5 mL per mmol of alcohol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes; gas evolution will be observed.
-
Add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature at -78 °C. Stir the mixture for 45 minutes.
-
Add triethylamine (B128534) (TEA) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
This is a general procedure for DMP oxidation.[4]
-
Dissolve the alcohol (1.0 equivalent) in DCM (approx. 10 mL per mmol of alcohol) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature. For acid-sensitive substrates, 1-2 equivalents of pyridine (B92270) can be added as a buffer.[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 - 2 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to Validating GC-MS Results with Phenyltrimethylammonium Hydroxide Derivatization
For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS), achieving accurate and reproducible results is paramount. Derivatization is a critical step for analyzing polar and non-volatile compounds, and phenyltrimethylammonium hydroxide (B78521) (PTAH) has emerged as a potent reagent for this purpose. This guide provides a comprehensive comparison of PTAH with alternative derivatization methods, supported by experimental data, to aid in the validation of your GC-MS results.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the quantitative performance of a GC-MS method. Key parameters for evaluation include derivatization efficiency, reproducibility (expressed as relative standard deviation, %RSD), and recovery. Below is a summary of performance data for PTAH (and its analog TMTFTH) compared to common silylation and acylation reagents.
| Derivatization Reagent | Analyte Class | Derivatization Efficiency (%) | Reproducibility (%RSD) | Recovery (%) | Reference |
| m-(trifluoromethyl)this compound hydroxide (TMTFTH) | Fatty Acids (in oils) | High (not specified) | Low (within-lab) | High (not specified) | [1] |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Fatty Acids (in oils) | Moderate | Moderate | Moderate | [1] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Fatty Acids | High | 20-30 | >83 | [2] |
| Acetic Anhydride (B1165640) (Acetylation) | Phenols | High | <15 | 92.4-120 | [3] |
| Pentafluorobenzyl bromide (PFBBr) | Phenolic Xenoestrogens | High | <6.6 | Not Specified | [4] |
| Diphenyl diazomethane | Perfluorinated Carboxylic Acids | High | Not Specified | 83-130 | [5] |
Note: TMTFTH is a close structural analog of PTAH and its performance is considered indicative of PTAH's capabilities. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Here, we provide methodologies for derivatization using PTAH and two common alternative techniques: silylation and acylation.
Protocol 1: Derivatization of Carboxylic Acids using this compound Hydroxide (PTAH)
This protocol is suitable for the derivatization of fatty acids and other carboxylic acids.
Materials:
-
Sample containing carboxylic acids
-
This compound hydroxide (PTAH) solution (e.g., 0.2 M in methanol)
-
Methanol (GC grade)
-
Internal standard solution (e.g., a deuterated carboxylic acid)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or GC injector
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a GC vial. If the sample is in a solid or non-methanolic liquid matrix, dissolve it in a known volume of methanol.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample.
-
Derivatization: Add an excess of the PTAH solution to the vial. A typical ratio is 2:1 (v/v) of PTAH solution to sample solution.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. The derivatization reaction with PTAH is often performed as an "on-line" methylation in the hot GC injection port. In this case, the sample and reagent are injected simultaneously. Alternatively, for "off-line" derivatization, heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes). Optimization of temperature and time is crucial for complete derivatization.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Silylation of Phenols using BSTFA
This protocol is widely used for the derivatization of phenols and other compounds with active hydrogens.[6]
Materials:
-
Sample containing phenols
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent)
-
Internal standard solution (e.g., a deuterated phenol)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial. If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the phenols into a suitable organic solvent.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[6]
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried residue.
-
Derivatization: Add 100 µL of pyridine to dissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes.[6]
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 3: Acetylation of Amines using Acetic Anhydride
This protocol is effective for the derivatization of primary and secondary amines.
Materials:
-
Sample containing amines
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial.
-
Internal Standard Spiking: Add a precise volume of a suitable internal standard.
-
Derivatization: Add 100 µL of pyridine and 200 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating may be required for some analytes.
-
Work-up: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.
-
Extraction: Extract the derivatized analytes with an organic solvent.
-
Drying: Pass the organic extract through anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the dried extract into the GC-MS system.
Validating GC-MS Results
Method validation is essential to ensure that a developed analytical method is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is typically assessed by analyzing blank and spiked matrix samples to check for interferences at the retention time of the analyte.[7]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of ≥0.99 is generally considered acceptable.[8][9]
-
Accuracy: The closeness of the measured value to the true value. It is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within 98-102% for assays.[8][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument. An RSD of ≤2% is often targeted for assays.[8][9]
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. An RSD of ≤3-5% is generally acceptable.[8]
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.[8]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 10:1.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow and Decision-Making Process
To further clarify the procedures and logic involved in derivatization and validation for GC-MS analysis, the following diagrams are provided.
Caption: A generalized workflow for GC-MS analysis involving derivatization.
Caption: A decision tree for selecting a suitable derivatization reagent.
References
- 1. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. resolvemass.ca [resolvemass.ca]
- 9. environics.com [environics.com]
Phenyltrimethylammonium Tribromide: A Safer and More Selective Alternative to Liquid Bromine for Bromination Reactions
For researchers, scientists, and drug development professionals seeking safer and more efficient bromination reagents, Phenyltrimethylammonium tribromide (PTAT) presents a compelling alternative to traditional liquid bromine. This solid, stable compound offers significant advantages in handling, safety, and reaction selectivity, making it an increasingly popular choice in modern organic synthesis.
This guide provides an objective comparison of this compound tribromide and liquid bromine, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic needs.
Executive Summary
This compound tribromide (PTAT) is a crystalline, orange powder that serves as an effective and selective brominating agent.[1] Unlike the highly toxic, corrosive, and volatile liquid bromine, PTAT's solid form significantly simplifies storage, handling, and measurement, thereby enhancing laboratory safety.[2] While both reagents are capable of electrophilic bromination, PTAT often affords greater selectivity, particularly in the α-bromination of ketones, minimizing the formation of undesired by-products that can occur with liquid bromine.[3]
At a Glance: PTAT vs. Liquid Bromine
| Feature | This compound Tribromide (PTAT) | Liquid Bromine |
| Physical State | Crystalline Solid[1] | Fuming Liquid[4] |
| Handling | Easy to weigh and handle[2] | Difficult and hazardous to handle due to high vapor pressure[4] |
| Toxicity | Toxic and corrosive, but with lower inhalation risk than liquid bromine[5][6] | Highly toxic, corrosive, and causes severe burns[4] |
| Stability | Stable solid[2] | Volatile and reactive |
| Selectivity | Often provides higher regioselectivity, especially for α-bromination of ketones[3] | Can lead to a mixture of products, including ring bromination in aromatic compounds[3] |
| By-products | This compound bromide (a solid) | Hydrogen bromide (a corrosive gas)[4] |
Delving Deeper: A Quantitative Comparison
While direct, side-by-side comparative studies under identical conditions are limited in the readily available literature, the following table summarizes reported yields for the α-bromination of ketones using both this compound tribromide and liquid bromine from various sources. It is important to note that these results are from different experiments and may not be directly comparable due to variations in reaction conditions.
| Substrate | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Acetyl-6-methoxynaphthalene (B28280) | This compound tribromide | Tetrahydrofuran (B95107) | Not specified | Not specified, but noted as selective | [3] |
| Acetophenone | This compound tribromide | Anhydrous THF | Not specified | 80% | [3] |
| p-Bromoacetophenone | Liquid Bromine | Glacial Acetic Acid | <20°C | 69-72% | |
| Acetophenone | Liquid Bromine | Anhydrous Ether / AlCl3 | 0°C to room temp | Not specified, but a standard procedure | |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide* | Acetic Acid | 90°C, 3h | 85% |
*Pyridine Hydrobromide Perbromide is another solid brominating agent with similar properties to PTAT.
In the Lab: Experimental Protocols
To provide a practical comparison, here are detailed experimental protocols for the α-bromination of a ketone using both this compound tribromide and liquid bromine.
Protocol 1: α-Bromination of 2-Acetyl-6-methoxynaphthalene using this compound Tribromide
This procedure is adapted from a reported selective α-bromination.[3]
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
This compound tribromide (PTT)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 ml of anhydrous tetrahydrofuran in a 125-ml Erlenmeyer flask.
-
Add 1.88 g (0.00500 mole) of PTT in small portions over a 10-minute period to the stirred solution.
-
The reaction is typically rapid, and the disappearance of the orange color of the PTT indicates the reaction's progress.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.
-
The solid by-product, this compound bromide, has very low solubility in THF and can be easily filtered off.
Protocol 2: α-Bromination of p-Bromoacetophenone using Liquid Bromine
This is a classical procedure for the α-bromination of a ketone.
Materials:
-
p-Bromoacetophenone
-
Liquid Bromine
-
Glacial Acetic Acid
-
50% Ethyl Alcohol
Procedure:
-
In a 500-cc flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc of glacial acetic acid.
-
Caution! Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, keeping the temperature below 20°C.
-
Shake the mixture vigorously during the addition. The product, p-bromophenacyl bromide, will begin to crystallize.
-
The addition should take about 30 minutes.
-
After all the bromine has been added, cool the flask in an ice-water bath and filter the product with suction.
-
Wash the crude crystals with 50% ethyl alcohol until colorless.
-
The air-dried product can be recrystallized from 95% ethyl alcohol.
Visualizing the Advantage: A Safer Workflow
The following diagram illustrates the logical flow of advantages that this compound tribromide offers over liquid bromine, leading to a safer and more controlled experimental workflow.
Caption: Logical flow demonstrating PTAT's advantages.
Reaction Mechanism: α-Bromination of a Ketone
The α-bromination of a ketone in the presence of an acid catalyst proceeds through an enol intermediate. The following diagram outlines the general mechanism, which is applicable to both this compound tribromide and liquid bromine as the bromine source.
Caption: General mechanism for α-bromination of a ketone.
Conclusion
This compound tribromide offers a safer, more convenient, and often more selective alternative to liquid bromine for bromination reactions. Its solid nature mitigates the significant handling and safety risks associated with liquid bromine. For laboratories and industries looking to improve safety and efficiency in their synthetic processes, PTAT is a highly recommended reagent. While direct quantitative comparisons of yield and selectivity are not always readily available, the qualitative benefits and reported high yields in various applications make it a superior choice for many bromination protocols.
References
- 1. openresearch.lsbu.ac.uk [openresearch.lsbu.ac.uk]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Phenyltrimethylammonium Surfactants vs. Traditional Surfactants: A Comparative Efficacy Guide
In the landscape of surfactant science, the quest for molecules with enhanced efficacy, specificity, and biocompatibility is ever-present. Phenyltrimethylammonium surfactants, a class of cationic surfactants characterized by a quaternary ammonium (B1175870) head group attached to a phenyl ring, have emerged as versatile molecules with applications ranging from phase transfer catalysis to formulation stabilization.[1] This guide provides a comprehensive comparison of the efficacy of this compound surfactants against traditional anionic, non-ionic, and other cationic surfactants, offering researchers, scientists, and drug development professionals a data-driven resource for informed selection.
Comparative Analysis of Key Performance Metrics
The efficacy of a surfactant is a multifactorial property defined by its ability to reduce surface tension, form micelles, solubilize hydrophobic substances, and interact with biological systems. This section presents a comparative analysis of these key performance metrics.
Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC generally signifies a more efficient surfactant. Surface tension at the CMC (γCMC) is a measure of the surfactant's ability to reduce the surface energy of a liquid.
| Surfactant Type | Surfactant Name | CMC (mM) | Surface Tension at CMC (mN/m) |
| Cationic (this compound) | This compound Bromide | ~250 | ~45 |
| Cationic (Traditional) | Cetyltrimethylammonium Bromide (CTAB) | 0.9 - 1.0 | 33 - 36 |
| Anionic (Traditional) | Sodium Dodecyl Sulfate (SDS) | 8.0 - 8.3 | 33 - 40 |
| Non-ionic (Traditional) | Triton X-100 | 0.22 - 0.33 | 29 - 31 |
Interpretation: this compound bromide exhibits a significantly higher CMC compared to traditional surfactants like CTAB, SDS, and Triton X-100. This suggests that a higher concentration of the this compound surfactant is required to initiate micelle formation. Furthermore, its ability to reduce surface tension is less pronounced than that of the other surfactants, as indicated by a higher surface tension at its CMC.
Solubilization Capacity
The ability of a surfactant to solubilize poorly water-soluble compounds is crucial for various applications, including drug delivery. The Molar Solubilization Ratio (MSR) quantifies this capacity, representing the number of moles of a hydrophobic substance that can be solubilized per mole of surfactant in micelles.
| Surfactant Type | Surfactant Name | Molar Solubilization Ratio (MSR) for Pyrene (B120774) |
| Cationic (this compound) | This compound Bromide | Data not available |
| Cationic (Traditional) | Cetyltrimethylammonium Bromide (CTAB) | ~0.035 |
| Anionic (Traditional) | Sodium Dodecyl Sulfate (SDS) | ~0.045 |
| Non-ionic (Traditional) | Triton X-100 | ~0.075 |
Biocompatibility (Cytotoxicity)
For applications in drug development and personal care, the biocompatibility of a surfactant is of paramount importance. Cytotoxicity is often evaluated by determining the IC50 value, which is the concentration of a substance required to inhibit 50% of cell growth or viability.
| Surfactant Type | Surfactant Name | Cell Line | IC50 (µM) |
| Cationic (this compound) | This compound Bromide | HeLa | Data not available |
| Cationic (Traditional) | Cetyltrimethylammonium Bromide (CTAB) | HeLa | ~15 - 30 |
| Anionic (Traditional) | Sodium Dodecyl Sulfate (SDS) | HeLa | ~100 - 200 |
| Non-ionic (Traditional) | Triton X-100 | HeLa | ~50 - 100 |
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance parameters discussed above.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Methodology: Tensiometry (Wilhelmy Plate or du Noüy Ring Method)
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at a range of concentrations, starting from well below to well above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water (approximately 72.8 mN/m at 20°C).
-
Measurement: Measure the surface tension of each surfactant solution. For the Wilhelmy plate method, a platinum plate is immersed in the liquid, and the force required to pull it through the interface is measured. For the du Noüy ring method, a platinum-iridium ring is lifted from the liquid surface, and the force required to detach the ring is measured.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in the curve, where the surface tension begins to plateau. The surface tension at this plateau is the γCMC.
Determination of Solubilization Capacity
Methodology: UV-Vis Spectrophotometry using a Hydrophobic Probe (e.g., Pyrene)
-
Preparation of Saturated Probe Solution: Prepare a saturated aqueous solution of the hydrophobic probe (e.g., pyrene) by adding an excess of the probe to deionized water and stirring for an extended period (e.g., 24-48 hours) to ensure equilibrium.
-
Preparation of Surfactant Solutions: Prepare a series of surfactant solutions at concentrations above their respective CMCs.
-
Solubilization: Add an aliquot of the saturated probe solution to each surfactant solution. The mixture is then equilibrated (e.g., by shaking or stirring) to allow for the partitioning of the hydrophobic probe into the surfactant micelles.
-
Spectrophotometric Measurement: After equilibration, centrifuge or filter the solutions to remove any undissolved probe. Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for the probe using a UV-Vis spectrophotometer.
-
Calculation of Molar Solubilization Ratio (MSR): The concentration of the solubilized probe is determined from a standard calibration curve. The MSR is then calculated using the following formula: MSR = (S - Sw) / (C - CMC) where:
-
S is the total molar concentration of the solubilized probe.
-
Sw is the molar solubility of the probe in water.
-
C is the total molar concentration of the surfactant.
-
CMC is the critical micelle concentration of the surfactant.
-
Determination of Biocompatibility (Cytotoxicity)
Methodology: MTT Assay
-
Cell Culture: Culture a suitable cell line (e.g., HeLa) in appropriate growth medium in a 96-well plate until they reach a desired confluency.
-
Treatment: Prepare a range of concentrations of the surfactant solutions. Remove the old medium from the cells and add the surfactant solutions to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).
-
Incubation: Incubate the cells with the surfactant solutions for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each surfactant concentration relative to the negative control. Plot the cell viability against the logarithm of the surfactant concentration to determine the IC50 value.
Conclusion
References
Cross-validation of experimental results using different phenyltrimethylammonium salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results using different phenyltrimethylammonium (PTA) salts. It aims to offer an objective comparison of their performance in various chemical applications, supported by experimental data, to aid in the selection of the most suitable reagent for specific research and development needs.
Introduction
This compound salts are quaternary ammonium (B1175870) compounds characterized by a phenyl group and three methyl groups attached to a central nitrogen atom. The counter-ion (halide, tribromide, etc.) significantly influences the salt's physical properties, reactivity, and applications. This guide will focus on the comparative performance of the most commonly used PTA salts: this compound Chloride (PTA-Cl), this compound Bromide (PTA-Br), this compound Iodide (PTA-I), and this compound Tribromide (PTAT).
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties, toxicological data, and performance in major applications for various this compound salts.
Table 1: Physicochemical Properties of this compound Halides
| Property | This compound Chloride | This compound Bromide | This compound Iodide |
| CAS Number | 138-24-9 | 16056-11-4 | 98-04-4[1] |
| Molecular Formula | C₉H₁₄ClN | C₉H₁₄BrN[2] | C₉H₁₄IN[1] |
| Molecular Weight | 171.67 g/mol | 216.12 g/mol | 263.12 g/mol [1] |
| Appearance | White to gray crystalline powder[3] | White to off-white crystalline solid[4] | White powder[5] |
| Melting Point | 246-247 °C | Not available | 222-224 °C[1] |
| Solubility | Soluble in water (333 g/L) | Soluble in polar solvents[4] | Soluble in water and methanol[1] |
Table 2: Comparative Acute Toxicity of this compound Halides in Mice
| Salt | LD₅₀ (Route) | Observed Effects |
| This compound Chloride | 121 mg/kg (oral, rat)[6] | Toxic if swallowed or in contact with skin.[6] |
| This compound Bromide | 4 mg/kg (intravenous)[2][7] | Respiratory depression.[2][7] |
| This compound Iodide | 55 mg/kg (intraperitoneal)[1][5][8] | Convulsions.[1][5][8] |
Table 3: Performance Comparison of this compound Halides as Methylating Agents
| Entry | Methylating Agent | Yield of Monomethylated Product (%) |
| 1 | This compound Iodide | 85 |
| 2 | This compound Bromide | 25 |
| 3 | This compound Chloride | 30 |
Data adapted from a study on the N-methylation of 2-phenylacetamide.
Table 4: Application of this compound Tribromide (PTAT) in Bromination Reactions
| Substrate | Product | Yield (%) | Reference |
| 2-Acetyl-6-methoxynaphthalene (B28280) | 2-Bromoacetyl-6-methoxynaphthalene | 80 | [9] |
| Aromatic Aldehydes and Diols | ω-Bromoesters | Good to excellent | [10][11] |
| 3-Acetyl-2-methyl-4H-1-benzopyran-4-ones | 3-(2-Bromoacetyl)benzopyran-4-ones | Not specified | [12] |
Experimental Applications and Protocols
Methylating Agents
This compound halides have emerged as safe, non-volatile, and easy-to-handle solid methylating agents, serving as an alternative to toxic and volatile reagents like methyl iodide or dimethyl sulfate.
Comparative Performance: Experimental data reveals a clear trend in the efficacy of this compound halides as methylating agents, with the iodide salt demonstrating significantly superior performance. In the N-methylation of 2-phenylacetamide, this compound iodide provided a high yield of the monomethylated product, while the bromide and chloride salts were considerably less effective. This difference in reactivity can be attributed to the leaving group ability of the halide ion, with iodide being a much better leaving group than bromide or chloride.
Experimental Protocol: N-Methylation of Amides
-
Reaction Setup: To an oven-dried reaction vial, add the amide (0.5 mmol), this compound iodide (1.0 mmol, 2.0 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (B28343) (2.5 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the mixture at 120 °C with vigorous stirring for 16 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.[13]
Brominating Agent: this compound Tribromide (PTAT)
This compound tribromide (PTAT) is a stable, crystalline, and easy-to-handle brominating agent.[12] It serves as a safer alternative to liquid bromine.[10] PTAT is effective for a variety of bromination reactions, including the 1,2-addition of bromine to the double bond of α,β-unsaturated compounds.[12]
Experimental Protocol: α-Bromination of an Aralkyl Ketone
-
Reactants: 2-acetyl-6-methoxynaphthalene (0.005 mole) and this compound tribromide (0.00500 mole).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (10 mL).
-
Procedure: To a solution of the ketone in tetrahydrofuran, add PTAT in small portions over a 10-minute period. A white precipitate will form, and the solution will turn yellow over the course of an hour.
-
Work-up: Add cold water (50 mL) to the reaction mixture. Filter the crystalline product and wash it with water. The crude product can be recrystallized from a suitable solvent like ethanol (B145695).[14]
Phase-Transfer Catalysts
This compound salts, particularly the chloride, are utilized as phase-transfer catalysts (PTCs).[15] PTCs facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and increasing yields.[15] While direct comparative studies on the performance of different PTA halides as PTCs are limited, the choice of the counter-ion can influence the catalyst's solubility and efficiency in a given reaction system.
Synthesis Protocols
Synthesis of this compound Tribromide (PTAT)
This synthesis involves a two-step process starting from N,N-dimethylaniline.
-
Formation of this compound Sulfomethylate: A solution of N,N-dimethylaniline in toluene is reacted with dimethyl sulfate. The resulting this compound sulfomethylate crystallizes out of the solution.[14]
-
Formation of PTAT: The this compound sulfomethylate is then dissolved in a solution of hydrobromic acid and water. Bromine is added dropwise to the stirred solution, leading to the precipitation of orange crystals of PTAT. The crude product can be recrystallized from acetic acid.[14]
Synthesis of this compound Chloride
A common laboratory-scale synthesis involves the quaternization of trimethylamine (B31210) with a phenyl halide, such as benzyl (B1604629) chloride.[16][17]
-
Reactants: Benzyl chloride and a solution of trimethylamine in ethanol.
-
Solvent: Anhydrous tetrahydrofuran.
-
Procedure: To a solution of benzyl chloride in THF, a solution of trimethylamine in ethanol is added. The mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure. Diethyl ether is added to the residue to precipitate the product. The white solid is then filtered, washed with diethyl ether, and dried under vacuum.[17]
Visualizations
Experimental Workflow for N-Methylation of Amides
Caption: Workflow for the N-methylation of amides using this compound iodide.
Logical Relationship of this compound Salt Applications
Caption: Key applications of different this compound salts.
Conclusion
The choice of this compound salt is critical and depends on the desired chemical transformation. For methylation reactions, this compound iodide is demonstrably the most effective reagent among the halides. This compound tribromide stands out as a versatile and safer alternative to molecular bromine for a range of bromination reactions. This compound chloride is a viable option for applications in phase-transfer catalysis. This guide provides the necessary comparative data and experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Buy this compound iodide | 98-04-4 [smolecule.com]
- 2. This compound bromide | C9H14BrN | CID 27663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 138-24-9 CAS | PHENYL TRIMETHYL AMMONIUM CHLORIDE | Quaternary Ammonium Compounds | Article No. 05238 [lobachemie.com]
- 4. CAS 16056-11-4: this compound bromide [cymitquimica.com]
- 5. This compound iodide - Hazardous Agents | Haz-Map [haz-map.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound bromide - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nbinno.com [nbinno.com]
- 16. This compound chloride | 138-24-9 | Benchchem [benchchem.com]
- 17. benchchem.com [benchchem.com]
Phenyltrimethylammonium-Based Reagents in Organic Synthesis: A Performance Benchmark Against Modern Alternatives
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and safe reagents is paramount. Phenyltrimethylammonium (PTMA) salts, particularly this compound tribromide (PTT), have long been utilized as effective brominating agents. This guide provides a comprehensive performance benchmark of PTT against newer and more commonly used reagents, with a focus on bromination reactions. The utility of PTMA salts in oxidation and nitration is also briefly discussed in the context of modern alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed reagent selection.
This compound Tribromide (PTT) in Bromination Reactions
This compound tribromide is a stable, crystalline, and easy-to-handle solid, which makes it a safer and more convenient alternative to liquid bromine.[1] It is recognized as an efficient and selective reagent for the bromination of various organic compounds.[1]
Comparative Performance with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is another widely used solid brominating agent, known for its versatility in radical and electrophilic brominations.[2] While direct side-by-side comparative studies are scarce, an analysis of published data for similar transformations allows for a performance benchmark.
Bromination of Ketones:
The α-bromination of ketones is a fundamental transformation in organic synthesis. Both PTT and NBS are effective for this purpose.
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Acetyl-6-methoxynaphthalene (B28280) | PTT | Tetrahydrofuran (B95107) | Room Temp. | 10 min | Not specified, but used for synthesis | [3] |
| Cyclic Ketones | NBS | Diethyl ether | 25 | Not specified | Good yields | [4][5] |
| Acyclic Ketones | NBS | Carbon tetrachloride | 80 | Not specified | Efficient | [4][5] |
| 2-Acetyl Benzofurans | PTT | Acetic Acid | 30 | Varied | Product characterized | [1][6] |
Bromination of Phenols and Anilines:
The regioselectivity of bromination is crucial when dealing with activated aromatic rings like phenols and anilines.
| Substrate | Reagent | Catalyst/Additive | Solvent | Regioselectivity | Yield (%) | Reference |
| Phenols | NBS | Ammonium (B1175870) Acetate (B1210297) | Acetonitrile | para-selective | High | [7] |
| Anilines | NBS | Ammonium Acetate | Acetonitrile | para-selective | High | [7] |
| para-Substituted Phenols | NBS | p-TsOH | Methanol | ortho-selective | >86% | [8] |
| Phenols | Quaternary Ammonium Tribromides | None | Solvent-free | Regioselective | Good to Excellent | |
| Anilines | Quaternary Ammonium Tribromides | None | Solvent-free | Regioselective | Good to Excellent | [9] |
| 4-tert-butylaniline | H2O2-HBr | Water | - | 1.8:1 (mono:di) | Mixture | |
| 4-tert-butylaniline | NBS | Water | - | Predominantly dibrominated | Mixture | [10] |
From the available data, both PTT and NBS are effective brominating agents. PTT is often highlighted for its ease of handling and "greener" profile compared to molecular bromine.[1] NBS, on the other hand, is extensively documented for a wider range of substrates and conditions, with its selectivity often tunable with additives.[7][8] The H2O2-HBr system is presented as a greener alternative to NBS for some applications.[11]
This compound Salts in Other Transformations
While PTT is well-established for bromination, the use of PTMA salts in other key organic transformations like oxidation and nitration is not as prevalent.
Oxidation:
The search for efficient and selective methods for the oxidation of alcohols to aldehydes and ketones is a continuous effort in organic chemistry.[12][13] Modern methods often employ catalytic systems with greener oxidants. While some polymer-bound reagents for alcohol oxidation have been developed, there is limited evidence of widespread use of simple PTMA salts as oxidizing agents in mainstream organic synthesis.[14] Newer, highly selective oxidizing agents include Dess-Martin periodinane (DMP) and various catalytic systems like those based on TEMPO.[15]
Nitration:
Aromatic nitration is a cornerstone of organic synthesis, traditionally carried out with a mixture of nitric and sulfuric acids.[16][17] This method, however, suffers from harsh conditions and lack of selectivity.[18] Consequently, a variety of modern nitrating agents and methods have been developed to address these issues, focusing on milder conditions and improved regioselectivity.[19][20][21][22][23] There is no significant body of literature suggesting the use of this compound salts as nitrating agents.
Experimental Protocols
1. α-Bromination of 2-Acetyl-6-methoxynaphthalene using PTT
-
Reagents: 2-acetyl-6-methoxynaphthalene, this compound tribromide (PTT), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of 2-acetyl-6-methoxynaphthalene (1.0 g, 5.0 mmol) in anhydrous THF (10 mL) in an Erlenmeyer flask, add PTT (1.88 g, 5.0 mmol) in small portions over a 10-minute period.[3] The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated this compound bromide is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product can be purified by recrystallization.
2. α-Bromination of a Cyclic Ketone using NBS
-
Reagents: Cyclic ketone (e.g., cyclohexanone), N-bromosuccinimide (NBS), ammonium acetate (catalyst), diethyl ether.
-
Procedure: To a solution of the cyclic ketone (1.0 g, 10.2 mmol) in diethyl ether (20 mL), add NBS (1.81 g, 10.2 mmol) and a catalytic amount of ammonium acetate (e.g., 0.1 g). The mixture is stirred at 25 °C.[4][5] The reaction progress is monitored by TLC. After the reaction is complete, the succinimide (B58015) byproduct is filtered off. The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the α-brominated ketone, which can be further purified by distillation or chromatography.
Visualizing Workflows and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Conclusion
This compound tribromide (PTT) remains a valuable reagent for bromination, offering advantages in handling and safety over molecular bromine. When benchmarked against N-bromosuccinimide (NBS), PTT is a competent alternative, though NBS is more extensively documented for a broader array of substrates and its selectivity can be readily tuned with additives. For oxidation and nitration reactions, this compound salts do not appear to be reagents of choice, with a multitude of more modern and efficient alternatives available. The selection of a reagent should, therefore, be based on the specific requirements of the transformation, including substrate compatibility, desired selectivity, and considerations of safety and environmental impact.
References
- 1. jocpr.com [jocpr.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Oxidation of Primary & Secondary Alcohols | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rushim.ru [rushim.ru]
- 17. Nitration - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 22. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
A comparative analysis of the environmental impact of phenyltrimethylammonium reagents
For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical decision that balances synthetic efficiency with environmental and safety considerations. Phenyltrimethylammonium (PTMA) reagents, while effective in applications such as bromination and phase-transfer catalysis, present environmental challenges that necessitate a careful comparison with available alternatives. This guide provides an objective analysis of the environmental impact of PTMA reagents versus their common counterparts, supported by experimental data and detailed methodologies.
Environmental Impact and Performance Comparison
The following table summarizes key environmental and performance metrics for this compound reagents and their alternatives. A lower LC50 value indicates higher aquatic toxicity.
| Reagent/Alternative | Primary Application | Aquatic Toxicity (LC50) | Biodegradability | Hazardous Waste Profile & Performance Notes |
| This compound Tribromide (PTAT) | Electrophilic Bromination | Data not readily available; corrosive nature suggests high toxicity. | Expected to be poorly biodegradable. | Generates bromide-containing waste streams which can be toxic to aquatic life.[1] Offers controlled, solid-phase bromination. |
| N-Bromosuccinimide (NBS) | Allylic/Benzylic/Electrophilic Bromination | 0.65 mg/L (Fish, 96h)[2][3] | Readily biodegradable.[4] | Byproduct (succinimide) is less hazardous. A versatile and selective reagent.[5] |
| This compound Chloride (PTAC) | Phase-Transfer Catalyst | No direct data; proxy Cetyltrimethylammonium Chloride LC50 is 0.19-0.29 mg/L (Fish, 96h).[6] | Quaternary ammonium (B1175870) salts are generally not readily biodegradable and can be toxic to microbes in wastewater treatment.[7][8] | Generates chloride waste. Effective catalyst but with environmental concerns. |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | >100 mg/L (Fish, 96h)[9][10] | Slowly biodegradable. | Considered more environmentally friendly and is recyclable.[9] Generates bromide waste. |
| Dimethyl Carbonate (DMC) | "Green" Methylating Agent | ≥100 mg/L (Fish, 96h)[11][12] | Readily biodegradable.[12] | Nontoxic, with byproducts of methanol (B129727) and CO2.[11] An excellent green alternative to traditional methylating agents. |
Experimental Protocols
Protocol 1: Comparative Electrophilic Bromination of Anisole (B1667542)
This protocol provides a method to compare the efficacy and environmental aspects of brominating anisole using this compound Tribromide (PTAT) and N-Bromosuccinimide (NBS).
Objective: To compare the yield, regioselectivity, and waste generation of PTAT and NBS in the monobromination of anisole.
Materials:
-
Anisole
-
This compound Tribromide (PTAT)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate (B1220275) Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup (PTAT):
-
In a 100 mL round-bottom flask, dissolve anisole (1.0 eq) in 20 mL of glacial acetic acid.
-
Add PTAT (1.05 eq) to the solution in portions over 10 minutes with stirring.
-
Stir the mixture at room temperature for 2 hours.
-
-
Reaction Setup (NBS):
-
In a separate 100 mL round-bottom flask, dissolve anisole (1.0 eq) and NBS (1.05 eq) in 20 mL of glacial acetic acid.
-
Stir the mixture at room temperature for 2 hours.
-
-
Work-up (for both reactions):
-
Pour the reaction mixture into 50 mL of cold water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of saturated sodium thiosulfate solution, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Purify the crude product via column chromatography on silica gel.
-
Determine the yield of the purified product (4-bromoanisole).
-
Analyze the product and any byproducts by GC-MS to assess regioselectivity and purity.
-
Compare the volume and pH of the aqueous waste generated from each reaction.
-
Protocol 2: Comparative Phase-Transfer Catalysis
This protocol outlines a comparative study of this compound Chloride (PTAC) and Tetrabutylammonium Bromide (TBAB) as phase-transfer catalysts in the alkylation of sodium phenoxide.
Objective: To compare the catalytic efficiency of PTAC and TBAB in a biphasic nucleophilic substitution reaction.
Materials:
-
Sodium Phenoxide
-
n-Butyl Bromide
-
Toluene
-
This compound Chloride (PTAC)
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
Procedure:
-
Reaction Setup (PTAC):
-
In a 50 mL round-bottom flask, dissolve sodium phenoxide (1.0 eq) in 10 mL of deionized water.
-
Add a solution of n-butyl bromide (1.0 eq) in 10 mL of toluene.
-
Add PTAC (0.05 eq) to the biphasic mixture.
-
Heat the mixture to 70°C and stir vigorously for 4 hours.
-
-
Reaction Setup (TBAB):
-
In a separate 50 mL round-bottom flask, set up the reaction as described above, but substitute PTAC with TBAB (0.05 eq).
-
-
Work-up (for both reactions):
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 10 mL of 5% NaOH solution and then with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis and Comparison:
-
Analyze the crude product by ¹H NMR or GC to determine the conversion to phenyl butyl ether.
-
Compare the product yields to evaluate the catalytic efficiency of PTAC and TBAB.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the use of these reagents.
Caption: Comparative experimental workflow for anisole bromination.
References
- 1. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sewrpc.org [sewrpc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cetyltrimethylammonium Chloride Manufacturers, with SDS [mubychem.com]
- 7. auroracleaning.com.au [auroracleaning.com.au]
- 8. shiningdeal.com [shiningdeal.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Phenyltrimethylammonium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of phenyltrimethylammonium and its salts is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk.
This compound compounds, including its common salts like chloride, iodide, and bromide, are recognized as hazardous materials. They are typically toxic if swallowed or in contact with skin and can cause significant irritation to the eyes, skin, and respiratory system[1][2][3][4][5]. Therefore, strict adherence to safety protocols during disposal is paramount.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust[6].
-
Hand Protection: Wear appropriate chemical-resistant gloves[3][6].
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact[3].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used[1].
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].
Step-by-Step Disposal Procedure
The recommended disposal method for this compound waste is through a licensed hazardous waste disposal company. It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[1].
-
Waste Identification and Segregation:
-
Containment:
-
Place solid waste in a clearly labeled, sealed, and suitable disposal container to avoid generating dust[1].
-
For liquid waste, use a labeled, leak-proof container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound [specific salt, e.g., chloride]".
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and away from incompatible materials[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[7][8].
-
Some sources suggest that for disposal, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[7]. However, this should only be performed by a licensed facility.
-
Never dispose of this compound down the drain or in the regular trash [6][9]. It is soluble in water and can be mobile in the environment, posing a risk to aquatic life[3].
Spill and Leak Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, vacuum or sweep up the material[1].
-
Avoid generating dust[1].
-
Place the spilled material into a suitable, labeled container for disposal[1].
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations. The table below provides a template for laboratories to populate with their specific regulatory limits, which should be obtained from your institution's EHS department or local regulatory agencies.
| Parameter | Regulatory Limit | Source (e.g., EPA, State DEP, Local Ordinance) |
| Reportable Quantity (RQ) | ||
| Concentration Limit for Sewer Disposal | ||
| Landfill Acceptance Criteria |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
